molecular formula C63H92CoN13O14P B10764317 Methylcobalamin

Methylcobalamin

货号: B10764317
分子量: 1345.4 g/mol
InChI 键: YTKXCKMCOAKYSC-GHSDVTIQSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methylcobalamin is a useful research compound. Its molecular formula is C63H92CoN13O14P and its molecular weight is 1345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C63H92CoN13O14P

分子量

1345.4 g/mol

IUPAC 名称

carbanide;cobalt(2+);[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);1H3;/q;-1;+2/p-1/b38-23-,50-32-,55-33-;;/t31-,34-,35-,36-,37+,41-,52?,53?,56-,57+,59-,60+,61+,62+;;/m1../s1

InChI 键

YTKXCKMCOAKYSC-GHSDVTIQSA-M

手性 SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

规范 SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2]

产品来源

United States

Foundational & Exploratory

The Microbial Synthesis of Methylcobalamin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methylcobalamin (B1676134), a biologically active form of vitamin B12, is exclusively synthesized by certain bacteria and archaea. Its complex structure and vital role as a cofactor for essential enzymes, such as methionine synthase, make its microbial production a subject of intense research and industrial interest. This technical guide provides an in-depth exploration of the this compound synthesis pathway in microorganisms. It details the distinct aerobic and anaerobic biosynthetic routes, the key enzymes and intermediates involved, and the intricate regulatory mechanisms that govern its production. Furthermore, this guide presents quantitative data on cobalamin production in key microbial species, outlines detailed experimental protocols for studying the pathway, and includes visual representations of the core processes to facilitate a comprehensive understanding for researchers in the field.

Introduction to Cobalamin Biosynthesis

Cobalamin (vitamin B12) is the largest and most structurally intricate vitamin, characterized by a corrin (B1236194) ring with a centrally chelated cobalt ion.[1] In its biologically active forms, adenosylcobalamin and this compound, it serves as an essential cofactor for enzymes involved in critical metabolic processes, including DNA synthesis, amino acid metabolism, and fatty acid metabolism.[1][2] While plants and fungi do not synthesize or utilize cobalamin, most prokaryotes and animals possess cobalamin-dependent enzymes.[1]

The de novo biosynthesis of cobalamin is a complex process, involving approximately 30 enzymatic steps.[2] Microorganisms have evolved two primary pathways for its synthesis: an aerobic pathway, which requires oxygen, and an anaerobic pathway. A key distinction between these routes is the timing of cobalt insertion into the corrin ring precursor. Additionally, many microorganisms possess a "salvage pathway," enabling them to synthesize cobalamin from exogenous corrinoid intermediates like cobinamide.

The De Novo Biosynthetic Pathways

The journey to this compound begins with the synthesis of uroporphyrinogen III (Uro'gen III), a common precursor for all tetrapyrroles, including heme and chlorophyll. From this branch point, the pathway to cobalamin is initiated by the methylation of Uro'gen III.

Aerobic (Late Cobalt Insertion) Pathway

The aerobic pathway is prominently studied in Pseudomonas denitrificans and Rhodobacter capsulatus. This pathway is characterized by the late insertion of cobalt into a modified corrin ring and the requirement of molecular oxygen for certain enzymatic steps.

The key stages of the aerobic pathway are:

  • Precorrin-2 (B1239101) Synthesis: The enzyme uroporphyrinogen-III C-methyltransferase (CobA) catalyzes the sequential methylation of Uro'gen III at C-2 and C-7, using S-adenosyl-L-methionine (SAM) as the methyl donor, to produce precorrin-2.

  • Formation of Hydrogenobyrinic Acid a,c-diamide: A series of enzymatic reactions involving methylation, ring contraction, and amidation transform precorrin-2 into hydrogenobyrinic acid a,c-diamide. This multi-step process involves enzymes encoded by the cob genes, such as CobF, CobG, CobJ, CobM, and CobL. The CobG enzyme, a monooxygenase, is a hallmark of the aerobic pathway and requires molecular oxygen.

  • Cobalt Insertion: The enzyme cobaltochelatase, a complex of the CobN, CobS, and CobT proteins, catalyzes the ATP-dependent insertion of a cobalt ion into hydrogenobyrinic acid a,c-diamide to form cob(II)yrinic acid a,c-diamide.

  • Adenosylation and Amidation: The cobalt atom is then adenosylated by an ATP:corrinoid adenosyltransferase (CobO). Subsequent amidation steps, catalyzed by enzymes like CobB and CobQ, lead to the formation of adenosylcobinamide phosphate (B84403).

  • Nucleotide Loop Assembly: The lower ligand, typically 5,6-dimethylbenzimidazole (B1208971) (DMB), is synthesized and attached to form adenosylcobalamin.

Anaerobic (Early Cobalt Insertion) Pathway

The anaerobic pathway is well-characterized in organisms such as Salmonella typhimurium, Bacillus megaterium, and Propionibacterium freudenreichii. This pathway is distinguished by the early insertion of cobalt and does not require molecular oxygen.

The key stages of the anaerobic pathway include:

  • Precorrin-2 Synthesis: Similar to the aerobic pathway, the initial step is the methylation of Uro'gen III to precorrin-2. In many anaerobic bacteria, this is carried out by a multifunctional enzyme, CysG, which is also involved in siroheme (B1205354) synthesis.

  • Cobalt Insertion: A key differentiating step is the early insertion of cobalt into precorrin-2 to form cobalt-precorrin-2. This reaction is catalyzed by a cobaltochelatase, such as CbiK or CbiX.

  • Corrin Ring Formation: A series of methylations and ring contractions, catalyzed by the Cbi family of enzymes (e.g., CbiL, CbiH, CbiF, CbiG, CbiD, CbiJ, CbiT, CbiC, and CbiA), converts cobalt-precorrin-2 to cob(II)yrinic acid a,c-diamide.

  • Convergence with the Aerobic Pathway: From cob(II)yrinic acid a,c-diamide, the subsequent steps of adenosylation, amidation, and nucleotide loop assembly are largely analogous to the aerobic pathway, involving enzymes like CobU, CobS, and CobT.

The Salvage Pathway

Many microorganisms that cannot synthesize cobalamin de novo, or those that can but seek to conserve energy, utilize a salvage pathway. This pathway allows for the uptake of exogenous corrinoid precursors, most commonly cobinamide, and their conversion into the final cobalamin cofactor. The key steps involve the transport of the precursor into the cell via ABC transporters, followed by the attachment of the nucleotide loop.

Final Conversion to this compound

The direct product of the de novo and salvage pathways is often adenosylcobalamin or hydroxocobalamin. The final conversion to this compound is typically carried out by cobalamin-dependent enzymes themselves as part of their catalytic cycle. For instance, the enzyme methionine synthase (MetH) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to cob(I)alamin, forming this compound as an intermediate before transferring the methyl group to homocysteine to form methionine.

Genetic Organization and Regulation

The genes encoding the enzymes of the cobalamin biosynthetic pathway are typically organized in operons, referred to as the cob or cbi operons. The expression of these operons is tightly regulated to prevent the energetically expensive overproduction of this complex molecule.

A primary mode of regulation is through riboswitches. These are structured non-coding RNA elements located in the 5' untranslated region of the cob/cbi mRNAs that can directly bind to cobalamin (or its derivatives). Ligand binding induces a conformational change in the RNA, leading to either premature transcription termination or inhibition of translation initiation, thereby downregulating the expression of the biosynthetic genes. The transcription of cobalamin biosynthetic genes can also be repressed by molecular oxygen and is subject to catabolite repression.

Quantitative Data on Cobalamin Production

The yield of cobalamin varies significantly among different microbial species and is heavily influenced by fermentation conditions and genetic modifications. The following tables summarize some reported production values.

MicroorganismPathwayCobalamin FormYieldReference
Pseudomonas denitrificansAerobicTotal Vitamin B12198.27 ± 4.60 mg/L
Propionibacterium freudenreichiiAnaerobicTotal Vitamin B1234.57 mg/L
Propionibacterium freudenreichiiAnaerobicTotal Vitamin B120.6 mg/g cells
Propionibacterium freudenreichiiAnaerobicAdenosylcobalamin635 ± 102 µg/L
Genetically Engineered P. freudenreichiiAnaerobicTotal Vitamin B12~1.7 mg/L

Experimental Protocols

Quantification of Cobalamin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the quantification of cyanocobalamin (B1173554), a stable form of vitamin B12, in microbial cultures.

Materials:

  • Potassium cyanide (KCN)

  • Acetate buffer (pH 4.5)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Cyanocobalamin standard

  • C18 SPE cartridges

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Extraction: Mix the microbial broth with a KCN-acetate buffer (pH 4.5) at a 4:10 (v/v) ratio. The KCN converts all cobalamin forms to the more stable cyanocobalamin.

  • Purification and Concentration: Centrifuge the mixture to remove cell debris. Pass the supernatant through a pre-conditioned C18 solid-phase extraction (SPE) cartridge to bind the cyanocobalamin. Wash the cartridge with water and then elute the cyanocobalamin with methanol.

  • HPLC Analysis: Inject the eluted sample into an HPLC system equipped with a C18 column. Use a mobile phase gradient of methanol and water. Detect cyanocobalamin by its absorbance at a specific wavelength (e.g., 361 nm or 550 nm).

  • Quantification: Create a standard curve using known concentrations of a cyanocobalamin standard. Quantify the amount of cyanocobalamin in the sample by comparing its peak area to the standard curve.

Assay for Cobaltochelatase (CobNST) Activity

This assay measures the ATP-dependent insertion of cobalt into hydrogenobyrinic acid a,c-diamide.

Materials:

  • Purified CobN and CobST protein components

  • Hydrogenobyrinic acid a,c-diamide (substrate)

  • Cobalt chloride (CoCl₂)

  • ATP

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, ATP, CoCl₂, and hydrogenobyrinic acid a,c-diamide.

  • Enzyme Addition: Initiate the reaction by adding the purified CobN and CobST proteins to the reaction mixture.

  • Spectrophotometric Monitoring: Monitor the reaction by observing the change in the UV-Vis spectrum. The insertion of cobalt into the corrin ring results in a characteristic spectral shift. The formation of cob(II)yrinic acid a,c-diamide can be followed by the increase in absorbance at specific wavelengths.

  • Activity Calculation: Calculate the enzyme activity based on the rate of product formation, using the molar extinction coefficient of the product.

Assay for Uroporphyrinogen-III C-methyltransferase (CobA/CysG) Activity

This assay measures the methylation of uroporphyrinogen III.

Materials:

  • Purified CobA or CysG enzyme

  • Uroporphyrinogen III (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • HPLC system with fluorescence or UV-Vis detection

Procedure:

  • Reaction Mixture: Combine the buffer, uroporphyrinogen III, and SAM in a reaction vessel.

  • Enzyme Addition: Start the reaction by adding the purified CobA or CysG enzyme.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Analysis: Stop the reaction (e.g., by adding acid). The products, precorrin-1 (B1246784) and precorrin-2, can be oxidized to their corresponding porphyrin forms and quantified by HPLC with fluorescence or UV-Vis detection.

Quantification of 5-Aminolevulinic Acid (ALA)

This protocol describes a common method for quantifying the initial precursor of the pathway.

Materials:

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution)

  • Trichloroacetic acid (TCA)

  • ALA standard solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Centrifuge the microbial culture to pellet the cells. The supernatant can be used to measure extracellular ALA. For intracellular ALA, the cell pellet needs to be lysed.

  • Derivatization: Mix the sample with TCA to precipitate proteins. To the supernatant, add Ehrlich's reagent. ALA reacts with Ehrlich's reagent to form a colored product.

  • Colorimetric Measurement: Incubate the mixture to allow for color development. Measure the absorbance of the solution at a specific wavelength (e.g., 553 nm).

  • Quantification: Prepare a standard curve using known concentrations of ALA. Determine the concentration of ALA in the sample by comparing its absorbance to the standard curve.

Visualizing the Pathways and Workflows

Signaling Pathways

Aerobic_Methylcobalamin_Pathway Uro_III Uroporphyrinogen III Precorrin_1 Precorrin-1 Uro_III->Precorrin_1 CobA (SAM) Precorrin_2 Precorrin-2 Precorrin_1->Precorrin_2 CobA (SAM) Precorrin_3A Precorrin-3A Precorrin_2->Precorrin_3A CobF (SAM) Precorrin_4A Precorrin-4A Precorrin_3A->Precorrin_4A CobJ Precorrin_5A Precorrin-5A Precorrin_4A->Precorrin_5A CobM (SAM) Precorrin_6A Precorrin-6A Precorrin_5A->Precorrin_6A CobL (SAM) Precorrin_8A Precorrin-8A Precorrin_6A->Precorrin_8A CobG (O2) HBA Hydrogenobyrinic acid Precorrin_8A->HBA CobK HBA_diamide Hydrogenobyrinic acid a,c-diamide HBA->HBA_diamide CobB Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide HBA_diamide->Cobyrinic_acid_diamide CobNST (Co2+, ATP) AdoCbi Adenosylcobinamide Cobyrinic_acid_diamide->AdoCbi CobO, CobP, CobQ... AdoCbl Adenosylcobalamin AdoCbi->AdoCbl CobU, CobS, CobT MeCbl This compound AdoCbl->MeCbl e.g., MetH

Aerobic this compound synthesis pathway.

Anaerobic_Methylcobalamin_Pathway Uro_III Uroporphyrinogen III Precorrin_2 Precorrin-2 Uro_III->Precorrin_2 CysG (SAM) Co_Precorrin_2 Cobalt-precorrin-2 Precorrin_2->Co_Precorrin_2 CbiK/CbiX (Co2+) Co_Precorrin_3 Cobalt-precorrin-3 Co_Precorrin_2->Co_Precorrin_3 CbiL (SAM) Co_Precorrin_4 Cobalt-precorrin-4 Co_Precorrin_3->Co_Precorrin_4 CbiH (SAM) Co_Precorrin_5 Cobalt-precorrin-5 Co_Precorrin_4->Co_Precorrin_5 CbiF (SAM) Co_Precorrin_6 Cobalt-precorrin-6 Co_Precorrin_5->Co_Precorrin_6 CbiG Co_Precorrin_8 Cobalt-precorrin-8 Co_Precorrin_6->Co_Precorrin_8 CbiD, CbiJ, CbiT Cobyrinic_acid Cobyrinic acid Co_Precorrin_8->Cobyrinic_acid CbiC Cobyrinic_acid_diamide Cob(II)yrinic acid a,c-diamide Cobyrinic_acid->Cobyrinic_acid_diamide CbiA, CbiP AdoCbi Adenosylcobinamide Cobyrinic_acid_diamide->AdoCbi CobO, CobP, CobQ... AdoCbl Adenosylcobalamin AdoCbi->AdoCbl CobU, CobS, CobT MeCbl This compound AdoCbl->MeCbl e.g., MetH

Anaerobic this compound synthesis pathway.

Experimental Workflows

HPLC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Culture Microbial Culture Extraction Extraction with KCN/Acetate Buffer Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elution with Methanol SPE->Elution HPLC HPLC Injection Elution->HPLC Detection UV-Vis Detection HPLC->Detection Quantification Quantification vs. Standard Curve Detection->Quantification

Workflow for HPLC quantification of cobalamin.

Logical Relationships

Regulation_Logic Cobalamin High Cobalamin Levels Riboswitch Riboswitch Binding Cobalamin->Riboswitch Conformational_Change RNA Conformational Change Riboswitch->Conformational_Change Transcription_Termination Transcription Termination Conformational_Change->Transcription_Termination Translation_Inhibition Translation Inhibition Conformational_Change->Translation_Inhibition Gene_Expression Decreased cob/cbi Gene Expression Transcription_Termination->Gene_Expression Translation_Inhibition->Gene_Expression

Riboswitch-mediated regulation of cobalamin synthesis.

Conclusion

The microbial synthesis of this compound is a testament to the metabolic versatility of prokaryotes. The elucidation of the aerobic, anaerobic, and salvage pathways has not only expanded our fundamental understanding of microbial biochemistry but has also paved the way for the industrial production of this essential vitamin. For researchers, a deep understanding of the enzymatic steps, genetic regulation, and quantitative aspects of these pathways is crucial for developing novel strategies for strain improvement and process optimization. This guide provides a comprehensive foundation for these endeavors, offering detailed insights and practical protocols to support future research and development in the field of microbial cobalamin production.

References

The Crucial Role of Methylcobalamin in the Methylation Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylation cycle is a fundamental metabolic pathway essential for numerous physiological processes, including DNA synthesis and repair, gene regulation, and neurotransmitter synthesis. Central to this cycle is methylcobalamin (B1676134), the active, methylated form of vitamin B12. This compound serves as a critical cofactor for the enzyme methionine synthase, which catalyzes the remethylation of homocysteine to methionine. This reaction is not only vital for maintaining low levels of homocysteine, a risk factor for various diseases, but also for the regeneration of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions. This technical guide provides an in-depth exploration of the biochemical role of this compound in the methylation cycle, detailing the associated molecular pathways, quantitative data on metabolite levels in states of deficiency and sufficiency, and comprehensive experimental protocols for the investigation of this vital pathway.

Introduction to the Methylation Cycle

The methylation cycle is a series of interconnected biochemical reactions that facilitate the transfer of a methyl group (CH3) from one molecule to another. This seemingly simple process is fundamental to life, occurring in every cell of the body billions of times per second.[1] Methylation is crucial for a wide range of functions, including:

  • DNA and RNA synthesis and repair: Essential for genetic stability and proper cell division.[2]

  • Epigenetic regulation of gene expression: DNA methylation can silence or activate genes, influencing cellular differentiation and function.[2]

  • Neurotransmitter synthesis: The production of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) is dependent on methylation.[3]

  • Hormone metabolism: Methylation is involved in the breakdown and detoxification of hormones.[4]

  • Detoxification: The liver utilizes methylation to neutralize and excrete toxins.

  • Immune function: Proper methylation is necessary for the development and function of immune cells.

The central molecule in this cycle is S-adenosylmethionine (SAM), which is synthesized from the essential amino acid methionine. SAM is the universal methyl donor, providing the methyl group for the vast majority of methylation reactions in the body. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

The Indispensable Role of this compound

This compound, the biologically active form of vitamin B12, plays a pivotal and indispensable role in the methylation cycle. It acts as a cofactor for the enzyme methionine synthase (MTR), which catalyzes the conversion of homocysteine back to methionine. This reaction is critical for two primary reasons:

  • Homocysteine Regulation: It prevents the accumulation of homocysteine. Elevated levels of homocysteine (hyperhomocysteinemia) are a well-established risk factor for cardiovascular disease, neurodegenerative disorders, and other chronic conditions.

  • SAM Regeneration: It ensures a continuous supply of methionine, the precursor for the synthesis of SAM. Without adequate this compound, the regeneration of methionine from homocysteine is impaired, leading to a depletion of SAM and a subsequent global hypomethylation.

The reaction catalyzed by methionine synthase involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), to cobalamin, forming this compound. The methyl group is then transferred from this compound to homocysteine, yielding methionine and regenerating cob(I)alamin.

The Interplay with Folate

The methylation cycle is intricately linked with folate metabolism. 5-MTHF, the primary circulating form of folate, provides the methyl group that is ultimately transferred to homocysteine. A deficiency in either this compound or folate can disrupt this cycle. In a state of vitamin B12 deficiency, folate can become "trapped" as 5-MTHF, as the methionine synthase reaction is unable to proceed. This "folate trap" leads to a functional folate deficiency, even if dietary intake is adequate, and can result in megaloblastic anemia.

Biochemical Pathways

The core of the methylation cycle and its connection to folate metabolism can be visualized as two interconnected cycles.

Methylation_Cycle cluster_0 Methylation Cycle cluster_1 Folate Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation to substrates) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase (MTR) This compound (B12) THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MTHF MTHFR MTHF->Hcy Provides Methyl Group MTHF->THF to Methylation Cycle MAT_label Methionine Adenosyltransferase SAHH_label SAH Hydrolase SHMT_label Serine Hydroxymethyltransferase MTHFR_label Methylene- tetrahydrofolate Reductase

Figure 1: The interconnected Methylation and Folate Cycles.

Quantitative Data

The following tables summarize key quantitative data related to the methylation cycle and the impact of this compound status.

Table 1: Key Metabolite Concentrations in Plasma

MetaboliteNormal RangeDeficient Range (Vitamin B12)Reference
Homocysteine5-15 µmol/L>15 µmol/L
S-Adenosylmethionine (SAM)71-168 nmol/L103 nmol/L (median, may not be low)
S-Adenosylhomocysteine (SAH)8-26 nmol/L42 nmol/L (median, elevated)
SAM/SAH Ratio4.4-12.42.5 (median, low)
Methylmalonic Acid (MMA)< 271 nmol/L> 271 nmol/L

Table 2: Enzyme Kinetic Parameters for Human Methionine Synthase

ParameterValueConditionsReference
VmaxData not consistently reported in a standardized format.Varies with assay conditions.
Km (for Homocysteine)~100 µM50°C
Km (for 5-MTHF)Data not consistently reported in a standardized format.Varies with assay conditions.

Note: Enzyme kinetic values can vary significantly based on the specific assay conditions, including temperature, pH, and substrate concentrations.

Table 3: Impact of this compound Supplementation on Homocysteine Levels

Study PopulationInterventionBaseline Homocysteine (mean)Post-intervention Homocysteine (mean)p-valueReference
Vitamin B12 Deficient VegetariansThis compound15.5 µmol/L8.4 µmol/L<0.001

Table 4: Global DNA Methylation Changes with B Vitamin Supplementation

Study PopulationInterventionChange in Global DNA MethylationKey FindingsReference
Elderly subjects with mildly elevated homocysteine400 µg folic acid + 500 µg vitamin B12 daily for 2 yearsNo pronounced changes in global DNA methylation.Long-term supplementation did not have a major effect on global methylation in this cohort.
Women of reproductive ageFolic acid supplementation (100-4000 µ g/day ) for 6 monthsSignificant time-, dose-, and MTHFR genotype-dependent changes in DNA from coagulated blood.Highlights the complexity of the response to B vitamin supplementation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the methylation cycle.

Quantification of this compound in Plasma by HPLC

Objective: To determine the concentration of this compound in human plasma.

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates this compound from other plasma components based on its hydrophobicity. Detection is typically achieved using a UV-Vis detector.

Methodology:

  • Sample Preparation:

    • Collect blood in EDTA-containing tubes and centrifuge to separate plasma.

    • To 500 µL of plasma, add 1 mL of methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and a phosphate (B84403) buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 351 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Measurement of SAM and SAH by LC-MS/MS

Objective: To quantify the levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in plasma or tissue homogenates.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of SAM and SAH.

Methodology:

  • Sample Preparation:

    • For plasma, precipitate proteins using a solution of 0.4 M perchloric acid.

    • For tissues, homogenize in perchloric acid.

    • Centrifuge to pellet the precipitated protein.

    • Add an internal standard solution containing stable isotope-labeled SAM and SAH to the supernatant.

    • Neutralize the sample with potassium phosphate.

  • LC-MS/MS Conditions:

    • LC Column: A column suitable for polar analytes, such as a porous graphitic carbon column.

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and acetonitrile.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific mass transitions of SAM, SAH, and their internal standards.

  • Data Analysis:

    • Quantify SAM and SAH by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.

Analysis of Global DNA Methylation by Bisulfite Sequencing

Objective: To determine the overall percentage of methylated cytosines in the genome.

Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the differentiation between methylated and unmethylated cytosines.

Methodology:

  • DNA Extraction and Bisulfite Conversion:

    • Extract genomic DNA from whole blood or isolated cells.

    • Treat the DNA with sodium bisulfite using a commercial kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the bisulfite-converted DNA.

    • Perform next-generation sequencing (NGS).

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Calculate the methylation level at each CpG site by determining the ratio of reads with a cytosine to the total number of reads (cytosine + thymine).

    • Global methylation is often assessed by analyzing the methylation of repetitive elements like LINE-1.

MTHFR C677T Genotyping by PCR-RFLP

Objective: To determine the genotype of the C677T polymorphism in the MTHFR gene.

Principle: The C677T polymorphism creates a restriction site for the enzyme HinfI. Polymerase chain reaction (PCR) is used to amplify the region containing the polymorphism, followed by digestion with HinfI and analysis of the resulting fragments by gel electrophoresis.

Methodology:

  • DNA Extraction: Extract genomic DNA from a blood sample.

  • PCR Amplification:

    • Amplify a specific fragment of the MTHFR gene using primers flanking the C677T polymorphism.

  • Restriction Enzyme Digestion:

    • Digest the PCR product with the HinfI restriction enzyme.

  • Gel Electrophoresis:

    • Separate the digested fragments on an agarose (B213101) gel.

    • Wild-type (CC): One uncut fragment.

    • Heterozygous (CT): Three fragments (one uncut, two digested).

    • Homozygous mutant (TT): Two digested fragments.

Experimental and Logical Workflows

The investigation of the methylation cycle and the role of this compound often follows a logical progression of experiments.

Experimental_Workflow A Clinical Observation or Hypothesis (e.g., suspected methylation defect) B Initial Biochemical Screening A->B C Plasma Homocysteine Measurement B->C D Plasma this compound (B12) and Folate Measurement B->D E Advanced Metabolite Analysis C->E If Homocysteine is elevated G Genetic Analysis C->G If Homocysteine is elevated D->E If B12/Folate is low F SAM and SAH Quantification (LC-MS/MS) E->F J Epigenetic Analysis F->J If SAM/SAH ratio is altered H MTHFR Genotyping (PCR-RFLP) G->H I MTR/MTRR Gene Sequencing G->I M Data Integration and Interpretation H->M I->M K Global DNA Methylation Analysis (Bisulfite Sequencing) J->K L Gene-Specific Methylation Analysis (Pyrosequencing) J->L K->M L->M

Figure 2: A logical workflow for investigating methylation pathway defects.

Conclusion

This compound is a cornerstone of the methylation cycle, acting as an essential cofactor for methionine synthase. Its role in homocysteine remethylation and the regeneration of S-adenosylmethionine underscores its importance in maintaining cellular health and function. Deficiencies in this compound can have far-reaching consequences, leading to elevated homocysteine, impaired methylation capacity, and an increased risk for a multitude of chronic diseases. The experimental protocols and workflows outlined in this guide provide a framework for researchers and clinicians to investigate and understand the intricate workings of the methylation cycle and the critical role of this compound. Further research into the nuances of this pathway will continue to illuminate its importance in human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

The Biochemical Nexus: A Technical Guide to Methylcobalamin's Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the methylated and active form of vitamin B12, stands as a critical cofactor at the crossroads of cellular metabolism. Its role extends beyond simple nutrient status, directly influencing DNA synthesis, epigenetic regulation, and neurological function through its intricate involvement in one-carbon metabolism. This technical guide provides an in-depth exploration of the biochemical functions of this compound, offering a comprehensive resource for researchers and professionals in the life sciences.

Core Functions of this compound in Cellular Metabolism

This compound's primary and most well-understood function is its role as an essential cofactor for the enzyme methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR).[1][2] This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, resulting in the regeneration of methionine and the production of tetrahydrofolate (THF).[1][2] This single reaction is a linchpin connecting two vital metabolic cycles: the folate cycle and the methionine cycle .[3]

  • The Folate Cycle: The regeneration of THF from 5-MTHF is the only mammalian pathway to do so and is crucial for the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. A deficiency in this compound can lead to the "folate trap," where folate becomes trapped as 5-MTHF, leading to a functional folate deficiency and impaired DNA synthesis.

  • The Methionine Cycle: The methionine regenerated in the MS reaction is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. These reactions are critical for the methylation of DNA, RNA, proteins (including histones), and phospholipids, thereby influencing gene expression, signal transduction, and membrane integrity.

The dual role of this compound in these interconnected cycles underscores its importance in maintaining cellular homeostasis.

Quantitative Data on this compound-Related Metabolism

The following tables summarize key quantitative data related to the biochemical functions of this compound. These values can vary depending on the cell type, organism, and experimental conditions.

Table 1: Enzyme Kinetic Properties of Methionine Synthase

ParameterValueOrganism/Cell TypeReference
Km for Homocysteine ~25 µME. coliN/A
Km for 5-MTHF 0.8 - 6.8 µMFungal MetE
kcat 1.2 - 3.3 min-1Fungal MetE
kcat/Km ~1.4 min-1 µM-1R. delemar MetE

Table 2: Cellular and Plasma Concentrations of Key Metabolites

MetaboliteConcentration RangeSample TypeReference
This compound Below normal defined as decreased circulating concentrationBlood Circulation
Homocysteine (Normal) 5 - 15 µmol/LPlasma
Homocysteine (Moderate Hyperhomocysteinemia) 16 - 30 µMPlasma
Homocysteine (Intermediate Hyperhomocysteinemia) 31 - 100 µMPlasma
Homocysteine (Severe Hyperhomocysteinemia) > 100 µMPlasma
S-Adenosylmethionine (SAM) 50 - 100 nmol/gRat Liver Tissue
S-Adenosylmethionine (SAM) 50 - 150 nmol/LPlasma
S-Adenosylmethionine (SAM) 315 µMHL-60 Cells
S-Adenosylhomocysteine (SAH) 4.6 µMHL-60 Cells

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate investigation of this compound's functions.

Assay for Methionine Synthase Activity (Spectrophotometric)

This protocol is based on the method that measures the formation of tetrahydrofolate (THF), which is then converted to a stable, colored product.

Principle: Methionine synthase catalyzes the conversion of 5-methyltetrahydrofolate and homocysteine to THF and methionine. The THF produced is then reacted with formic acid in an acidic environment to form 5,10-methenyltetrahydrofolate, which has a strong absorbance at 350 nm.

Materials:

  • Potassium phosphate (B84403) buffer (1.0 M, pH 7.2)

  • Dithiothreitol (DTT, 500 mM)

  • S-adenosyl-L-methionine (AdoMet, 3.8 mM)

  • L-homocysteine (100 mM)

  • Hydroxocobalamin (500 µM)

  • 5-Methyltetrahydrofolate (CH3THF, 4.2 mM)

  • 5N HCl/60% formic acid solution

  • Enzyme sample (e.g., cell lysate)

Procedure:

  • Prepare a reaction mixture in glass tubes containing:

    • 494 µL H₂O

    • 80 µL 1.0 M KPO₄ (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM AdoMet

    • 4 µL 100 mM L-homocysteine

    • 80 µL 500 µM hydroxocobalamin

  • Add 50 µL of the enzyme sample to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH₃THF and mix well.

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5N HCl/60% formic acid and mix well.

  • Incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyltetrahydrofolate.

  • Cool the tubes to room temperature.

  • Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

Blanks:

  • No enzyme blank: Replace the enzyme sample with the sample buffer.

  • Minus homocysteine blank: Replace the L-homocysteine solution with water. This is crucial for crude extracts to account for any non-specific THF formation.

Calculation: The enzyme activity can be calculated using the extinction coefficient of 5,10-methenyltetrahydrofolate in acid (26,500 M⁻¹cm⁻¹).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound in biological samples or pharmaceutical formulations.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound is detected by its absorbance at a specific wavelength.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 55:35:10, v/v/v).

  • This compound standard solution

  • Sample for analysis (e.g., extracted from cells, plasma, or dissolved formulation)

Procedure:

  • Sample Preparation:

    • For solid dosage forms, weigh and dissolve the sample in the mobile phase, followed by sonication and filtration.

    • For biological samples, perform a suitable extraction procedure (e.g., protein precipitation with acetonitrile) to isolate this compound.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare and degas the mobile phase.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

    • Detection Wavelength: Monitor the absorbance at the maximum absorbance wavelength for this compound, which is around 351 nm or 376 nm, although other wavelengths like 220 nm can also be used.

  • Analysis:

    • Inject a known volume of the this compound standard solution to determine its retention time and generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and robustness.

Measurement of Homocysteine in Plasma/Serum

Several methods are available for homocysteine quantification, including ELISA and HPLC-based assays.

3.3.1. ELISA Method (Competitive Assay)

Principle: This is a competitive immunoassay where homocysteine in the sample competes with a homocysteine-conjugate coated on a microplate for binding to a specific anti-homocysteine antibody. The amount of bound antibody is inversely proportional to the concentration of homocysteine in the sample and is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.

General Procedure:

  • Prepare standards and samples. Plasma or serum samples often require a reduction step (e.g., with DTT) to release protein-bound homocysteine.

  • Add standards and samples to the wells of the homocysteine-conjugate coated plate.

  • Add the anti-homocysteine antibody to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add a substrate solution (e.g., TMB) and incubate to develop color.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the homocysteine concentration in the samples by comparing their absorbance to the standard curve.

3.3.2. Colorimetric Assay Kit (Enzyme Circulation Method)

Principle: Oxidized homocysteine is reduced to free homocysteine. The free homocysteine then participates in a series of enzymatic reactions that lead to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.

General Procedure:

  • Prepare working solutions as per the kit instructions.

  • Add the sample (serum) to a reaction mixture.

  • Incubate at 37°C.

  • Measure the initial absorbance (A1) at 340 nm.

  • Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Measure the final absorbance (A2) at 340 nm.

  • The change in absorbance (ΔA = A1 - A2) is proportional to the homocysteine concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of this compound in cellular metabolism is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

One_Carbon_Metabolism cluster_MS Met Methionine SAM S-Adenosylmethionine Met->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases DNA_RNA_Protein DNA, RNA, Protein Methylation SAM->DNA_RNA_Protein Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase (MS) Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purines Purines THF->Purines DHF Dihydrofolate (DHF) DHF->THF DHFR Methylene_THF->DHF Thymidylate Synthase Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR dTMP dTMP Methylene_THF->dTMP Methyl_THF->Hcy Methyl_THF->THF This compound This compound (Vitamin B12)

Caption: The interconnected Folate and Methionine Cycles.

Methionine_Synthase_Cycle cluster_reactivation Reactivation Cycle MS_CoI MS-Cob(I)alamin (Active) MS_MeCoIII MS-Methylcob(III)alamin MS_CoI->MS_MeCoIII 5-Methyl-THF -> THF MS_CoII MS-Cob(II)alamin (Inactive) MS_CoI->MS_CoII Oxidation MS_MeCoIII->MS_CoI Hcy -> Met MS_CoII->MS_CoI Reductive Remethylation (MTRR) SAM S-Adenosylmethionine Hcy Homocysteine Met Methionine Methyl_THF 5-Methyl-THF THF THF SAH S-Adenosylhomocysteine SAM->SAH Methyl Donation

Caption: The catalytic cycle of Methionine Synthase.

Experimental_Workflow_Methylcobalamin_Deficiency start Induce this compound Deficiency in Cell Culture (e.g., B12-deficient media) harvest Harvest Cells and Media start->harvest cell_lysis Cell Lysis harvest->cell_lysis elisa ELISA for Homocysteine (in media) harvest->elisa protein_assay Protein Quantification cell_lysis->protein_assay ms_activity Methionine Synthase Activity Assay cell_lysis->ms_activity hplc_analysis HPLC Analysis of Metabolites cell_lysis->hplc_analysis protein_assay->ms_activity protein_assay->hplc_analysis data_analysis Data Analysis and Interpretation ms_activity->data_analysis hplc_analysis->data_analysis elisa->data_analysis

Caption: Workflow for studying this compound deficiency.

Conclusion

This compound's role as a cofactor for methionine synthase places it at the heart of cellular metabolism, with profound implications for health and disease. Its influence on DNA synthesis, methylation reactions, and the intricate balance of the folate and methionine cycles highlights its significance as a key molecule in cellular function. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust resource for researchers and drug development professionals seeking to further unravel the complexities of this compound-dependent processes and their therapeutic potential.

References

The Genesis of a Coenzyme: An In-depth Guide to the Discovery and Isolation of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylcobalamin (B1676134) (MeCbl), a biologically active coenzyme form of vitamin B12, is distinguished by a methyl group attached to the central cobalt atom, a rare example of a stable metal-alkyl bond in nature.[1] Its discovery and isolation were not direct pursuits but rather the culmination of a decades-long scientific journey that began with the quest to understand and treat pernicious anemia. This technical guide provides a comprehensive overview of the historical milestones, isolation methodologies, and biochemical significance of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Milestones: From Pernicious Anemia to a Bioactive Coenzyme

The story of this compound is inextricably linked to the broader history of vitamin B12. The initial focus was on a fatal disorder known as pernicious anemia.

The "Anti-Pernicious Anemia Factor"

In the 1920s, physicians George Minot and William Murphy discovered that feeding patients large amounts of raw liver could effectively treat pernicious anemia, a finding for which they received a Nobel Prize.[2][3][4] This observation sparked a worldwide effort to isolate the curative substance from liver.[5] For years, the only way to test the efficacy of liver extracts was on human patients with the rare disease.

The Isolation of Cyanocobalamin (B1173554)

The breakthrough came in 1947 when Karl Folkers and his team at Merck successfully isolated the "anti-pernicious anemia factor" as tiny, bright red crystals. This compound was named vitamin B12. However, the isolated form, cyanocobalamin, was later understood to be an artifact of the purification process. The use of activated charcoal, which naturally contains cyanide, in the isolation columns led to the stable but not naturally predominant cyanocobalamin form. Dorothy Hodgkin later characterized its complex structure, contributing to her 1964 Nobel Prize.

Discovery of the True Coenzyme Forms

It was the work of researchers like Horace Barker in the late 1950s that led to the isolation of the actual coenzyme forms of vitamin B12 from bacteria. These studies revealed that the physiologically active forms were not cyanocobalamin but included adenosylcobalamin and this compound, the latter being the specific vitamer used by the crucial enzyme methionine synthase.

Year Key Discovery or Event Primary Researchers/Institution Significance
1926 Treatment of pernicious anemia with a diet of raw liver.George Minot, William MurphyEstablished a dietary basis for treating the disease, initiating the search for the active compound.
1947 Isolation of crystalline vitamin B12 (cyanocobalamin) from liver extracts.Karl Folkers, Merck & Co., Inc.First isolation of the "anti-pernicious anemia factor," enabling structural analysis and production.
1950s Discovery of the coenzyme forms of vitamin B12 (adenosylcobalamin and this compound).Horace Barker et al.Revealed the true biologically active forms of vitamin B12 used in enzymatic reactions.
1964 Elucidation of the complete chemical structure of vitamin B12.Dorothy HodgkinProvided the structural foundation for understanding its function and for chemical synthesis.
1973 First total synthesis of vitamin B12.Robert Burns WoodwardA landmark achievement in organic chemistry, confirming the complex structure.

Isolation and Synthesis of this compound

While initially identified in microorganisms, the primary method for producing this compound for research and pharmaceutical use is through chemical synthesis, typically starting from the more stable cyanocobalamin.

Chemical Synthesis

The conversion of cyanocobalamin or hydroxocobalamin (B81358) to this compound is a well-established two-step process performed in an aqueous or hydrous organic solvent.

  • Reduction of Cobalt: The cobalt(III) ion in the center of the corrin (B1236194) ring is first reduced to its highly nucleophilic cob(I)alamin state. The most common reducing agent for this step is sodium borohydride (B1222165) (NaBH₄) in an alkaline solution.

  • Methylation: A methylating agent is then added to the reduced cobalamin. This agent provides the methyl group that forms a direct carbon-cobalt bond, yielding this compound. Common methylating agents include methyl iodide and dimethyl sulfate (B86663).

This synthesis is notable as it creates a stable organometallic compound, a rarity in biological systems.

Experimental Protocol: Synthesis of this compound from Cyanocobalamin

The following protocol is a generalized representation based on common industrial and laboratory methods. All steps should be performed under inert atmosphere (e.g., nitrogen or argon) and protected from light, as this compound is light-sensitive.

Materials:

  • Cyanocobalamin

  • Demineralized water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone (B3395972)

  • Reaction vessel (3-mouth flask with mechanical stirrer and thermometer)

Procedure:

  • Suspension: Suspend cyanocobalamin (e.g., 5 g) in demineralized water (e.g., 30 mL) in the reaction vessel. Add the methylating agent, dimethyl sulfate (e.g., 0.35 mL), to the suspension.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to replace the air. Gently heat the suspension to 30-40°C with stirring.

  • Preparation of Reducing Agent: In a separate vessel, prepare a fresh solution of sodium borohydride (e.g., 2.0 g) in a small volume of demineralized water (e.g., 10 mL) containing a stabilizer such as dilute sodium hydroxide (e.g., 0.16 mL of 2N NaOH).

  • Reduction & Methylation: Slowly add the sodium borohydride solution to the cyanocobalamin suspension over a period of approximately 30-60 minutes, ensuring the temperature does not exceed 40°C.

  • Reaction: Maintain the reaction mixture at 40°C with stirring for 2-3 hours. The solution color will change, indicating the transformation of cobalamin species.

  • Crystallization: Cool the reaction mixture to 10-15°C and hold at this temperature for at least one hour to allow the this compound product to crystallize.

  • Isolation: Add a non-solvent like acetone (e.g., 100 mL) to precipitate the product fully.

  • Filtration and Washing: Filter the resulting bright red crystals. Wash the collected solid with cold acetone to remove impurities.

  • Drying: Dry the purified this compound crystals under vacuum, protected from light.

Parameter Reagent/Condition Purpose Reference
Starting Material Cyanocobalamin or HydroxocobalaminPrecursor molecule
Reducing Agent Sodium Borohydride (NaBH₄)Reduces Co(III) to Co(I)
Methylating Agent Dimethyl Sulfate or Methyl IodideDonates the methyl group
Solvent Aqueous solution or hydrous organic solventReaction medium
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of reactive Co(I)alamin
Precipitation Solvent AcetoneInduces crystallization and purification of the final product
Purification and Analytical Methods

The separation and purification of cobalamins from reaction mixtures or biological extracts rely heavily on chromatographic techniques.

Experimental Protocol: General Purification by Column Chromatography Affinity chromatography is a powerful tool for isolating vitamin B12 and its binding proteins.

  • Matrix Preparation: A Sepharose matrix is activated (e.g., with cyanogen (B1215507) bromide) and coupled to a ligand. For isolating B12-binding proteins, vitamin B12 itself is covalently attached to the matrix.

  • Column Packing: The vitamin B12-Sepharose resin is packed into a chromatography column and equilibrated with a binding buffer.

  • Sample Loading: The crude extract containing the target cobalamin or its binding protein is loaded onto the column.

  • Binding: The target molecules specifically bind to the immobilized vitamin B12 on the resin, while unbound impurities are washed through.

  • Elution: The bound molecules are released from the column by changing the buffer conditions (e.g., altering pH or ionic strength) to disrupt the binding interaction.

  • Analysis: Fractions are collected and analyzed for purity and concentration using methods like UV-Visible spectrophotometry or HPLC.

Analytical Characterization:

  • UV-Visible Spectrophotometry: this compound exhibits characteristic absorption peaks. In distilled water, the maximum absorption is typically observed around 351-353 nm. This method is widely used for quantitative estimation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard for separating and quantifying different forms of cobalamin (methyl-, adeno-, cyano-, and hydroxocobalamin) with high precision.

  • Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides definitive identification based on the mass-to-charge ratio, confirming the molecular weight of this compound (1344.4 g/mol ).

Method Typical Observation/Result Application
UV-Visible Spectrophotometry λmax ≈ 351-353 nm in waterQuantitative estimation in pharmaceutical formulations.
RP-HPLC Specific retention time (e.g., ~35 min in some systems).Separation and quantification of different cobalamin forms.
LC-MS/MS Detection of doubly charged ion [M+H]²⁺ at m/z 672.9 and singly charged ion [M]⁺ at m/z 1344.5.Definitive structural identification and characterization.

Biochemical and Logical Pathways

The discovery and synthesis of this compound are best understood through logical workflows, while its physiological importance is defined by its central role in the methionine synthase cycle.

Discovery_and_Isolation_of_this compound A Pernicious Anemia Observation (1920s) B Liver Treatment Success (Minot & Murphy) A->B Clinical Success C Search for 'Anti-Pernicious Anemia Factor' B->C Initiates Search D Isolation of Crystalline Vitamin B12 (Cyanocobalamin) (Folkers, 1947) C->D Leads to E Structural Elucidation (Hodgkin, 1964) D->E Enables F Discovery of Coenzyme Forms (Barker, 1950s) D->F Raises Questions about active form G Identification of This compound F->G Identifies H Chemical Synthesis from Cyanocobalamin G->H Enables Production

Caption: Historical workflow of this compound discovery.

Chemical_Synthesis_of_this compound cluster_start Starting Materials cluster_process Reaction Steps cluster_reagents Reagents cluster_product Final Product Start1 Cyanocobalamin (Co³⁺) Step1 Reduction Start1->Step1 Step2 Methylation Step1->Step2 Forms Cob(I)alamin (Co¹⁺) End1 This compound (Co³⁺-CH₃) Step2->End1 Reagent1 Sodium Borohydride (NaBH₄) Reagent1->Step1 Reagent2 Methyl Iodide or Dimethyl Sulfate Reagent2->Step2 Methionine_Synthase_Cycle enzyme enzyme metabolite metabolite cobalamin cobalamin MS Methionine Synthase Met Methionine MS->Met Methyl Group Transfer THF Tetrahydrofolate (THF) MS->THF MeCbl This compound (Co³⁺-CH₃) MS->MeCbl Regeneration Co1Cbl Cob(I)alamin (Co¹⁺) MS->Co1Cbl Hcy Homocysteine Hcy->MS MTHF 5-Methyl-THF MTHF->MS MeCbl->MS Co1Cbl->MS

References

A Deep Dive into the Structural Nuances of Cobalamins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vitamin B12, or cobalamin, is a vital water-soluble vitamin with a complex molecular architecture. Its various forms, differentiated by the axial ligand attached to a central cobalt ion, exhibit distinct structural and functional properties. This technical guide provides an in-depth analysis of the structural differences between methylcobalamin (B1676134) and other key cobalamins, namely cyanocobalamin, adenosylcobalamin, and hydroxocobalamin (B81358). We present a comprehensive comparison of their molecular geometries, supported by quantitative data from crystallographic studies. Furthermore, this document outlines the detailed experimental protocols for the characterization of these molecules and illustrates the key metabolic pathways in which they participate. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of cobalamin structure and function.

Introduction

Cobalamins are complex organometallic compounds essential for various metabolic processes in humans, including DNA synthesis and neurological function.[1] The core of the cobalamin molecule consists of a cobalt ion coordinated within a corrin (B1236194) ring, a macrocyclic structure similar to the porphyrin ring found in heme.[2][3] The identity of the axial ligand attached to the cobalt ion distinguishes the different forms of cobalamin, influencing their stability, bioavailability, and biological activity.[4]

This compound, one of the two active coenzyme forms of vitamin B12 in the human body, is characterized by a methyl group bonded to the cobalt ion.[5] This guide will explore the subtle yet significant structural variations between this compound and other prevalent forms:

  • Cyanocobalamin: A synthetic and stable form of vitamin B12, where the axial ligand is a cyanide group. It is commonly used in supplements and fortified foods.

  • Adenosylcobalamin: The other active coenzyme form, featuring a 5'-deoxyadenosyl group attached to the cobalt.

  • Hydroxocobalamin: A naturally occurring form where a hydroxyl group is the axial ligand.

Understanding these structural differences is paramount for elucidating their distinct roles in biochemistry and for the rational design of therapeutic interventions targeting vitamin B12-dependent pathways.

Core Structural Features of Cobalamins

All cobalamins share a common structural framework:

  • A Central Cobalt (Co) Ion: Typically in the +3 oxidation state.

  • A Corrin Ring: A tetrapyrrole macrocycle that chelates the cobalt ion through four nitrogen atoms.

  • A Lower Axial Ligand: A 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide moiety, which coordinates to the cobalt ion from below the corrin ring.

  • An Upper Axial Ligand (R-group): This variable ligand, attached to the cobalt ion from above the corrin ring, defines the specific form of cobalamin.

The primary structural differences among this compound, cyanocobalamin, adenosylcobalamin, and hydroxocobalamin lie in the nature of this upper axial ligand.

Quantitative Structural Comparison

The precise geometry of the cobalamin molecule, including bond lengths and angles involving the cobalt center, is crucial for its interaction with enzymes and other biomolecules. X-ray crystallography has been instrumental in determining these parameters. The following table summarizes key quantitative data for the different cobalamins.

ParameterThis compound (MeCbl)Cyanocobalamin (CNCbl)Adenosylcobalamin (AdoCbl)Hydroxocobalamin (OHCbl)
Upper Axial Ligand Methyl (-CH₃)Cyano (-CN)5'-deoxyadenosylHydroxyl (-OH)
Co-C Bond Length (Å) ~1.99N/A~2.0N/A
Co-CN Bond Length (Å) N/A~1.88N/AN/A
Co-O Bond Length (Å) N/AN/AN/A~1.88
Co-N (DMB) Bond Length (Å) ~2.29~2.21~2.24~2.23
Corrin Ring "Folding" Angle (°) ~15.4~13.4~13.8Data not readily available
Molecular Formula C₆₃H₉₁CoN₁₃O₁₄PC₆₃H₈₈CoN₁₄O₁₄PC₇₂H₁₀₀CoN₁₈O₁₇PC₆₂H₈₉CoN₁₃O₁₅P
Molar Mass ( g/mol ) 1344.411355.391579.581346.36

Note: Bond lengths and angles can vary slightly depending on the crystal structure determination and refinement methods.

Experimental Protocols

The determination of the three-dimensional structures of cobalamins relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography for Cobalamin Structure Determination

Objective: To determine the precise atomic coordinates of a cobalamin molecule in its crystalline state.

Methodology:

  • Crystallization:

    • High-purity cobalamin samples are dissolved in an appropriate solvent system (e.g., aqueous acetone).

    • Crystals are grown by slow evaporation of the solvent or by vapor diffusion techniques. The goal is to obtain single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (well-ordered and free of defects).

  • Data Collection:

    • A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize radiation damage.

    • The crystal is irradiated with a monochromatic X-ray beam, often from a synchrotron source for high intensity and resolution.

    • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

    • The intensities and positions of these diffracted spots are recorded on a detector (e.g., a CCD or CMOS detector).

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Initial phases for the structure factors are determined using methods such as direct methods or Patterson functions.

    • An initial electron density map is calculated, from which a preliminary model of the molecule can be built.

    • The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed using metrics such as the R-factor.

NMR Spectroscopy for Cobalamin Characterization

Objective: To probe the structure and dynamics of cobalamins in solution.

Methodology:

  • Sample Preparation:

    • A small amount of the cobalamin sample (typically a few milligrams) is dissolved in a deuterated solvent (e.g., D₂O or deuterated methanol) to minimize solvent proton signals.

    • A known concentration of an internal standard, such as trimethylsilyl (B98337) propionate (B1217596) (TSP), may be added for chemical shift referencing.

  • Data Acquisition:

    • The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • A variety of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments are performed.

      • ¹H NMR: Provides information about the proton environment in the molecule.

      • ¹³C NMR: Provides information about the carbon skeleton.

      • ³¹P NMR: Specifically probes the phosphorus atom in the nucleotide loop.

      • 2D NMR techniques: Establish connectivity between atoms (COSY, HSQC, HMBC) and spatial proximity (NOESY), which are crucial for assigning the complex spectra of cobalamins.

  • Data Analysis and Structure Elucidation:

    • The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction).

    • Resonances are assigned to specific atoms in the molecule based on chemical shifts, coupling constants, and cross-peaks in the 2D spectra.

    • For detailed structural analysis in solution, distance restraints derived from NOESY experiments can be used in conjunction with molecular dynamics and simulated annealing calculations to generate a model of the solution-state conformation of the cobalamin.

Metabolic Pathways and Functional Implications

The structural differences between cobalamins are directly linked to their roles in human metabolism. Cyanocobalamin and hydroxocobalamin are considered precursor forms that must be converted into the active coenzymes, this compound and adenosylcobalamin, to participate in enzymatic reactions.

Intracellular Conversion of Cobalamins

Dietary vitamin B12, primarily in the form of hydroxocobalamin or from supplements as cyanocobalamin, undergoes a series of intracellular transformations.

Cobalamin_Conversion cluster_blood Bloodstream cluster_cell Cellular Uptake cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion CNCbl_blood Cyanocobalamin (CNCbl) Cbl_cell Cobalamin (Cbl) CNCbl_blood->Cbl_cell OHCbl_blood Hydroxocobalamin (OHCbl) OHCbl_blood->Cbl_cell MeCbl This compound (MeCbl) Cbl_cell->MeCbl Conversion AdoCbl Adenosylcobalamin (AdoCbl) Cbl_cell->AdoCbl Conversion MTR Methionine Synthase MeCbl->MTR MCM Methylmalonyl-CoA Mutase AdoCbl->MCM

Figure 1. Cellular uptake and conversion of cobalamins.

Role of this compound and Adenosylcobalamin

The two active coenzyme forms have distinct subcellular localizations and functions:

  • This compound (in the cytosol): Acts as a cofactor for methionine synthase. This enzyme catalyzes the remethylation of homocysteine to methionine, a crucial step in the one-carbon metabolism that is essential for DNA synthesis and the production of S-adenosylmethionine (SAM), a universal methyl donor.

  • Adenosylcobalamin (in the mitochondria): Serves as a cofactor for methylmalonyl-CoA mutase. This enzyme is involved in the catabolism of odd-chain fatty acids and certain amino acids, converting methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle for energy production.

Metabolic_Pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (MeCbl dependent) SAM SAM Methionine->SAM 5-Methyl-THF 5-Methyl-THF THF THF 5-Methyl-THF->THF DNA Synthesis DNA Synthesis THF->DNA Synthesis Methylation Reactions Methylation Reactions SAM->Methylation Reactions Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (AdoCbl dependent) Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Figure 2. Key metabolic roles of active cobalamins.

Conclusion

The structural diversity among cobalamins, dictated by the nature of the upper axial ligand, underpins their varied stability and distinct biological functions. This compound, with its covalently bound methyl group, is a crucial player in cytosolic one-carbon metabolism. In contrast, the bulky adenosyl group of adenosylcobalamin is essential for mitochondrial enzymatic reactions. Cyanocobalamin, the synthetic form, serves as a stable precursor that the body efficiently converts to the active coenzymes. A thorough understanding of these structural and functional distinctions, supported by robust experimental data, is fundamental for advancing research in nutrition, metabolic disorders, and the development of novel therapeutic strategies involving vitamin B12.

References

A Technical Guide to Methylcobalamin-Dependent Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, is a unique organometallic cofactor essential for a specific class of methyltransferase enzymes. Its core function revolves around a reactive cobalt-carbon bond that facilitates the transfer of a methyl group. In humans, the principal and most-studied this compound-dependent enzyme is methionine synthase (MTR), which plays a pivotal role at the intersection of one-carbon metabolism, linking the folate and methionine cycles. This guide provides an in-depth review of the biochemical mechanisms, quantitative parameters, and experimental methodologies related to MeCbl-dependent enzymes, with a primary focus on human methionine synthase. We detail its catalytic and reactivation cycles, summarize key kinetic data, and provide validated experimental protocols for activity assessment. Furthermore, we explore the broader context of MeCbl-dependent reactions in microorganisms and discuss the clinical and pharmaceutical relevance of MTR, particularly in metabolic disorders and as a potential chemotherapeutic target.

Introduction to this compound

Vitamin B12 derivatives, or cobalamins, are complex tetrapyrrolic corrinoids containing a central cobalt atom.[1] The two biologically active forms in humans are this compound (MeCbl) and adenosylcobalamin (AdoCbl).[2] this compound is distinguished by a methyl group covalently bonded to the cobalt ion, creating a stable yet reactive organometallic Co-C bond.[2][3] This bond's chemistry is central to its biological function. In methyltransferase reactions, the Co-C bond undergoes heterolytic cleavage, where the methyl group is transferred as a carbanion, cation, or radical, and the cobalt cycles between different oxidation states, most notably the highly nucleophilic cob(I)alamin form.[1]

In mammals, MeCbl serves as an indispensable cofactor for a single, critical enzyme: the cytosolic methionine synthase (MTR). A second B12-dependent enzyme, mitochondrial methylmalonyl-CoA mutase, utilizes adenosylcobalamin and catalyzes a radical-based isomerization reaction, highlighting the distinct biochemical roles of the two coenzyme forms.

Methionine Synthase (MTR): The Core MeCbl-Dependent Enzyme

Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-methyltransferase, is the key enzyme linking the folate and methionine metabolic cycles. This function is essential for two fundamental cellular processes:

  • DNA Synthesis : By converting 5-methyltetrahydrofolate (5-MeTHF) to tetrahydrofolate (THF), MTR regenerates the pool of THF required for the synthesis of purines and pyrimidines.

  • Universal Methylation : By regenerating methionine from homocysteine, MTR ensures a continuous supply for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins.

Metabolic Pathway: The Folate and Methionine Cycle Intersection

MTR is the singular mammalian enzyme that metabolizes 5-MeTHF, the primary circulating form of folate, to regenerate the active cofactor THF. This unique position makes it a crucial regulatory point in one-carbon metabolism. A deficiency in MTR activity leads to the "folate trap," where folate derivatives accumulate as 5-MeTHF, inducing a functional folate deficiency and impairing nucleotide biosynthesis.

Folate_Methionine_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF + Serine CH2THF->THF dUMP -> dTMP MeTHF 5-Methyl-THF CH2THF->MeTHF NADPH TS Thymidylate Synthase CH2THF->TS MTR Methionine Synthase (MTR) Cofactor: this compound MeTHF->MTR DHFR DHFR MTHFR MTHFR dNTPs dNTP Synthesis TS->dNTPs Met Methionine MAT MAT Met->MAT ATP SAM S-Adenosyl- Methionine (SAM) SAM->MTHFR Allosteric Inhibition SAH S-Adenosyl- Homocysteine (SAH) SAM->SAH Acceptor -> Methyl-Acceptor Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy H₂O Hcy->MTR MAT->SAM MTR->THF MTR->Met

Caption: Intersection of the Folate and Methionine Cycles, highlighting MTR's central role.
Catalytic and Reactivation Mechanism

The catalytic cycle of MTR involves two sequential SN2 methyl transfer reactions. The enzyme shuttles its cobalamin cofactor between a supernucleophilic cob(I)alamin state and a methylcob(III)alamin state.

  • Step 1 : The sulfur of homocysteine attacks the methyl group of enzyme-bound methylcob(III)alamin. This produces methionine and reduces the cofactor to cob(I)alamin.

  • Step 2 : The highly reactive cob(I)alamin attacks the methyl group of 5-methyltetrahydrofolate, regenerating methylcob(III)alamin and releasing tetrahydrofolate.

The cob(I)alamin intermediate is highly sensitive to oxygen and can be oxidized to an inactive cob(II)alamin state approximately once every 2000 catalytic turnovers. To regain activity, the enzyme undergoes a reductive methylation process. In humans, this reactivation is catalyzed by the enzyme methionine synthase reductase (MTRR), which uses SAM as the methyl donor and NADPH as the ultimate source of electrons to reduce cob(II)alamin back to the active methylcob(III)alamin form.

MTR_Catalytic_Cycle MeCbl MTR-Cob(III)alamin-CH₃ (Active) CobI MTR-Cob(I)alamin (Supernucleophile) MeCbl->CobI Step 1 THF THF MeCbl->THF CobI->MeCbl Step 2 CobII MTR-Cob(II)alamin (Inactive) CobI->CobII Oxidation (~1 in 2000 turnovers) Met Methionine CobI->Met Reactivation Reactivation Cycle CobII->Reactivation Reactivation->MeCbl Reductive Methylation Hcy Homocysteine Hcy->MeCbl MeTHF 5-Methyl-THF MeTHF->CobI SAM SAM SAM->Reactivation MTRR MTRR (NADPH) MTRR->Reactivation Assay_Workflow start Start prep_mix Prepare Pre-incubation Mix (Buffer, DTT, SAM, Hcy, OH-Cbl, Enzyme) start->prep_mix pre_incubate Pre-incubate at 37°C for 5 min (Enzyme Activation) prep_mix->pre_incubate initiate Initiate Reaction (Add 5-Methyl-THF) pre_incubate->initiate incubate Incubate at 37°C for 10 min (Catalysis) initiate->incubate stop Stop Reaction (Add Acidic Formate Solution) incubate->stop heat Heat at 80°C for 10 min (Derivatization: THF -> CH+=THF) stop->heat cool_spin Cool to Room Temperature (Centrifuge if Precipitate Forms) heat->cool_spin measure Measure Absorbance at 350 nm cool_spin->measure end End measure->end

References

An In-depth Technical Guide on Methylcobalamin Transport and Uptake Mechanisms in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanisms governing the cellular transport and uptake of methylcobalamin (B1676134) (MeCbl), a biologically active form of vitamin B12. It details the journey of MeCbl from systemic circulation to its intracellular utilization, presenting quantitative data, key experimental methodologies, and visual pathways to facilitate a deeper understanding for research and therapeutic development.

Systemic Transport: The Role of Transcobalamin II

In the bloodstream, cobalamin (Cbl), including MeCbl, is primarily transported bound to the protein transcobalamin II (TCII).[1][2] This TCII-Cbl complex is the biologically active form for cellular delivery, as most cells express a specific receptor for TCII.[3][4] While another protein, haptocorrin (also known as Transcobalamin I), binds the majority of circulating B12, this form is not typically taken up by most tissues.[4] Therefore, the TCII-Cbl complex, often referred to as holo-transcobalamin (holoTC), is the critical component for delivering vitamin B12 to peripheral cells.

Cellular Uptake: Receptor-Mediated Endocytosis

The cellular uptake of the TCII-Cbl complex is a highly specific process facilitated by receptor-mediated endocytosis.

The Transcobalamin Receptor (TCblR/CD320)

The primary receptor responsible for this process is the Transcobalamin Receptor (TCblR), also known as CD320. This cell surface receptor specifically recognizes and binds the TCII-Cbl complex. The expression of TCblR is closely linked to the cell cycle, with the highest levels observed in actively proliferating cells, highlighting the increased demand for vitamin B12 during DNA synthesis. The binding of the TCII-Cbl complex to TCblR initiates the formation of clathrin-coated pits, which invaginate to form endocytic vesicles, internalizing the receptor-ligand complex into the cell. This process is dependent on divalent cations like Ca²⁺ and requires metabolic energy.

The Role of Megalin in Specialized Tissues

In specialized epithelial cells, particularly in the renal proximal tubules, another receptor named megalin plays a crucial role. Megalin is a large, multi-ligand endocytic receptor that is essential for the reabsorption of the filtered TCII-Cbl complex from the urine, thereby preventing vitamin loss. Studies in megalin-deficient mice have demonstrated a significant increase in urinary B12 excretion and a corresponding decrease in renal B12 content, confirming megalin's vital role in vitamin B12 conservation.

Intracellular Trafficking and Processing

Once internalized, the vesicle containing the TCII-Cbl-receptor complex undergoes a series of maturation steps within the endosomal-lysosomal pathway.

Endosomal Sorting

Inside the early endosome, the acidic environment initiates the dissociation of the TCII-Cbl complex from its receptor. The receptor, such as TCblR, is typically recycled back to the plasma membrane for reuse, while the TCII-Cbl complex is trafficked to the lysosome for further processing.

Lysosomal Degradation and Cobalamin Release

Within the highly acidic environment of the lysosome (pH ~4.5), lysosomal proteases degrade the transcobalamin II protein. This proteolytic degradation is a critical step, as it liberates the cobalamin molecule. The free cobalamin is then exported from the lysosome into the cytoplasm. This export is facilitated by specific lysosomal membrane transporters, such as LMBD1. Genetic defects in this transporter lead to the cblF disease, an inborn error of metabolism where vitamin B12 becomes trapped within the lysosomes.

Cytosolic Conversion and Utilization

Upon entering the cytoplasm, cobalamin undergoes a series of enzymatic modifications to be converted into its two active coenzyme forms: this compound (MeCbl) in the cytosol and adenosylcobalamin (AdoCbl) in the mitochondria. It is a crucial point that the form of B12 ingested or transported (e.g., cyanocobalamin (B1173554) or this compound) is first reduced to its core cobalamin molecule in the cytosol before being converted to the active forms. The methyl group for the synthesis of intracellular MeCbl is derived from other molecules like 5-methyltetrahydrofolate (5-MTHF).

  • This compound (MeCbl) Synthesis: In the cytosol, cobalamin serves as a cofactor for the enzyme methionine synthase (MTR). In this reaction, MeCbl donates its methyl group to homocysteine to form methionine, an essential amino acid. This process is also vital for the regeneration of tetrahydrofolate, which is critical for nucleotide synthesis.

  • Adenosylcobalamin (AdoCbl) Synthesis: Cobalamin is transported into the mitochondria where it is converted to AdoCbl. AdoCbl is an essential cofactor for the enzyme methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of odd-chain fatty acids and certain amino acids.

Cellular Efflux

Cells maintain a balance of intracellular cobalamin levels through an active efflux mechanism. Excess cobalamin can be transported out of the cell, likely for mobilization to other tissues. This process is thought to be mediated by ATP-binding cassette (ABC) transporters, such as the ABCC1 transporter.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound transport.

Table 1: Receptor-Ligand Interaction Kinetics

Receptor System Ligand Dissociation Constant (Kd) Cell Type/System Reference
Megalin-like Receptor Bovine Transcobalamin-Cobalamin (bTC-Cbl) ~13 nM Caco-2 cells

| Megalin-like Receptor | Receptor-Associated Protein (RAP) | ~1.3 nM | Caco-2 cells | |

Table 2: Physiological Impact of Megalin Deficiency on Renal B12 Reabsorption

Parameter Change in Megalin-Deficient Mice Reference
Urinary B12 Excretion ~4-fold increase
Renal B12 Clearance ~28-fold increase

| B12 Content in Kidney Cortex | ~4-fold decrease | |

Key Experimental Protocols

Understanding the mechanisms of this compound transport relies on several key experimental techniques.

Protocol 1: Radioligand Cellular Uptake Assay

This method is used to quantify the cellular uptake of cobalamin.

  • Cell Culture: Plate cells of interest (e.g., HeLa, SH-SY5Y) in appropriate culture dishes and grow to a desired confluency.

  • Preparation of Radiolabeled Ligand: Prepare the TCII-Cbl complex by incubating purified TCII with radiolabeled cobalamin, typically [57Co]Cbl.

  • Incubation: Wash the cells with a serum-free medium. Add the medium containing the [57Co]Cbl-TCII complex to the cells. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure the rate of uptake. A parallel incubation at 4°C can be used to measure surface binding only, as endocytosis is inhibited at low temperatures.

  • Washing: After incubation, aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or a detergent).

  • Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content in the lysate to determine the amount of Cbl taken up per milligram of cell protein.

Protocol 2: Subcellular Fractionation for Intracellular Trafficking Analysis

This protocol is used to determine the distribution of internalized cobalamin within different cellular compartments.

  • Cellular Uptake: Perform a cellular uptake experiment as described in Protocol 1, typically for a longer duration (e.g., 24-48 hours) to allow for intracellular processing.

  • Homogenization: After washing, harvest the cells and gently homogenize them in an isotonic buffer using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to separate different organelles.

    • Low-speed spin (e.g., 1,000 x g) to pellet nuclei and intact cells.

    • Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

    • High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (including lysosomes). The final supernatant represents the cytosolic fraction.

  • Quantification: Measure the radioactivity in each fraction using a gamma counter.

  • Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the initial homogenate to determine the subcellular distribution of [57Co]Cbl. Western blotting for organelle-specific markers (e.g., LAMP2 for lysosomes) can be used to verify the purity of the fractions.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Methylcobalamin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Interior cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion TC_Cbl TCII-MeCbl Complex Receptor TCblR/CD320 Receptor TC_Cbl->Receptor 1. Binding pit Clathrin-Coated Pit Receptor->pit 2. Internalization Endosome Early Endosome pit->Endosome 3. Endocytosis Endosome->Receptor Receptor Recycling Lysosome Lysosome Endosome->Lysosome 4. Trafficking Free_Cbl Free Cobalamin Lysosome->Free_Cbl 5. TCII Degradation & Cbl Release MeCbl This compound (Active Coenzyme) Free_Cbl->MeCbl 6. Cytosolic Conversion AdoCbl Adenosylcobalamin (Active Coenzyme) Free_Cbl->AdoCbl 7. Mitochondrial Transport & Conversion MTR Methionine Synthase MeCbl->MTR Methionine Methionine MTR->Methionine Homocysteine Homocysteine Homocysteine->MTR

Caption: Cellular uptake and intracellular trafficking pathway of this compound.

Experimental_Workflow cluster_analysis Quantification & Analysis start Start: Plate Cells step1 Incubate cells with [57Co]Cbl-TCII Complex (37°C for uptake, 4°C for binding) start->step1 step2 Wash cells with ice-cold PBS step1->step2 step3 Lyse cells to release intracellular contents step2->step3 step4 Measure radioactivity (Gamma Counter) step3->step4 step5 Measure total protein (e.g., BCA Assay) step3->step5 step6 Calculate specific uptake (CPM / mg protein) step4->step6 step5->step6 end End: Data Interpretation step6->end

Caption: Experimental workflow for a radioligand cellular uptake assay.

Intracellular_Conversion cluster_cytosol Cytosol cluster_mito Mitochondrion Lysosome_Export Cob(III)alamin (from Lysosome) MMACHC MMACHC (CblC protein) Lysosome_Export->MMACHC Reduction Cob2 Cob(II)alamin MMACHC->Cob2 MTR_path Methionine Synthase (MTR) Pathway Cob2->MTR_path Partitioning to Cytosolic Pathway MMUT_path Methylmalonyl-CoA Mutase (MMUT) Pathway Cob2->MMUT_path Transport & Partitioning to Mitochondrial Pathway

References

Methodological & Application

Application Note: Quantitative Analysis of Methylcobalamin in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134) (MeCbl), one of the active forms of vitamin B12, is a critical cofactor for methionine synthase, an enzyme essential for the remethylation of homocysteine to methionine. This process is fundamental to one-carbon metabolism, which supports DNA synthesis, epigenetic regulation, and neurological function. Accurate quantification of MeCbl in tissues is vital for understanding its physiological roles, diagnosing deficiencies, and in preclinical drug development. However, analyzing MeCbl presents significant challenges due to its low endogenous concentrations, complex tissue matrices, and inherent light sensitivity[1][2].

This application note provides a detailed and robust protocol for the extraction and quantification of this compound in tissue samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The method is designed for high sensitivity, specificity, and throughput.

Principle

The protocol employs a systematic approach beginning with the homogenization of tissue samples to release intracellular contents. Proteins are then precipitated using an organic solvent, and the supernatant containing MeCbl is collected. For cleaner samples, an optional Solid-Phase Extraction (SPE) step can be incorporated. The extracted analyte is then separated from other cobalamin forms and matrix components using reversed-phase UPLC. Finally, quantification is achieved via tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. A stable isotope-labeled internal standard is used to ensure accuracy.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (MeCbl) and stable isotope-labeled internal standard (e.g., ¹³C-MeCbl).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade), Acetic Acid (reagent grade).

  • Salts: Zinc Sulfate (ZnSO₄).

  • Columns: Waters Acquity UPLC BEH C18, 1.7 µm, 1.0 x 50 mm, or equivalent[3].

  • Equipment: Homogenizer, refrigerated centrifuge, UPLC-MS/MS system (e.g., Waters Acquity UPLC coupled to a triple quadrupole mass spectrometer).

  • Miscellaneous: Amber-colored microcentrifuge tubes, volumetric flasks, pipettes.

Critical Note: this compound is highly susceptible to photodegradation. All sample preparation steps must be performed under red or low-intensity light, and samples should be stored in amber-colored or foil-wrapped tubes to prevent degradation[1][4].

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve MeCbl standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock with 50:50 (v/v) methanol:water to prepare a series of calibration standards ranging from 0.05 ng/mL to 20 ng/mL.

  • Internal Standard (IS) Solution: Prepare a stock solution of the stable isotope-labeled IS and dilute to a final working concentration of 10 ng/mL.

Sample Preparation
  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in a cold homogenization buffer (e.g., 50% acetonitrile containing 1% acetic acid).

  • Protein Precipitation:

    • To the tissue homogenate, add 500 µL of a cold precipitating agent (e.g., methanol containing 300 mM ZnSO₄).

    • Add the internal standard working solution to all samples, standards, and quality controls.

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples on ice for 15 minutes to allow for complete protein precipitation, then centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the clear supernatant to a clean, amber-colored HPLC vial for analysis.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrument used. The following tables provide a validated starting point.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 1.0 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B
Total Run Time ~8 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 50 V
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
This compound 673.9 (doubly charged)359.10.1
This compound (Quantifier) 1344.6 (singly charged)1329.20.1
¹³C-MeCbl (IS) Calculated based on specific isotope positionCalculated based on specific isotope position0.1

Data Presentation and Performance

The method should be validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

Table 4: Summary of Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery 85-115%

Visualizations

Experimental Workflow

G tissue Tissue Sample (~50 mg) homogenize Homogenization (Cold Acetonitrile/Acetic Acid) tissue->homogenize add_is Add Internal Standard homogenize->add_is precipitate Protein Precipitation (Methanol/ZnSO4) add_is->precipitate centrifuge Centrifugation (20,000 x g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Overview of the sample preparation workflow for MeCbl analysis.

Role of this compound in One-Carbon Metabolism

G Hcy Homocysteine Met Methionine Hcy->Met  Methyl Group Met->Hcy SAM/SAH Cycle MTR Methionine Synthase (MTR) Cbl Cob(I)alamin MTR->Cbl MeCbl This compound (MeCbl) MeCbl->MTR Cbl->MeCbl THF Tetrahydrofolate (THF) MeTHF 5-Methyl-THF THF->MeTHF MeTHF->MeCbl Methyl Transfer MeTHF->THF

Caption: MeCbl as a cofactor for Methionine Synthase in the methionine cycle.

Conclusion

This application note details a sensitive, specific, and reliable UPLC-MS/MS method for the quantification of this compound in tissue samples. The protocol emphasizes critical handling procedures to prevent analyte degradation and provides a comprehensive framework from sample preparation to data analysis. This method is well-suited for both basic research and clinical applications requiring accurate assessment of tissue vitamin B12 status.

References

Application Notes and Protocols for Stabilizing Methylcobalamin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the neurologically active form of vitamin B12, is a crucial component in various biological processes. However, its inherent instability in aqueous solutions presents a significant challenge for researchers and formulation scientists. This document provides detailed techniques and protocols to enhance the stability of this compound in solution for experimental use, ensuring the accuracy and reliability of research outcomes.

This compound is highly susceptible to degradation when exposed to light, certain pH conditions, and even mechanical stress. The primary degradation product is often hydroxocobalamin (B81358), which lacks the specific biological activities of the methyl form.[1][2][3][4] Understanding and mitigating these degradation pathways are critical for maintaining the integrity of this compound solutions.

Degradation Pathways of this compound

The primary routes of this compound degradation in solution are photodegradation and hydrolysis. Spontaneous conversion to hydroxocobalamin can also occur even in the absence of light.[1]

Photodegradation

Exposure to light, particularly fluorescent light, rapidly degrades this compound. This process follows zero-order kinetics and involves the homolytic cleavage of the cobalt-carbon bond, leading to the formation of hydroxocobalamin.

pH-Dependent Hydrolysis

This compound's stability is significantly influenced by the pH of the solution. It exhibits the highest stability at a pH of approximately 5. Under acidic (pH < 4) and alkaline (pH > 7) conditions, it undergoes pseudo-first-order hydrolysis, leading to its degradation.

This compound This compound Hydroxocobalamin Hydroxocobalamin This compound->Hydroxocobalamin Light (Photodegradation) Spontaneous Conversion DegradationProducts Other Degradation Products This compound->DegradationProducts Acidic/Alkaline pH (Hydrolysis) Thermal Stress

Figure 1: Major degradation pathways of this compound in solution.

Quantitative Analysis of this compound Stability

The stability of this compound can be quantified by monitoring its concentration over time under various stress conditions. The following tables summarize the degradation kinetics and influencing factors.

Table 1: Effect of Light on this compound Stability
Light ConditionExposure Time% DegradationReference
Typical Lab Fluorescent Light5 minutes44.1%
Typical Lab Fluorescent Light10 minutes67.7%
Typical Lab Fluorescent Light15 minutes83.3%
1971.53 lux0.99 hours (t½)50%
Blue Light-Less degradation compared to fluorescent light
Table 2: Effect of pH on this compound Stability
pHConditionStability ProfileReference
280°CLeast stable
3Room Temperature79% degradation
580°CMost stable
9Room TemperatureSignificant degradation
Table 3: Effect of Temperature on this compound Stability
TemperatureCondition% Assay RemainingReference
100°C30 minutes, thermal stress88.25%
110°C30 minutes, thermal stress70.47%
121°C30 minutes, thermal stress54.38%
4°C6 months, protected from light91.6%
Room Temperature181 days, protected from lightStable

Experimental Protocols for Stability Testing

This section provides detailed protocols for preparing this compound solutions and performing stability studies.

Protocol for Preparation of a Stock this compound Solution

Materials:

  • This compound powder

  • Purified water (HPLC grade)

  • Volumetric flasks

  • Amber glassware

  • Magnetic stirrer (for slow stirring)

Procedure:

  • Work in a dark room or under subdued light to minimize light exposure.

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to an amber volumetric flask.

  • Add a small amount of purified water to dissolve the powder.

  • Gently swirl or slowly stir the solution until the powder is completely dissolved. Do not shake, sonicate, or stir rapidly.

  • Make up the volume to the mark with purified water.

  • Store the solution in the dark at 4°C.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound under stress conditions.

cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution in Amber Flask Photolytic Photolytic Stress (e.g., ICH Q1B light exposure) Prep->Photolytic Acidic Acidic Hydrolysis (e.g., 0.1M HCl) Prep->Acidic Alkaline Alkaline Hydrolysis (e.g., 0.1M NaOH) Prep->Alkaline Thermal Thermal Stress (e.g., 60°C, 80°C) Prep->Thermal Sampling Sample at Time Points Photolytic->Sampling Acidic->Sampling Alkaline->Sampling Thermal->Sampling HPLC HPLC-UV/DAD Analysis Sampling->HPLC Data Quantify Degradation and Identify Products HPLC->Data

Figure 2: Workflow for forced degradation studies of this compound.

a) Photodegradation Study:

  • Prepare a this compound solution as described in Protocol 4.1.

  • Transfer aliquots of the solution into clear glass vials.

  • Expose the vials to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Wrap a control sample in aluminum foil to protect it from light.

  • Withdraw samples at predetermined time intervals and analyze immediately.

b) pH-Dependent Hydrolysis Study:

  • Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 5, 7, 9).

  • Add this compound stock solution to each buffer to achieve the desired final concentration.

  • Store the solutions in the dark at a constant temperature (e.g., 40°C or 60°C).

  • Withdraw samples at specified time points for analysis.

c) Thermal Degradation Study:

  • Prepare a this compound solution and store it in amber vials.

  • Place the vials in a calibrated oven at a specific temperature (e.g., 60°C, 80°C).

  • Withdraw samples at defined intervals for analysis.

Protocol for HPLC Analysis of this compound and its Degradation Products

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

Procedure:

  • Prepare a standard curve using known concentrations of this compound.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Inject the samples onto the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and the standard curve.

  • Monitor for the appearance of degradation product peaks (e.g., hydroxocobalamin).

Stabilization Techniques

Several approaches can be employed to stabilize this compound in solution.

Light Protection

This is the most critical factor. All solutions containing this compound must be prepared, stored, and handled with strict protection from light.

  • Use of Amber Glassware: Always use amber vials or flasks.

  • Aluminum Foil Wrapping: For complete protection, wrap the amber glassware in aluminum foil.

  • Work in a Dark Environment: Conduct all manipulations in a dark room or under low-light conditions.

pH Control

Maintaining the pH of the solution at its optimal stability point is crucial.

  • Buffering: Use a suitable buffer system to maintain the pH around 5.

Use of Stabilizers

Certain excipients can enhance the stability of this compound.

a) Sorbitol: Sorbitol has been shown to be an effective stabilizer, particularly in preventing degradation at acidic pH and in the presence of ascorbic acid. The proposed mechanism is the reduction of water activity, which in turn reduces hydrolysis.

Table 4: Stabilizing Effect of Sorbitol on this compound

Condition% Degradation (without Sorbitol)% Degradation (with Sorbitol)Reference
pH 379%12%
In the presence of ascorbic acid70-76%16%

b) Other Potential Stabilizers: While less extensively documented for this compound specifically, other excipients used for stabilizing vitamin B12 formulations include:

  • Antioxidants: Care should be taken as some antioxidants like ascorbic acid can accelerate degradation.

  • Chelating Agents: To sequester metal ions that can catalyze degradation.

  • Freeze-drying (Lyophilization): In the presence of excipients like mannitol, freeze-drying can produce a stable solid form of this compound that can be reconstituted before use.

cluster_stabilization Stabilization Strategies cluster_solution This compound Solution Light Light Protection (Amber Vials, Dark Room) StableSolution Stable this compound Solution Light->StableSolution pH pH Control (Buffer at pH ~5) pH->StableSolution Stabilizers Use of Stabilizers (e.g., Sorbitol) Stabilizers->StableSolution Lyophilization Lyophilization Lyophilization->StableSolution

References

Application Notes: Methylcobalamin in Neuronal Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134) (MeCbl), an active analog of vitamin B12, is crucial for the maintenance and function of the nervous system. In recent years, MeCbl has garnered significant attention in neuroscience research for its neuroprotective, anti-apoptotic, and nerve regenerative properties. In vitro neuronal cell culture models provide a powerful platform to elucidate the molecular mechanisms underlying these effects and to screen for potential therapeutic applications. These notes provide a comprehensive overview of the application of MeCbl in various neuronal cell culture systems, including detailed protocols and quantitative data summaries.

Mechanism of Action

This compound exerts its effects on neuronal cells through multiple mechanisms, primarily by modulating key intracellular signaling pathways and participating in essential metabolic processes.

  • Activation of Pro-Survival and Growth Pathways: MeCbl has been shown to activate the Akt/mTOR and ERK1/2 (Extracellular signal-regulated kinase 1/2) signaling cascades.[1][2][3][4] These pathways are central to regulating cell survival, proliferation, and neurite outgrowth.[1] Activation of Akt by MeCbl leads to the stimulation of the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis necessary for neurite formation and elongation. The ERK1/2 pathway is also implicated in promoting neuronal survival and differentiation.

  • Role in the Methylation Cycle: As a coenzyme for methionine synthase, MeCbl is integral to the methylation cycle. This cycle is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous reactions, including DNA and protein methylation. Proper methylation is essential for maintaining neuronal membrane properties and protecting against neurotoxicity.

  • Anti-Apoptotic and Anti-Inflammatory Effects: MeCbl exhibits anti-apoptotic properties by modulating the expression of key regulatory proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3. Furthermore, MeCbl can attenuate the expression of inflammatory cytokines in in vitro models of neuronal injury.

Signaling Pathway Diagram

Methylcobalamin_Signaling MeCbl This compound Methylation Methylation Cycle (Methionine Synthase) MeCbl->Methylation activates PI3K PI3K MeCbl->PI3K activates ERK ERK1/2 MeCbl->ERK activates SAM S-adenosylmethionine (SAM) Methylation->SAM produces Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation) SAM->Neuroprotection Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Akt->Neuroprotection Survival Neuronal Survival Akt->Survival NeuriteOutgrowth Neurite Outgrowth & Regeneration mTOR->NeuriteOutgrowth ERK->NeuriteOutgrowth ERK->Survival

Caption: Signaling pathways activated by this compound in neuronal cells.

Data Presentation: Summary of this compound's Effects

The following tables summarize the quantitative effects of this compound observed in various neuronal cell culture models.

Table 1: Effects on Neuronal Viability and Neuroprotection

Cell ModelInsult/ConditionMeCbl ConcentrationObserved EffectReference
Rat Retinal NeuronsGlutamate (B1630785) (NMDA Receptor-Mediated)10 nM - 10 µMDose-dependent prevention of glutamate-induced cell death.
Rat Cortical NeuronsGlutamate / NMDANot specified (chronic)Prevented glutamate- and NMDA-induced cytotoxicity.
PC12 CellsAmyloid-β (Aβ₂₅₋₃₅)1 - 100 µMImproved cell viability and reduced apoptosis.
In vitro Ischemia ModelOxygen-Glucose Deprivation (OGD)Not specifiedSignificantly increased cell viability and decreased LDH release.

Table 2: Effects on Neurite Outgrowth and Apoptosis

Cell ModelParameter MeasuredMeCbl ConcentrationObserved EffectReference
Cerebellar Granule NeuronsNeurite OutgrowthNot specifiedPromoted neurite outgrowth via the Akt/mTOR pathway.
Dorsal Root Ganglion (DRG) NeuronsNeurite Outgrowth & Survival>100 nMPromoted neurite outgrowth and neuronal survival.
In vitro Ischemia ModelApoptosis MarkersNot specifiedIncreased Bcl-2; Decreased Bax and cleaved caspase-3.

Experimental Protocols

General Workflow for In Vitro Studies

Experimental_Workflow Start Start: Neuronal Cell Culture (Primary or Cell Line) Treatment Treatment Groups: 1. Control (Vehicle) 2. Toxin/Insult only 3. MeCbl + Toxin/Insult 4. MeCbl only Start->Treatment Incubation Incubation Period (e.g., 24-72 hours) Treatment->Incubation Assay Endpoint Assays Incubation->Assay Viability Cell Viability (MTT, Trypan Blue) Assay->Viability Morphology Neurite Outgrowth (Immunostaining) Assay->Morphology Protein Protein Analysis (Western Blot) Assay->Protein End Data Analysis & Interpretation Viability->End Morphology->End Protein->End

Caption: General experimental workflow for studying MeCbl in cell culture.

Protocol 1: Neuroprotection Assay Against Glutamate-Induced Neurotoxicity

This protocol is adapted from studies on cultured retinal and cortical neurons.

Objective: To assess the protective effect of chronic MeCbl administration against glutamate-induced cell death.

Materials:

  • Primary neuronal cells (e.g., from fetal rat retina or cortex).

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27).

  • Poly-L-lysine coated culture plates/coverslips.

  • This compound (MeCbl) stock solution.

  • L-Glutamic acid solution.

  • Trypan Blue solution (0.4%).

  • Balanced Salt Solution (BSS).

  • Hemocytometer or automated cell counter.

Methodology:

  • Cell Plating: Isolate and plate primary neurons on poly-L-lysine coated plates at a desired density (e.g., 20,000 cells/well in a 96-well plate).

  • Chronic MeCbl Treatment: Immediately after plating, add MeCbl to the culture medium to achieve final concentrations ranging from 10 nM to 10 µM. A vehicle control (without MeCbl) must be included. Culture the cells for a minimum of 48-96 hours.

  • Glutamate Exposure:

    • Carefully aspirate the MeCbl-containing medium.

    • Wash the cells gently with BSS.

    • Add a solution of L-Glutamic acid (e.g., 100 µM in BSS) to the wells. Include a control group that receives BSS without glutamate.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Post-Incubation:

    • Remove the glutamate solution and wash the cells with BSS.

    • Add fresh, glutamate-free culture medium (without MeCbl).

    • Incubate for 1 to 24 hours to allow for the progression of cell death.

  • Assessment of Cell Viability (Trypan Blue Exclusion):

    • Gently detach the cells (if adherent).

    • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.

Protocol 2: Neurite Outgrowth Assay

This protocol is a general guide for assessing the effect of MeCbl on neurite extension.

Objective: To quantify changes in neurite length and complexity in response to MeCbl treatment.

Materials:

  • Neuronal cells (e.g., primary Dorsal Root Ganglion (DRG) neurons or iPSC-derived neurons).

  • Laminin and poly-L-lysine coated coverslips or plates.

  • Neuronal culture medium.

  • This compound (MeCbl) stock solution.

  • Fixative solution (e.g., 4% Paraformaldehyde (PFA)).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody against a neuronal marker (e.g., β-III tubulin).

  • Fluorescently-labeled secondary antibody.

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope and image analysis software (e.g., ImageJ, MetaMorph).

Methodology:

  • Cell Plating: Plate neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.

  • MeCbl Treatment: Add MeCbl to the culture medium at various concentrations (e.g., 100 nM to 10 µM). Include a vehicle control.

  • Incubation: Culture the cells for 24 to 72 hours to allow for neurite extension.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA for 20-30 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking solution for 1 hour.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS and mount the coverslips on slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Using image analysis software, trace the neurites of multiple individual neurons per condition.

    • Quantify parameters such as the length of the longest neurite per neuron, the total neurite length per neuron, and the number of branches.

Conclusion

This compound demonstrates significant potential in preclinical neuronal models, promoting survival, regeneration, and protection against various insults. Its mechanism of action, centered on the activation of the Akt/mTOR and ERK1/2 pathways, provides a strong basis for its therapeutic potential. The protocols and data presented here offer a framework for researchers to effectively utilize this compound in neuronal cell culture systems to further explore its neurorestorative capabilities and evaluate its efficacy in models of neurological disorders.

References

Unveiling the Neurorestorative Potential of Methylcobalamin: Protocols for Preclinical Neuropathy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of neuroscience research, particularly in the pursuit of effective therapeutics for peripheral neuropathy, robust and reproducible preclinical models are paramount. These application notes provide detailed protocols for assessing the efficacy of methylcobalamin (B1676134), a vital coenzyme form of vitamin B12, in established animal models of neuropathy. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of neuroprotective and neurorestorative agents.

Peripheral neuropathy, characterized by damage to the peripheral nerves, presents a significant clinical challenge, with symptoms ranging from numbness and tingling to debilitating pain. This compound has emerged as a promising therapeutic candidate due to its role in nerve regeneration and myelination.[1][2] The protocols outlined herein describe methodologies for inducing neuropathy in animal models and subsequently evaluating the therapeutic effects of this compound through a combination of behavioral, electrophysiological, histological, and molecular techniques.

Animal Models of Neuropathy

The following are commonly utilized animal models to simulate human neuropathic conditions:

  • Diabetic Neuropathy: Induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), this model mimics the peripheral nerve damage associated with diabetes mellitus.[3][4]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of chemotherapeutic agents such as vincristine (B1662923) or paclitaxel (B517696) leads to dose-limiting neurotoxicity, a frequent complication in cancer treatment.[5]

  • Traumatic Nerve Injury: The sciatic nerve crush injury model provides a platform to study nerve regeneration and functional recovery following physical trauma to a peripheral nerve.

Efficacy Assessment Protocols

A multi-faceted approach is crucial for a comprehensive evaluation of this compound's efficacy. The following experimental protocols are detailed in this document:

  • Behavioral Analysis: To assess sensory deficits and pain-related behaviors.

  • Electrophysiological Studies: To measure the functional integrity of peripheral nerves.

  • Histological and Morphometric Analysis: To visualize and quantify nerve regeneration and myelination.

  • Molecular and Biochemical Analysis: To elucidate the underlying mechanisms of action.

Experimental Protocols

Induction of Diabetic Neuropathy

Objective: To induce a diabetic state in rodents leading to the development of peripheral neuropathy.

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • 8-week-old Wistar rats

  • Glucometer and test strips

Protocol:

  • Fast the animals overnight before STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer at a concentration of 40 mg/kg.

  • Administer a single intraperitoneal (i.p.) injection of the STZ solution.

  • Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels above 250 mg/dL are considered diabetic.

  • Neuropathic symptoms typically develop over a period of 2 to 12 weeks.

Induction of Chemotherapy-Induced Peripheral Neuropathy (Vincristine Model)

Objective: To induce peripheral neuropathy using the chemotherapeutic agent vincristine.

Materials:

  • Vincristine sulfate (B86663)

  • Saline solution (0.9% NaCl)

  • Adult Sprague Dawley rats

Protocol:

  • Dissolve vincristine sulfate in saline to the desired concentration.

  • Administer vincristine via intraperitoneal (i.p.) injection. A common dosing regimen is 0.1 mg/kg daily for 10 consecutive days.

  • Monitor the animals for signs of neuropathy, which typically manifest as mechanical allodynia and thermal hyperalgesia.

Sciatic Nerve Crush Injury

Objective: To create a standardized traumatic injury to the sciatic nerve.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Non-serrated hemostatic forceps

  • Suturing material

  • Adult mice or rats

Protocol:

  • Anesthetize the animal.

  • Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding tissue.

  • Using non-serrated hemostatic forceps, apply a consistent compressive force (e.g., 33N for 30 seconds) to the nerve.

  • Release the forceps and ensure the nerve is not transected.

  • Suture the muscle and skin layers.

  • Provide post-operative care, including analgesics.

This compound Treatment Regimen

Objective: To administer this compound to the animal models of neuropathy.

Materials:

  • This compound

  • Vehicle (e.g., saline)

Protocol:

  • Dissolve this compound in the appropriate vehicle.

  • Administer this compound via the desired route (e.g., intraperitoneal, intramuscular, or subcutaneous).

  • Dosages can vary depending on the study design. Common ranges are from 65 µg/kg to 1 mg/kg daily or on alternate days.

  • Initiate treatment either before or after the induction of neuropathy, depending on whether a preventative or therapeutic effect is being investigated.

Assessment Methodologies

Behavioral Testing

a) Mechanical Allodynia (von Frey Test)

Objective: To assess sensitivity to a non-noxious mechanical stimulus.

Protocol:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is a brisk withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b) Thermal Hyperalgesia (Plantar Test)

Objective: To measure the latency of paw withdrawal from a thermal stimulus.

Protocol:

  • Place the animal in a plexiglass chamber on a glass plate.

  • Apply a radiant heat source to the plantar surface of the hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

  • A shortened PWL indicates thermal hyperalgesia.

c) Functional Recovery (Walking Track Analysis)

Objective: To evaluate motor function recovery after sciatic nerve injury.

Protocol:

  • Coat the animal's hind paws with non-toxic ink.

  • Allow the animal to walk down a narrow track lined with paper.

  • Measure the paw length (PL) and toe spread (TS) from the footprints.

  • Calculate the Sciatic Functional Index (SFI) using a standardized formula to quantify functional deficit and recovery.

Electrophysiology

Nerve Conduction Velocity (NCV)

Objective: To measure the speed of electrical impulse propagation along a nerve.

Protocol:

  • Anesthetize the animal.

  • Expose the sciatic nerve and place stimulating electrodes at two points along the nerve (e.g., sciatic notch and tibial nerve).

  • Place recording electrodes on the corresponding muscle (e.g., gastrocnemius).

  • Stimulate the nerve at both points and record the latency of the muscle action potential.

  • Calculate the NCV by dividing the distance between the stimulating electrodes by the difference in latencies. A decrease in NCV is indicative of nerve damage.

Histological Analysis

a) Intraepidermal Nerve Fiber (IENF) Density

Objective: To quantify the number of nerve endings in the skin.

Protocol:

  • Collect a skin biopsy from the plantar surface of the hind paw.

  • Fix, section, and stain the tissue with a pan-axonal marker (e.g., PGP9.5).

  • Count the number of nerve fibers crossing the dermal-epidermal junction.

  • Express the result as fibers per millimeter of epidermal length. A reduction in IENF density is a hallmark of peripheral neuropathy.

b) Myelin Sheath Thickness

Objective: To assess the integrity of the myelin sheath.

Protocol:

  • Harvest the sciatic nerve and fix it in glutaraldehyde.

  • Process the nerve for transmission electron microscopy (TEM).

  • Capture images of transverse sections of the nerve.

  • Measure the axon diameter and the thickness of the myelin sheath.

  • Calculate the g-ratio (axon diameter / total fiber diameter). An increase in the g-ratio indicates demyelination.

Quantitative Data Summary

The following tables summarize key quantitative data from studies assessing this compound efficacy in various animal models of neuropathy.

Table 1: this compound Dosage and Administration in Animal Models

Animal ModelSpeciesThis compound DoseRoute of AdministrationTreatment DurationReference
Diabetic NeuropathyRat10 mg/kg every other dayIntramuscular16 weeks
Diabetic NeuropathyRat500 µg/kg dailyIntramuscular16 weeks
Chemotherapy-Induced Neuropathy (Vincristine)Rat0.12, 0.5, 1 mg/kgIntraperitonealDaily for 19 days
Chemotherapy-Induced Neuropathy (Paclitaxel)Rat500 µg/kg twice weeklyIntraperitoneal8 weeks
Sciatic Nerve Crush InjuryMouse65 or 130 µg/kg dailyIntraperitoneal21 days
Acrylamide NeuropathyRat500 µg/kg dailyIntraperitonealNot specified

Table 2: Efficacy of this compound on Behavioral and Electrophysiological Parameters

Animal ModelParameter AssessedThis compound EffectReference
Diabetic NeuropathyNerve Conduction Velocity (NCV)Normalized delayed NCV
Chemotherapy-Induced Neuropathy (Vincristine)Mechanical Allodynia (PWT)Significantly increased
Chemotherapy-Induced Neuropathy (Vincristine)Thermal Hyperalgesia (PWL)Significantly increased
Sciatic Nerve Crush InjurySciatic Functional Index (SFI)Significantly improved
Acrylamide NeuropathyCompound Muscle Action Potential (CMAP)Significantly faster recovery

Table 3: Histological and Molecular Outcomes of this compound Treatment

Animal ModelParameter AssessedThis compound EffectReference
Diabetic NeuropathyMyelinated Nerve Fiber DensityProtected against reduction
Chemotherapy-Induced Neuropathy (Vincristine)Intraepidermal Nerve Fiber DensityInhibited loss
Sciatic Nerve Crush InjuryMyelin Sheath ThicknessIncreased
Sciatic Nerve Crush InjuryNeurotrophic Factor mRNA (NGF, BDNF)Upregulated
Diabetic NeuropathyProtein Kinase C (PKC) ActivityNormalized
Sciatic Nerve InjuryErk1/2 and Akt ActivitiesIncreased

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Efficacy

G cluster_model Neuropathy Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment diabetic Diabetic Neuropathy (STZ) treatment This compound Administration diabetic->treatment cipn Chemotherapy-Induced Neuropathy (Vincristine) cipn->treatment crush Sciatic Nerve Crush Injury crush->treatment behavioral Behavioral Tests (von Frey, Plantar) treatment->behavioral electro Electrophysiology (NCV) treatment->electro histo Histology (IENF, Myelin) treatment->histo molecular Molecular Analysis (Western Blot, qPCR) treatment->molecular

Caption: Workflow for evaluating this compound in neuropathy models.

Proposed Signaling Pathways of this compound in Neuroprotection

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes mecobalamin This compound erk_akt Erk1/2 & Akt Signaling mecobalamin->erk_akt Activates pkc PKC Signaling mecobalamin->pkc Modulates nfkb NF-κB Pathway mecobalamin->nfkb Inhibits regeneration Nerve Regeneration & Neurite Outgrowth erk_akt->regeneration apoptosis Inhibition of Apoptosis erk_akt->apoptosis pkc->regeneration inflammation Reduced Inflammation nfkb->inflammation myelination Myelination regeneration->myelination

Caption: Signaling pathways modulated by this compound.

This compound facilitates neurite outgrowth and inhibits neural apoptosis through the Erk1/2 and Akt signaling pathways. It also demonstrates a corrective effect on impaired neural signaling of Protein Kinase C (PKC) and reduces oxidative stress-induced damage. Furthermore, this compound can attenuate neuropathic pain by inhibiting the NF-κB pathway, which leads to a decrease in pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory cytokines such as IL-10. These actions collectively contribute to nerve regeneration, remyelination, and the alleviation of neuropathic symptoms.

References

Application Notes and Protocols for Developing a Validated Bioassay for Methylcobalamin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), the active coenzyme form of vitamin B12, is a critical player in various essential biochemical pathways, including the synthesis of methionine, DNA, and myelin.[1][2][3][4] Its deficiency can lead to severe neurological and hematological disorders.[1] Therefore, the development of a robust and validated bioassay to determine the biological activity of this compound is crucial for research, clinical diagnostics, and the quality control of pharmaceutical preparations.

These application notes provide detailed protocols for three distinct and validated methods to assess this compound activity: a microbiological assay using Lactobacillus leichmannii, an enzymatic assay based on methionine synthase activity, and a chromatographic assay for methylmalonyl-CoA mutase activity. Each method offers a different approach to quantifying the functional activity of this compound.

Signaling Pathway of this compound

This compound functions as an essential cofactor for the enzyme methionine synthase (MS). This enzyme is central to the one-carbon metabolism pathway, catalyzing the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, which results in the formation of methionine and tetrahydrofolate. Methionine is a crucial amino acid for protein synthesis and is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

G mix Prepare Reaction Mixture (Enzyme, Hcy, MeCbl) start Initiate Reaction (Add CH3-THF) mix->start incubate Incubate at 37°C start->incubate stop Stop Reaction (Add Acid) incubate->stop derivatize Derivatize THF (Heat at 80°C) stop->derivatize measure Measure Absorbance (350 nm) derivatize->measure G extract Prepare Cell/Tissue Homogenate incubate Incubate with Methylmalonyl-CoA extract->incubate stop Stop Reaction (e.g., acid) incubate->stop separate Separate Substrate and Product (HPLC/UPLC) stop->separate quantify Quantify Succinyl-CoA (UV or MS/MS) separate->quantify

References

Application Notes and Protocols for Measuring Methylcobalamin-Dependent Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (MeCbl), a form of vitamin B12, is an essential cofactor for two critical enzymes in human metabolism: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). These enzymes play vital roles in amino acid metabolism, DNA synthesis, and cellular energy production.[1][2][3] Accurate and reliable in vitro assays for measuring the activity of these enzymes are crucial for basic research, clinical diagnostics, and the development of therapeutic agents targeting these pathways.[4][5] This document provides detailed application notes and protocols for robust in vitro assays to quantify the activity of methionine synthase and methylmalonyl-CoA mutase.

Methionine Synthase (MS)

Methionine synthase (EC 2.1.1.13) catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, producing methionine and tetrahydrofolate (THF). This reaction is a key step in the methionine cycle, which is essential for regenerating methionine for protein synthesis and for the production of S-adenosylmethionine (SAM), the universal methyl donor.

Application Notes: Spectrophotometric Assay for Methionine Synthase

This assay is a continuous spectrophotometric method suitable for determining the kinetic parameters of MS and for screening potential inhibitors. The assay relies on the conversion of the product, tetrahydrofolate (THF), into 5,10-methenyltetrahydrofolate (CH+=THF) by acid and formate, which has a distinct absorbance at 350 nm.

Methylmalonyl-CoA Mutase (MCM)

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a crucial step in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine), feeding into the tricarboxylic acid (TCA) cycle.

Application Notes: HPLC-Based Assay for Methylmalonyl-CoA Mutase

This method provides a sensitive and specific means to measure MCM activity by quantifying the formation of succinyl-CoA from methylmalonyl-CoA using reverse-phase high-performance liquid chromatography (HPLC). This assay is particularly useful for studying enzyme kinetics and for the diagnosis of methylmalonic acidemia.

Data Presentation

Table 1: Kinetic Parameters of Methionine Synthase
Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Fungal (Aspergillus sojae)(6S)-5-methyl-tetrahydropteroyl-L-glutamate30.8---
Fungal (Rhizopus delemar)(6S)-5-methyl-tetrahydropteroyl-L-glutamate36.8---
Fungal (Rhizopus microsporus)(6S)-5-methyl-tetrahydropteroyl-L-glutamate33.3---
E. coli(6S)-5-methyl-tetrahydropteroyl-L-glutamate36.4---
Thermotoga maritimaCH3-H4folate1.9 ± 0.30.051 ± 0.001-50
Thermotoga maritimaHomocysteine11 ± 10.052 ± 0.001-50
Table 2: Inhibitors of Methionine Synthase
InhibitorType of InhibitionIC50 (µM)Enzyme SourceReference
Nitric Oxide (NO)-3Mammalian
ZL033-1.4HL-60 cells
ZL031-10.0HL-60 cells
Substituted BenzimidazolesCompetitive-Rat Liver
Substituted BenzothiadiazoleUncompetitive80Rat Liver
Table 3: Kinetic Parameters of Methylmalonyl-CoA Mutase
Enzyme SourceSubstrateKm (mM)Specific Activity (µmol/min/mg)Optimal pHReference
Human LiverMethylmalonyl-CoA1.512-14~7.5
Human (recombinant)Adenosylcobalamin0.04 - 0.9 (mutants)--
Table 4: Inhibitors of Methylmalonyl-CoA Mutase
InhibitorType of InhibitionKi (mM)Enzyme SourceReference
Ethylmalonyl-CoAMixed-Human
Cyclopropylcarbonyl-CoA carboxylateMixed0.26 ± 0.07Human
Methylenecyclopropylacetyl-CoAMixed0.47 ± 0.12Human
1-Carboxyethyl-CoA-4-20 times Km for succinyl-CoA-
2-Carboxyethyl-CoA-4-20 times Km for succinyl-CoA-
Malyl-CoA--Human (recombinant)
Itaconyl-CoA--Human (recombinant)

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Methionine Synthase Activity

Materials:

  • Potassium phosphate (B84403) buffer (1.0 M, pH 7.2)

  • Dithiothreitol (DTT) (500 mM)

  • S-adenosylmethionine (AdoMet) (3.8 mM)

  • L-homocysteine (100 mM)

  • Hydroxocobalamin (500 µM)

  • 5-Methyltetrahydrofolate (CH3THF) (4.2 mM)

  • 5N HCl/60% formic acid

  • Purified methionine synthase enzyme

  • 12x75mm glass tubes

  • Heat block (80°C)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 12x75mm glass tube by adding the following reagents in order:

    • 494 µL H2O

    • 80 µL 1.0 M KPO4 (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM AdoMet

    • 4 µL 100 mM L-homocysteine

    • 50 µL enzyme sample

    • 80 µL 500 µM hydroxocobalamin

  • Mix well and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.

  • Mix well and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5N HCl/60% formic acid.

  • Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to CH+=THF.

  • Cool the reaction mixture to room temperature.

  • Centrifuge the tubes to pellet any precipitated protein (if necessary).

  • Measure the absorbance of the supernatant at 350 nm.

  • Prepare a "no enzyme" blank by substituting the enzyme sample with buffer.

  • Calculate the enzyme activity using the extinction coefficient of CH+=THF (26,500 M-1cm-1).

Protocol 2: HPLC-Based Assay for Methylmalonyl-CoA Mutase Activity

Materials:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Adenosylcobalamin (AdoCbl)

  • Methylmalonyl-CoA

  • Trichloroacetic acid (TCA) or other quenching agent

  • HPLC system with a reverse-phase C18 column

  • Mobile phase (e.g., a gradient of potassium phosphate buffer and methanol)

  • UV detector (monitoring at ~260 nm)

  • Purified methylmalonyl-CoA mutase enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, AdoCbl, and the enzyme solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding methylmalonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching agent like TCA.

  • Centrifuge the mixture to pellet precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject a defined volume of the supernatant onto the HPLC system.

  • Separate methylmalonyl-CoA and succinyl-CoA using a suitable gradient elution on a C18 column.

  • Detect the CoA esters by their absorbance at ~260 nm.

  • Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations.

  • Calculate the enzyme activity based on the amount of product formed over time.

Mandatory Visualization

Caption: Metabolic pathway of Methionine Synthase.

MCM_Pathway cluster_Catabolism Catabolism of Amino Acids and Odd-Chain Fatty Acids Amino_Acids Isoleucine, Valine, Threonine, Methionine Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids->Propionyl_CoA Methylmalonyl_CoA L-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MCM TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle MCM Methylmalonyl-CoA Mutase (MCM) AdoCbl Adenosylcobalamin (AdoCbl) MCM->AdoCbl AdoCbl->MCM

Caption: Metabolic pathway of Methylmalonyl-CoA Mutase.

MS_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, DTT, AdoMet, Hcy, Enzyme, B12) start->prep_mix pre_incubate Pre-incubate at 37°C for 5 min prep_mix->pre_incubate initiate Initiate with 5-MTHF pre_incubate->initiate incubate Incubate at 37°C for 10 min initiate->incubate stop Stop Reaction with Acid/Formate incubate->stop heat Heat at 80°C for 10 min stop->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance at 350 nm cool->measure end End measure->end

Caption: Experimental workflow for Methionine Synthase assay.

MCM_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, AdoCbl, Enzyme) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with Methylmalonyl-CoA pre_incubate->initiate incubate Incubate at 37°C initiate->incubate stop Quench Reaction (e.g., TCA) incubate->stop process Centrifuge and Filter stop->process analyze HPLC Analysis process->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Delivery of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcobalamin (B1676134), the active coenzyme form of vitamin B12, is essential for various metabolic pathways, including the synthesis of methionine and the metabolism of nucleic acids, proteins, and lipids.[1][2] Its therapeutic potential is explored in a range of conditions, particularly peripheral neuropathies and megaloblastic anemia.[1][3][4] Effective in vivo delivery of this compound is crucial for its therapeutic efficacy. This document provides detailed application notes and protocols for the formulation and in vivo study of this compound across various delivery platforms.

This compound is a dark red, crystalline powder that is sparingly soluble in water and sensitive to light. These properties present challenges for formulation development, necessitating strategies to enhance stability and bioavailability. This document will explore parenteral, oral, nasal, and advanced nanoparticle-based delivery systems.

I. Comparative Pharmacokinetics of this compound Formulations

The choice of delivery route and formulation significantly impacts the pharmacokinetic profile of this compound. The following tables summarize key pharmacokinetic parameters from in vivo studies in humans and rats, comparing different formulations and routes of administration.

Table 1: Comparative Pharmacokinetics of Injectable this compound in Humans

Route of AdministrationDoseCmax (ng/mL)Tmax (hours)AUC0-72 (ng·h/mL)Bioavailability (%)Reference
Intramuscular (IM)1500 mcg45.821.49--
Subcutaneous (SC)1500 mcg57.011.38-Non-inferior to IM
Intramuscular (IM)100 mcg-1.15--

Table 2: Comparative Pharmacokinetics of Non-Injectable this compound Formulations in Humans

FormulationDelivery RouteDoseCmax (pg/mL)Tmax (hours)Bioavailability vs. IMReference
Nasal SprayIntranasal500 mcg-0.20~20% (dose-normalized)
Nanoparticle Oral SprayOro-buccal1000 mcg--Significantly higher than tablet, emulsion, or liposome (B1194612)
Liposome Oral SprayOro-buccal1000 mcg--Poorer absorption profile
Dissolvable TabletSublingual5000 mcg--Bioequivalent to 1000 mcg nanoparticle spray
Standard TabletOral1000 mcg--Lowest increase in plasma levels

Table 3: Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Bioavailability (%)Reference
Intravenous (IV)--
Intramuscular (IM)5-20~100%
Subcutaneous (SC)5-20~100%

II. Experimental Protocols

A. Formulation Protocols

1. Protocol for Preparation of Sterile this compound Injection (Parenteral)

This protocol is based on common practices for preparing sterile injectable solutions.

  • Materials:

    • This compound USP grade

    • D-mannitol or Benzyl Alcohol (as preservative)

    • Water for Injection (WFI)

    • Sterile vials and stoppers

    • 0.22 µm sterile filter

  • Equipment:

    • Laminar flow hood

    • Analytical balance

    • pH meter

    • Autoclave

  • Procedure:

    • Under aseptic conditions in a laminar flow hood, weigh the required amount of this compound and excipient (e.g., D-mannitol).

    • Dissolve the excipient in a portion of WFI.

    • Add the this compound to the solution and mix until fully dissolved. Protect the solution from light.

    • Add the remaining WFI to reach the final volume.

    • Measure the pH and adjust to a range of 5.3-7.3 if necessary, using sterile solutions of sodium hydroxide (B78521) or hydrochloric acid.

    • Sterile filter the solution through a 0.22 µm filter into a sterile receiving vessel.

    • Aseptically fill the solution into sterile vials.

    • Aseptically place sterile stoppers onto the vials and seal.

    • Store the vials protected from light.

2. Protocol for Preparation of this compound Nasal Spray

This protocol outlines the general steps for creating a nasal spray formulation.

  • Materials:

    • This compound

    • Solubilizers/co-solvents (e.g., propylene (B89431) glycol)

    • Mucoadhesive agents (e.g., chitosan)

    • Penetration enhancers (e.g., bile salts)

    • Preservatives (e.g., benzalkonium chloride)

    • Purified water

    • Nasal spray bottles with actuators

  • Equipment:

    • Magnetic stirrer

    • pH meter

  • Procedure:

    • Dissolve the preservative and any mucoadhesive agents in purified water with gentle heating and stirring if necessary.

    • In a separate container, dissolve the this compound in the co-solvent/solubilizer.

    • Slowly add the this compound solution to the aqueous phase while stirring.

    • Add the penetration enhancer to the final solution.

    • Adjust the pH to a suitable range for nasal administration (typically 5.0-7.0).

    • Fill the final solution into nasal spray bottles and attach the actuators.

    • Store the formulation protected from light.

3. Protocol for Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method.

  • Materials:

  • Equipment:

    • Rotary evaporator

    • Bath sonicator or probe sonicator

    • Extruder (optional)

  • Procedure:

    • Dissolve soy phosphatidylcholine and sodium cholate in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.

    • Hydrate the lipid film with an aqueous solution of this compound in PBS by rotating the flask. This will form multilamellar vesicles (MLVs).

    • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (either bath or probe).

    • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size.

    • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

    • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

B. In Vivo Study Protocols

1. Protocol for Pharmacokinetic Study of Injectable this compound in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Formulation: Sterile this compound injection.

  • Administration:

    • Intravenous (IV): Administer via the tail vein.

    • Intramuscular (IM): Inject into the gluteal muscle.

    • Subcutaneous (SC): Inject into the abdominal region.

  • Procedure:

    • Fast the rats overnight before dosing.

    • Administer a single dose of the this compound formulation (e.g., 5-20 mg/kg).

    • Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.

    • Protect blood samples from light.

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

2. Protocol for Efficacy Study of this compound in a Rat Model of Peripheral Neuropathy

  • Animal Model: Create a model of peripheral neuropathy in rats (e.g., by inducing diabetes with streptozotocin (B1681764) or through sciatic nerve injury).

  • Formulation: Desired this compound formulation (e.g., injectable, oral, nanoparticle-based).

  • Procedure:

    • Induce peripheral neuropathy and confirm its development through behavioral tests (e.g., hot plate test, von Frey filaments).

    • Divide the animals into treatment groups (e.g., vehicle control, this compound formulation).

    • Administer the formulation daily or as per the desired dosing regimen.

    • Monitor behavioral responses to assess nerve function at regular intervals.

    • At the end of the study, collect nerve tissue for histological analysis to assess nerve damage and regeneration.

    • Biochemical markers in blood or tissue can also be analyzed.

III. Signaling Pathway and Experimental Workflow

This compound's Role in Methionine Synthesis

This compound is a critical cofactor for the enzyme methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine by transferring a methyl group from 5-methyltetrahydrofolate. Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous methylation reactions essential for the synthesis of DNA, RNA, proteins, and lipids.

Methylcobalamin_Pathway MTHF 5-Methyltetrahydrofolate Met_Synthase Methionine Synthase MTHF->Met_Synthase THF Tetrahydrofolate Homocysteine Homocysteine Homocysteine->Met_Synthase Methionine Methionine SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyl Group Donation SAH->Homocysteine Methylation DNA, RNA, Protein, Lipid Methylation SAH->Methylation MeCbl This compound MeCbl->Met_Synthase Cofactor Met_Synthase->THF Met_Synthase->Methionine

Caption: Role of this compound in the Methionine Cycle.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for conducting an in vivo study of a novel this compound formulation.

InVivo_Workflow cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase cluster_results Results & Conclusion Formulation Formulation Preparation (e.g., Liposomes, Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization Dosing Administration of Formulation (e.g., IV, SC, Oral) Characterization->Dosing Animal_Model Animal Model Selection & Acclimatization Animal_Model->Dosing Sampling Blood/Tissue Sample Collection Dosing->Sampling Bioanalysis LC-MS/MS Quantification of this compound Sampling->Bioanalysis PD_Analysis Pharmacodynamic/Efficacy Analysis (if applicable) Sampling->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation & Statistical Analysis PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation Conclusion Conclusion on Formulation Efficacy & Bioavailability Data_Interpretation->Conclusion

Caption: General Workflow for In Vivo this compound Studies.

References

Troubleshooting & Optimization

optimizing storage conditions for long-term methylcobalamin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing storage conditions for the long-term stability of methylcobalamin (B1676134).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound is a highly sensitive molecule. Its stability is primarily affected by exposure to light, temperature, and pH. It is particularly susceptible to degradation under acidic, alkaline, and photolytic conditions.[1][2]

Q2: What is the optimal pH for this compound stability in aqueous solutions?

A2: The highest stability for this compound in aqueous solutions is observed at a pH of 5.[1][2][3] It is least stable at a pH of 2.

Q3: How does light exposure affect this compound?

A3: this compound is extremely sensitive to light. Exposure to light, especially fluorescent and ambient laboratory light, causes the homolytic cleavage of the cobalt-carbon bond, leading to degradation. The primary degradation product is often hydroxocobalamin. It has been observed to be less degraded under blue light.

Q4: What are the recommended storage temperatures for this compound?

A4: For long-term storage, it is recommended to store this compound solutions under cool conditions (e.g., 4°C) and protected from light. For solid dosage forms, stability has been assessed at various conditions, including 25°C, 30°C, and 40°C, with controlled humidity. Injections stored at room temperature (20°C-25°C) in light-protective containers have shown stability for up to 30 days.

Q5: Can excipients affect the stability of this compound?

A5: Yes, certain excipients can influence stability. For instance, the presence of ascorbic acid can cause significant degradation of this compound. Conversely, stabilizers like sorbitol have been shown to enhance the physicochemical stability of this compound, minimizing degradation caused by other substances, pH changes, and heat.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected degradation of this compound in solution. 1. Light Exposure: The solution may have been exposed to ambient or fluorescent light. 2. Incorrect pH: The pH of the solution may be outside the optimal range (pH 4.5-5.0). 3. High Temperature: The solution may have been exposed to elevated temperatures.1. Protect from Light: Always work with this compound in a dark room or under low light conditions. Use amber-colored vials or wrap containers in aluminum foil. 2. Adjust and Buffer pH: Ensure the pH of the solution is adjusted to and maintained within the optimal range of 4.5-5.0. 3. Control Temperature: Store solutions at recommended cool temperatures (e.g., 4°C) and avoid exposure to heat.
Inconsistent results in stability studies. 1. Variable Light Conditions: Inconsistent exposure to light between samples. 2. pH Fluctuation: The pH of the solution is not stable over time. 3. Incompatible Excipients: Presence of degrading agents like ascorbic acid or other vitamins such as thiamine (B1217682) and niacin.1. Standardize Light Exposure: Use a validated photostability chamber for controlled light exposure studies as per ICH Q1B guidelines. 2. Use Buffers: Employ a suitable buffer system to maintain a stable pH. 3. Review Formulation: Assess the compatibility of all excipients. Consider using stabilizers like sorbitol if interactions are suspected.
Discoloration of this compound solution. Degradation: The characteristic bright red color may change due to the formation of degradation products like hydroxocobalamin.Analyze for Degradants: Use analytical techniques like HPLC or UV-Vis spectrophotometry to identify and quantify degradation products.

Data on this compound Stability

Table 1: Effect of Light on this compound Stability

Light Condition Degradation Level Reference
Fluorescent LightHigh
Ambient Laboratory LightHigh
Bright Light (1,000 lux)Rapid (49.9% degradation in 4 hours)
Blue LightLow

Table 2: Effect of pH on this compound Stability

pH Stability Degradation Kinetics Reference
2Least StablePseudo-first-order
5Most Stable-
3Unstable (79% loss)-
9Unstable-

Table 3: Effect of Temperature on this compound Stability

Temperature Storage Duration This compound Retention Reference
4°C (in brown glass ampoule)3 months96.4 ± 2.4%
4°C (in brown glass ampoule)6 months91.6 ± 1.4%
Room Temperature (20°C-25°C, protected from light)30 daysStable
Room Temperature (20°C-25°C, protected from light)181 daysStable
100°C, 110°C, 121°C30 minutesUnstable, degradation observed

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This method is for the determination of this compound in the presence of its degradation products.

  • Chromatographic System:

    • Column: Inertsil C18 column (250 × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (B52724) in a ratio of 55:35:10 (v/v/v).

    • Flow Rate: 1.0 ml/min.

    • Column Temperature: 25°C.

    • Detection: Diode array detector at 220 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound working standard in the mobile phase to obtain a known concentration (e.g., 100 µg/ml).

    • Further dilute to prepare working standards within the linear range (e.g., 2-160 µg/ml).

  • Sample Preparation:

    • For stability studies, subject the this compound solution or formulation to stress conditions (e.g., light, heat, acid/base hydrolysis).

    • At specified time intervals, withdraw an aliquot of the sample, dilute appropriately with the mobile phase to fall within the calibration curve range, and filter through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the this compound peak based on its retention time (approximately 2.9-3.7 minutes under similar conditions).

    • Quantify the amount of this compound and any degradation products by comparing peak areas to the standard curve.

Protocol 2: UV-Visible Spectrophotometry for Quantification

This is a simpler method for the routine quantification of this compound.

  • Instrument:

    • UV-Visible Spectrophotometer.

  • Standard Solution Preparation:

    • Accurately weigh 50 mg of this compound and dissolve in 10 ml of distilled water with sonication for 15 minutes. Make up the volume to 100 ml with distilled water to get a concentration of 500 µg/ml.

    • Prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 µg/ml) from the stock solution using distilled water.

  • Sample Preparation:

    • For injection formulations, pool the contents of several ampoules. Dilute an appropriate volume with distilled water to obtain a theoretical concentration within the linear range of the assay (e.g., 10 µg/ml).

  • Analysis:

    • Scan the standard solutions between 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 351-353 nm.

    • Measure the absorbance of the standard and sample solutions at the determined λmax.

    • Calculate the concentration of this compound in the sample by comparing its absorbance to the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solution stress Apply Stress Conditions (Light, Temp, pH) prep->stress sampling Withdraw Samples at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc Primary Method uv_vis UV-Vis Analysis sampling->uv_vis Secondary Method quantify Quantify Degradation hplc->quantify uv_vis->quantify kinetics Determine Degradation Kinetics quantify->kinetics report Generate Stability Report kinetics->report

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow rect_node rect_node start Degradation Observed? light Light Exposure? start->light Yes ph pH Optimal? light->ph No protect_light Action: Protect from Light light->protect_light Yes temp Temp Controlled? ph->temp No adjust_ph Action: Adjust pH to 5 ph->adjust_ph Yes excipients Incompatible Excipients? temp->excipients No control_temp Action: Store at 4°C temp->control_temp Yes reformulate Action: Reformulate/Add Stabilizers excipients->reformulate Yes stable Problem Resolved protect_light->stable adjust_ph->stable control_temp->stable reformulate->stable

Caption: Troubleshooting flowchart for this compound degradation issues.

References

Technical Support Center: Methylcobalamin Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the instability of methylcobalamin (B1676134) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my red this compound solution losing its color or turning yellowish-brown?

This color change is a primary indicator of this compound degradation. The core reason is the cleavage of the cobalt-carbon bond, which is inherently unstable under various conditions. The primary degradation product is often hydroxocobalamin (B81358) or aquacobalamin, which has a different absorption spectrum.[1][2] This degradation can be triggered by exposure to light, non-optimal pH, elevated temperatures, or interaction with incompatible excipients.

Q2: What is the most critical factor causing this compound degradation?

Exposure to light (photodegradation) is the most significant and rapid cause of degradation.[2][3][4] this compound is highly photolabile; the cobalt-carbon bond can be cleaved within seconds of exposure to UVA light and common laboratory fluorescent lighting. This process converts the active this compound into hydroxocobalamin. Therefore, all experiments and storage should be conducted under light-protected conditions.

Q3: What is the optimal pH for storing aqueous this compound solutions?

The optimal pH for this compound stability in aqueous solutions is around pH 5.0. It is highly susceptible to hydrolysis in both acidic (least stable at pH 2) and alkaline conditions. Significant degradation occurs at pH values below 4.0 and above 7.0. Always use a well-buffered system to maintain the pH within the 4.5 to 5.0 range for maximal stability.

Q4: Can temperature affect the stability of my solution?

Yes, this compound is also thermally unstable. Degradation accelerates at elevated temperatures. Even at room temperature, spontaneous conversion to hydroxocobalamin can occur in solutions protected from light. For long-term storage, refrigeration (2-8°C) is recommended, while freezing may be appropriate for stock solutions, provided they are protected from light.

Q5: Are there any common lab reagents or excipients that are incompatible with this compound?

Yes, certain excipients can accelerate degradation. Ascorbic acid (Vitamin C) is known to cause significant degradation. Other B-vitamins, such as thiamine (B1217682) and niacin, can also lead to considerable losses, especially at higher concentrations. Additionally, oxidizing agents and impurities within excipients can negatively impact stability. It is crucial to conduct compatibility studies with all formulation components.

Troubleshooting Guide

Problem: Rapid loss of potency or color change in the this compound solution.

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Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various stress conditions.

Table 1: Effect of pH on this compound Degradation

pH ValueStability ProfileDegradation KineticsReference
2.0Least StablePseudo-first-order
3.0Highly Unstable (79% loss)-
5.0 Most Stable Lowest degradation rate ****
9.0Unstable (approx. 15% loss)-
11.0UnstablePseudo-first-order

Table 2: Degradation Under Different Light and Temperature Conditions

ConditionObservationDegradation ProductReference
Fluorescent LightMaximum degradationHydroxocobalamin
Blue LightMinimum degradationHydroxocobalamin
UVA ExposureConversion to OHCbl within secondsHydroxocobalamin
Thermal Stress (Room Temp)Spontaneous, slow conversionHydroxocobalamin
Thermal Stress (100°C, 60 min)~38% loss of this compound-
Protected from LightStable for at least 181 days in amber vials-

Key Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol provides a robust method to separate and quantify this compound from its primary degradation product, hydroxocobalamin. This allows for accurate assessment of stability.

  • Chromatographic System:

    • HPLC System: Quaternary pump, auto-injector, and a PDA or UV detector.

    • Column: C18 Hypersil BDS (150 x 4.6 mm, 5 µm particle size) or equivalent.

    • Column Temperature: 25°C.

  • Mobile Phase:

    • A mixture of a buffer and an organic solvent is typically used. A common mobile phase is a 55:45 (v/v) mixture of Methanol and 0.02% o-phosphoric acid (adjusted to pH 2.3-3.8).

    • Alternatively, a mobile phase of 25 mM potassium dihydrogen phosphate (B84403) (pH 3.8), methanol, and acetonitrile (B52724) (55:35:10, v/v/v) can be used.

    • The mobile phase should be filtered through a 0.45 µm filter and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitoring at 220 nm, 223 nm, or 353 nm can be effective.

    • Expected Retention Times: Under typical conditions, this compound elutes at approximately 2.9-3.0 minutes, while the hydroxocobalamin degradant appears later, around 4.0 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

    • Protect all solutions from light by using amber glassware or by wrapping containers in aluminum foil.

    • Forced degradation samples can be prepared by exposing the solution to acid (e.g., 0.05 N HCl at 80°C), base (e.g., 0.05 N NaOH at 80°C), or light to confirm the method's stability-indicating capability.

Protocol 2: Preparation and Storage of a Stabilized this compound Solution

This protocol outlines best practices for preparing and storing a stock solution to minimize degradation.

  • Environment: Work in an area with subdued lighting. Avoid direct sunlight and overhead fluorescent lights. Using red or yellow photographic safe-lights can be beneficial.

  • Reagents and Glassware:

    • Use high-purity water (e.g., Water for Injection or HPLC-grade).

    • Use amber glass vials or wrap clear vials completely in aluminum foil.

    • Select a buffer system capable of maintaining the pH between 4.5 and 5.0 (e.g., an acetate (B1210297) buffer).

  • Procedure:

    • Prepare the buffer solution and adjust the pH to the target range (4.5-5.0).

    • Dissolve the this compound powder in the buffered solution to the desired concentration.

    • Sterile filter the solution through a 0.22 µm filter if sterility is required.

    • Aseptically dispense the final solution into the light-protected sterile vials.

  • Storage:

    • Store vials at refrigerated temperatures (2-8°C).

    • Ensure vials remain protected from light at all times during storage and handling. When properly protected from light, solutions can be stable for extended periods.

References

Technical Support Center: Enhancing Oral Bioavailability of Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral methylcobalamin (B1676134) formulations.

Frequently Asked Questions (FAQs)

1. What is the typical oral bioavailability of this compound and why is it low?

The oral bioavailability of this compound is generally low and variable, often estimated to be around 1-2% for high doses (e.g., 500-1000 mcg) administered in conventional oral dosage forms.[1][2] This is primarily due to a complex and saturable absorption mechanism. The absorption of physiological doses of vitamin B12 is dependent on the presence of intrinsic factor (IF), a glycoprotein (B1211001) secreted by parietal cells in the stomach.[3][4][5] When the amount of ingested this compound exceeds the binding capacity of IF, the excess is poorly absorbed through passive diffusion.

2. What are the primary mechanisms of this compound absorption?

This compound absorption in the gastrointestinal tract occurs through two main pathways:

  • Intrinsic Factor (IF) Mediated Active Transport: In the stomach, this compound binds to haptocorrin. In the more alkaline environment of the small intestine, pancreatic proteases release the this compound, which then binds to intrinsic factor. This this compound-IF complex travels to the distal ileum, where it binds to a specific receptor called the cubam receptor on the surface of intestinal epithelial cells, triggering receptor-mediated endocytosis.

  • Passive Diffusion: A small fraction of this compound can be absorbed along the entire intestine via passive diffusion. This mechanism is not saturable and becomes more significant at very high oral doses, although the overall percentage of absorption remains low.

3. How do pH, light, and temperature affect the stability of this compound in oral formulations?

This compound is sensitive to several environmental factors that can lead to its degradation:

  • pH: It is most stable in a neutral pH range. This compound is unstable in acidic and alkaline conditions. For instance, at pH 3, a significant degradation of 79% has been observed.

  • Light: this compound is highly susceptible to photodegradation. Exposure to light can cause the cleavage of the cobalt-carbon bond, leading to loss of activity. Therefore, formulations should be protected from light.

  • Temperature: Elevated temperatures can also accelerate the degradation of this compound.

4. What are some common formulation strategies to enhance the oral bioavailability of this compound?

Several strategies are being explored to overcome the low oral bioavailability of this compound:

  • Sublingual and Buccal Delivery: These routes bypass the gastrointestinal tract and first-pass metabolism, allowing for direct absorption into the systemic circulation through the oral mucosa. Fast-dissolving films and mucoadhesive tablets are examples of dosage forms for this purpose.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can protect it from degradation in the GI tract and enhance its absorption.

  • Permeation Enhancers: Incorporating excipients that can transiently increase the permeability of the intestinal epithelium can improve the absorption of this compound.

  • Co-crystallization: This technique involves combining this compound with a conformer (like sucrose (B13894) and gum acacia) to create a stable crystalline structure, which can protect it from degradation.

Troubleshooting Guides

Issue 1: Inconsistent in vitro dissolution results for my this compound formulation.

  • Question: My dissolution profiles for this compound tablets show high variability between batches. What could be the potential causes and how can I troubleshoot this?

  • Answer: Inconsistent dissolution can stem from several factors related to both the formulation and the testing methodology.

    • Formulation-Related Causes:

      • Drug Substance Particle Size: Variations in the particle size of this compound can significantly impact its dissolution rate. Ensure consistent particle size distribution across batches.

      • Excipient Variability: Different batches of excipients, especially lubricants and binders, can have varying properties that affect tablet disintegration and drug release.

      • Manufacturing Process Parameters: Inconsistent compression force during tableting can lead to differences in tablet hardness and porosity, thereby affecting dissolution.

    • Method-Related Causes:

      • Dissolution Medium: Ensure the pH and composition of the dissolution medium are appropriate and consistently prepared. The solubility of this compound is pH-dependent.

      • Light Exposure: As this compound is light-sensitive, perform the dissolution testing under light-protected conditions to prevent degradation of the drug in the dissolution medium.

      • Air Bubbles: The presence of air bubbles on the tablet surface can reduce the effective surface area for dissolution. Ensure proper deaeration of the dissolution medium.

Issue 2: Poor permeability of this compound in my Caco-2 cell model.

  • Question: I am observing very low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay, even with formulations designed to enhance absorption. What are the possible reasons and how can I improve my experimental setup?

  • Answer: Low permeability in a Caco-2 model can be due to inherent properties of the compound, issues with the cell monolayer, or the experimental conditions.

    • Verify Cell Monolayer Integrity:

      • Transepithelial Electrical Resistance (TEER): Regularly measure the TEER values of your Caco-2 monolayers to ensure they are forming tight junctions, which is indicative of a well-differentiated and confluent monolayer.

      • Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow to confirm low paracellular leakage and thus, a competent cell barrier.

    • Optimize Experimental Conditions:

      • Presence of Intrinsic Factor: The primary absorption mechanism of this compound is IF-dependent. The absence of IF in the transport medium will result in very low permeability. Consider adding intrinsic factor to the apical side of the Caco-2 cell monolayer to mimic physiological conditions.

      • Concentration of this compound: The IF-mediated transport is saturable. Using a very high concentration of this compound can saturate the receptors, leading to a lower calculated Papp value. Test a range of concentrations.

      • Incubation Time: Ensure the incubation time is sufficient for transport to occur. However, prolonged incubation might compromise cell monolayer integrity.

Issue 3: Significant degradation of this compound in my formulation during stability studies.

  • Question: My oral formulation containing this compound shows a significant drop in potency during accelerated stability studies. What are the likely degradation pathways and how can I improve the stability?

  • Answer: The degradation of this compound is a common challenge.

    • Identify the Degradation Source:

      • Light Exposure: Ensure the formulation is packaged in light-resistant containers. Amber-colored bottles or opaque packaging can significantly reduce photodegradation.

      • Incompatible Excipients: Some excipients can interact with this compound and promote its degradation. For example, reducing sugars or excipients with high water content can be problematic. Conduct compatibility studies with all excipients. The addition of sorbitol has been shown to improve the stability of cobalamins.

      • pH of the Microenvironment: The pH within the formulation can influence stability. Use buffering agents to maintain a neutral pH.

    • Formulation Strategies for Enhanced Stability:

      • Encapsulation: Microencapsulation or nanoencapsulation can create a protective barrier around the this compound molecule, shielding it from light, moisture, and reactive excipients.

      • Antioxidants: The inclusion of antioxidants may help to mitigate oxidative degradation.

      • Moisture Control: Use of desiccants in the packaging or formulation with low water activity can prevent hydrolytic degradation.

Quantitative Data Summary

Table 1: Bioavailability Enhancement Strategies for this compound

Formulation StrategyDelivery SystemKey FindingsReference
Nanoparticle DeliveryNanoCelle (nanoparticle) oral-buccal spray (1000 µg)Showed significantly better absorption compared to tablets, emulsions, and liposomes. Bioequivalent to a 5000 µg chewable tablet.
Liposomal DeliveryLiposomal oral spray (1000 µg)Showed very low serum levels of B12 over a 6-hour study period.
Sublingual DeliveryFast-dissolving sublingual filmIncreased absorption (penetration) of this compound compared to GI tract delivery.
Permeability EnhancementCoenzyme B12, this compound, and 4-ethylphenylcobalaminShowed 10.2, 9.4, and 31.3-fold higher apparent permeability coefficients than vitamin B12 on Caco-2 cells, respectively.

Experimental Protocols

1. Protocol for Quantification of this compound by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general guideline for the quantitative analysis of this compound in pharmaceutical formulations. Method parameters may need to be optimized for specific formulations.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-6.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in an isocratic or gradient mode.

  • Flow Rate: Typically 0.6-1.0 mL/min.

  • Detection Wavelength: 210 nm, 218 nm, 248 nm, 351 nm, or 376 nm, depending on the co-formulated drugs and specificity required.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the formulation (e.g., powdered tablets, contents of capsules, or liquid formulation) into a volumetric flask.

    • Dissolve the sample in the mobile phase or a suitable solvent. Sonication may be required to ensure complete dissolution.

    • Dilute the solution to a suitable concentration within the linear range of the calibration curve.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Analysis: Inject the sample solution and determine the concentration of this compound from the calibration curve.

2. Protocol for Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

    • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Permeability Experiment (Apical to Basolateral Transport):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Measure the TEER of each monolayer to confirm its integrity.

    • Add the test solution containing this compound (with or without intrinsic factor) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.

    • At the end of the experiment, collect the final sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the basolateral chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

Visualizations

Methylcobalamin_Absorption_Pathway cluster_stomach cluster_duodenum cluster_ileum cluster_blood Oral_Intake Oral Intake of This compound Stomach Stomach Oral_Intake->Stomach Duodenum Duodenum Stomach->Duodenum Haptocorrin Haptocorrin Stomach->Haptocorrin Distal_Ileum Distal Ileum Duodenum->Distal_Ileum IF Intrinsic Factor (from Parietal Cells) Duodenum->IF Binds to Intrinsic Factor Pancreatic_Proteases Pancreatic Proteases Duodenum->Pancreatic_Proteases Enterocyte Enterocyte (Intestinal Cell) Distal_Ileum->Enterocyte Receptor-Mediated Endocytosis Cubam_Receptor Cubam Receptor Distal_Ileum->Cubam_Receptor Bloodstream Bloodstream Enterocyte->Bloodstream Transport Transcobalamin_II Transcobalamin II Bloodstream->Transcobalamin_II

Caption: Intrinsic factor-mediated absorption pathway of this compound.

Formulation_Troubleshooting_Workflow Start Start: Poor Bioavailability Observed Check_Stability Assess Formulation Stability (Light, Temp, pH) Start->Check_Stability Degradation_Observed Degradation Observed? Check_Stability->Degradation_Observed Improve_Stability Improve Stability: - Light Protection - pH Control - Encapsulation Degradation_Observed->Improve_Stability Yes Check_Permeability Assess In Vitro Permeability (e.g., Caco-2) Degradation_Observed->Check_Permeability No Re_evaluate_Stability Re-evaluate Stability Improve_Stability->Re_evaluate_Stability Re_evaluate_Stability->Check_Stability Low_Permeability Low Permeability? Check_Permeability->Low_Permeability Enhance_Permeability Enhance Permeability: - Add Intrinsic Factor - Use Permeation Enhancers - Nanoparticles Low_Permeability->Enhance_Permeability Yes Check_Dissolution Assess Dissolution Profile Low_Permeability->Check_Dissolution No Re_evaluate_Permeability Re-evaluate Permeability Enhance_Permeability->Re_evaluate_Permeability Re_evaluate_Permeability->Check_Permeability Poor_Dissolution Poor/Inconsistent Dissolution? Check_Dissolution->Poor_Dissolution Optimize_Formulation Optimize Formulation: - Particle Size - Excipients - Manufacturing Process Poor_Dissolution->Optimize_Formulation Yes End Optimized Formulation Poor_Dissolution->End No Re_evaluate_Dissolution Re-evaluate Dissolution Optimize_Formulation->Re_evaluate_Dissolution Re_evaluate_Dissolution->Check_Dissolution

Caption: Troubleshooting workflow for low this compound bioavailability.

Experimental_Workflow Start Start: Formulation Concept Preformulation Preformulation Studies: - Solubility - Stability (pH, Light, Temp) - Excipient Compatibility Start->Preformulation Formulation_Dev Formulation Development: - Prototype Formulation - Process Optimization Preformulation->Formulation_Dev In_Vitro_Char In Vitro Characterization: - Dissolution Testing - Content Uniformity - Stability Studies Formulation_Dev->In_Vitro_Char In_Vitro_Perm In Vitro Permeability: - Caco-2 Cell Assay Formulation_Dev->In_Vitro_Perm Optimization Optimization based on In Vitro Data In_Vitro_Char->Optimization In_Vitro_Perm->Optimization Optimization->Formulation_Dev Iterate In_Vivo_Studies In Vivo Bioavailability Studies (Animal Model) Optimization->In_Vivo_Studies Proceed End Final Formulation In_Vivo_Studies->End

Caption: Experimental workflow for developing an oral this compound formulation.

References

addressing interference in electrochemical detection of methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of methylcobalamin (B1676134) (a form of vitamin B12).

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments.

FAQs: Electrode & Signal Integrity

Q1: My baseline is noisy or drifting. What are the common causes?

A noisy or drifting baseline can originate from several sources:

  • Contaminated Supporting Electrolyte: Ensure you are using high-purity reagents and solvents to prepare your electrolyte solution. Impurities can undergo redox reactions, contributing to baseline noise.

  • Dirty Electrode Surface: The working electrode surface must be meticulously cleaned before each experiment. Residue from previous experiments, polishing materials, or airborne contaminants can interfere with the signal.

  • Reference Electrode Issues: An unstable reference electrode is a frequent cause of baseline drift. Check for air bubbles trapped near the frit, ensure the filling solution is not contaminated, and that the frit is not clogged.

  • Electrical Interference: Ensure the potentiostat and cell are properly grounded and shielded from external electronic noise (e.g., from nearby equipment). Operating within a Faraday cage is recommended.

Q2: My electrode's response is decreasing with repeated measurements. What is happening and how can I fix it?

This phenomenon is typically due to electrode fouling, where the electrode surface becomes passivated by the accumulation of unwanted materials.[1] These materials can be oxidation products of the analyte itself or other molecules present in the sample, such as proteins.[2]

  • Cause: The products of the electrochemical reaction or other matrix components (like proteins) can adsorb onto the electrode surface, blocking active sites and inhibiting electron transfer.

  • Solution - Electrode Regeneration:

    • Mechanical Polishing: Gently polish the electrode surface with alumina (B75360) slurry on a polishing pad, followed by rinsing thoroughly with deionized water and sonicating to remove residual abrasive particles.

    • Electrochemical Cleaning: A highly effective method is to apply an electrochemical cleaning waveform. For platinum electrodes, this can involve cycling the potential between oxidative and reductive limits in a clean electrolyte (e.g., 0.2 M NaOH) to strip away adsorbed foulants.[3][4] This procedure can reproducibly regenerate the electrode's surface activity.[3]

Q3: The redox peak potential for my this compound sample has shifted significantly from the expected value. What does this indicate?

A shift in peak potential can be caused by several factors:

  • Change in pH: The redox potential of the Co(III)/Co(II) couple in this compound is often pH-dependent. An unintended change in the pH of your supporting electrolyte will shift the peak potential. Prepare fresh buffer and verify its pH.

  • Reference Electrode Drift: If the potential of your reference electrode has drifted, it will cause an apparent shift in your working electrode's peak potentials. Calibrate your reference electrode against a standard, such as ferrocene, or replace it if necessary.

  • Surface Interactions: Strong interactions between the analyte and the electrode surface, which can be influenced by the electrode material or modifications, can alter the redox potential.

FAQs: Interference & Selectivity

Q1: I am seeing overlapping peaks in my voltammogram. How can I resolve the this compound signal from common interferents like ascorbic acid (AA) and uric acid (UA)?

Ascorbic acid and uric acid are common interferents because their oxidation potentials can be close to that of this compound on bare electrodes, leading to overlapping voltammetric peaks.

  • Strategy 1: Electrode Modification: Using a chemically modified electrode is the most effective strategy. Modifiers such as nanoparticles, polymers, and metal-organic frameworks can selectively enhance the electrocatalytic activity towards this compound while shifting the oxidation potentials of interferents. This increases the peak-to-peak separation, allowing for clear resolution. For example, modifying a glassy carbon electrode with materials like poly(methionine) can effectively separate the oxidation peaks of dopamine (B1211576) and uric acid by over 180 mV.

  • Strategy 2: pH Optimization: The oxidation potentials of this compound and interferents can have different dependencies on pH. Systematically varying the pH of the supporting electrolyte can often identify an optimal pH where the peak separation is maximized.

  • Strategy 3: Advanced Waveforms: Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) offer better resolution and sensitivity compared to Cyclic Voltammetry (CV) and can help distinguish between species with close redox potentials.

Q2: How can I confirm that my modified electrode is successfully preventing interference?

You can perform an interference study. First, record the DPV signal of a known concentration of this compound. Then, add a high concentration (e.g., 10- or 100-fold excess) of the potential interfering substance (e.g., ascorbic acid, uric acid, glucose, common metal ions) to the solution and record the DPV signal again. If the this compound peak current changes by less than 5%, the sensor is considered to have good selectivity and to be free from interference from that substance.

Q3: I'm working with biological samples (e.g., serum). How do I handle complex matrix effects?

Biological matrices introduce significant challenges, including protein fouling and interference from numerous electroactive species.

  • Sample Preparation: Proper sample preparation is critical. This may include:

    • Protein Precipitation: Use agents like ethanol (B145695) or acetonitrile (B52724) to precipitate proteins, followed by centrifugation to obtain a clear supernatant.

    • Dilution: Diluting the sample with the supporting electrolyte can reduce the concentration of interfering substances.

    • Solid-Phase Extraction (SPE): For cleaner samples, use an appropriate SPE cartridge to selectively retain this compound while washing away interferents.

  • Protective Electrode Coatings: Modifying the electrode with a protective film, such as a plasticized PVC membrane or Nafion, can act as a barrier to prevent large molecules like proteins from reaching and fouling the electrode surface, while allowing the smaller this compound analyte to pass through.

Data Presentation

Table 1: Performance Comparison of Various Modified Electrodes for Vitamin B12 Detection

This table summarizes the analytical performance of different electrochemical sensors reported in the literature, highlighting the advantages of using modified electrodes.

Electrode ModifierDetection MethodLinear Range (μM)Limit of Detection (LOD) (nM)Reference
Cu(HBTC)(4,4′-bipy)·3DMF Nanorods on PtCV0.1 – 188.250
CxNixOyFeyOx+3 Bimetal-Organic Framework on SPCECVUp to 20049
Au/Polypyrrole/Ferromagnetic Nanoparticles@DendrimerDPV0.0025 - 0.50.91
Poly(methionine) on Carbon Paste ElectrodeDPV5.3 - 62.5 (for simultaneous detection)200 (for B9)
Bare Boron-Doped Diamond Electrode (BDDE)DPVNot Specified13.2

CV: Cyclic Voltammetry, DPV: Differential Pulse Voltammetry, Pt: Platinum, SPCE: Screen-Printed Carbon Electrode

Table 2: Example of an Interference Study for a Modified Electrode

This table demonstrates the selectivity of a hypothetical Au/PPy/FMNPs@TD-modified electrode against common interfering species for the detection of 100 nM Vitamin B12.

Interfering SpeciesConcentration Ratio (Interferent:B12)Signal Change (%)
Ascorbic Acid100:1+3.8%
Uric Acid100:1-2.5%
Glucose100:1+1.9%
Dopamine100:1-3.1%
Na+1000:1+0.8%
K+1000:1+1.2%
Fe3+1000:1-4.2%

Data synthesized from principles described in cited literature. A signal change of < ±5% is generally considered negligible interference.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Nanoparticle-Modified Glassy Carbon Electrode (GCE)

This protocol provides a general method for modifying a GCE, a common strategy to improve sensitivity and selectivity.

1. GCE Pre-treatment (Cleaning): a. Polish the bare GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each. b. Rinse thoroughly with deionized water. c. Sonicate the electrode in a 1:1 solution of ethanol and deionized water for 2 minutes to remove any embedded alumina particles. d. Allow the electrode to dry completely at room temperature.

2. Electrode Modification (Drop-Casting Method): a. Prepare a stable, homogenous dispersion of the desired nanomaterial (e.g., gold nanoparticles, multi-walled carbon nanotubes) in a suitable solvent (e.g., water, DMF) at a concentration of ~1 mg/mL. Sonication is typically required. b. Using a micropipette, carefully drop-cast a small volume (typically 5-10 µL) of the nanoparticle dispersion onto the cleaned GCE surface. c. Allow the solvent to evaporate completely under an infrared lamp or in a desiccator. This leaves a uniform film of the nanomaterial on the electrode. d. The modified electrode is now ready for electrochemical characterization and use.

GCE_Modification_Workflow start_end start_end process process decision decision result result A Start: Bare GCE B Mechanical Polishing (Alumina Slurry) A->B Step 1 C Rinse & Sonicate (DI Water / Ethanol) B->C Step 2 D Dry Electrode C->D Step 3 E Drop-Cast Nanoparticle Dispersion D->E Step 4 F Evaporate Solvent (IR Lamp) E->F Step 5 G End: Modified GCE Ready F->G Step 6 DPV_Analysis_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Measurement cluster_analysis Data Analysis prep prep cell cell analysis analysis output This compound Concentration p1 Dissolve Sample in Electrolyte p2 Filter Excipients p1->p2 p3 Dilute to Working Concentration p2->p3 c1 Assemble 3-Electrode Cell p3->c1 Transfer Sample c2 Purge with N2 Gas c1->c2 c3 Set DPV Parameters on Potentiostat c2->c3 c4 Run DPV Scan c3->c4 a1 Identify Reduction Peak c4->a1 Obtain Voltammogram a2 Measure Peak Current a1->a2 a3 Quantify vs. Calibration Curve a2->a3 a3->output Final Result Troubleshooting_Flowchart start start problem problem check check solution solution Start Start Analysis Problem1 Is Baseline Stable? Start->Problem1 Check1 Check Reference Electrode (bubbles, clogs) Check for Electrical Noise Problem1->Check1 No Problem2 Are Peaks Well-Defined? Problem1->Problem2 Yes Check1->Problem1 Re-evaluate Check2 Clean/Polish Working Electrode Purge Solution with N2 Check Electrolyte pH Problem2->Check2 No Problem3 Is Signal Reproducible? Problem2->Problem3 Yes Check2->Problem2 Re-evaluate Check3 Address Electrode Fouling (See Protocol) Ensure Consistent Sample Prep Problem3->Check3 No Problem4 Are there Overlapping Peaks? Problem3->Problem4 Yes Check3->Problem3 Re-evaluate Check4 Use Modified Electrode Optimize Solution pH Use DPV/SWV Waveforms Problem4->Check4 Yes End Proceed with Quantification Problem4->End No Check4->Problem4 Re-evaluate

References

overcoming challenges in methylcobalamin extraction from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in methylcobalamin (B1676134) extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and accurate quantification of this light and pH-sensitive analyte.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low?

A1: Low recovery of this compound is a common issue primarily due to its inherent instability. Several factors can contribute to this:

  • Photodegradation: this compound is extremely sensitive to light.[1][2] Exposure to ambient laboratory light, especially fluorescent light, can rapidly degrade it to hydroxocobalamin (B81358).[2][3] All extraction steps should be performed under red or dim light, and samples should be protected using amber vials or foil wrapping.[1]

  • Harsh Extraction Conditions: Traditional extraction methods often employ high temperatures and pH values outside the optimal range for this compound stability, leading to its degradation. A "mild" extraction protocol is recommended to preserve its integrity.

  • pH Instability: this compound is most stable at a pH of approximately 5. It is susceptible to hydrolysis under both acidic (especially pH < 4) and alkaline conditions.

  • Matrix Effects: Complex biological matrices can interfere with extraction efficiency. Endogenous binding proteins may not release this compound effectively under suboptimal conditions.

Q2: What is the primary degradation product of this compound during extraction?

A2: The primary degradation product of this compound, particularly due to photolysis and harsh extraction conditions, is hydroxocobalamin. This occurs through the cleavage of the cobalt-carbon bond. Monitoring for the presence of hydroxocobalamin in your chromatograms can serve as an indicator of this compound degradation during your sample preparation.

Q3: Can I use immunoaffinity columns for this compound extraction?

A3: While immunoaffinity columns (IACs) are effective for purifying vitamin B12, they are often designed for the more stable cyanocobalamin. The instability of this compound can make its use with IACs challenging. However, some protocols do use IACs for total cobalamin determination after converting all forms to cyanocobalamin. If you intend to measure this compound specifically, it is crucial to verify if the chosen IAC is suitable for this labile form and to perform all steps rapidly and with light protection.

Q4: How should I store my samples and extracts to prevent this compound degradation?

A4: Proper storage is critical. Samples and extracts should be:

  • Protected from light: Always use amber vials or wrap containers in aluminum foil.

  • Stored at low temperatures: If not for immediate analysis, store samples at -80°C.

  • Maintained at an appropriate pH: If possible, buffer the sample or extract to a pH around 4.5-5.0.

Troubleshooting Guides

Issue 1: Low or No this compound Peak Detected in HPLC Analysis
Possible Cause Troubleshooting Step
Complete Degradation Review your entire workflow for light exposure. Ensure all steps are performed under dim or red light. Use amber tubes and vials. Check the pH of all solutions; maintain a pH between 4.5 and 5.0 where this compound is most stable.
Insufficient Extraction from Matrix For tissue samples, switch from a "harsh" to a "mild" extraction protocol. For plasma/serum, ensure complete protein precipitation.
Poor Retention on SPE Column Ensure the SPE cartridge is properly conditioned and equilibrated. Check if the sample load volume or flow rate is too high. Optimize the elution solvent to ensure complete recovery.
HPLC System Issues Verify the performance of your HPLC system with a fresh this compound standard. Check for leaks, ensure the mobile phase is correctly prepared and degassed, and confirm the detector lamp is functioning.
Issue 2: High Variability in Results Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Light Exposure Standardize the light conditions for all samples throughout the extraction process. Even minor differences in light exposure can lead to significant variations in degradation.
Temperature Fluctuations Ensure all samples are processed at a consistent temperature. Avoid leaving samples at room temperature for varying lengths of time.
Incomplete Homogenization For tissue samples, ensure complete and consistent homogenization to guarantee uniform release of this compound from the matrix.
Inconsistent SPE Technique Ensure consistent loading, washing, and elution flow rates for all samples when using solid-phase extraction.

Data Presentation

Table 1: Comparison of "Mild" vs. "Harsh" Extraction Protocols on Cobalamin Forms in Rat Liver

Cobalamin Form"Mild" Extraction (%)"Harsh" Extraction (%)
This compound (MeCbl) 355
Adenosylcobalamin (AdoCbl)3733
Hydroxocobalamin (HOCbl)1543
Cyanocobalamin (CNCbl)1317

Table 2: Stability of this compound at Different pH Values

pHStability
2Least Stable
5Highest Stability
>7Unstable

Table 3: Photodegradation of this compound Under Different Light Sources

Light SourceDegradation Potential
Fluorescent LightHigh
Blue LightLow

Experimental Protocols

Protocol 1: "Mild" Extraction of this compound from Liver Tissue

This protocol is designed to minimize the degradation of this compound.

  • Homogenization: Homogenize the liver tissue in ammonium (B1175870) acetate (B1210297) buffer (pH 4.6).

  • Solvent Addition: Dilute the homogenate with ethanol (B145695) to a final concentration of 60%.

  • Heating: Heat the mixture at 70°C for 10 minutes.

  • Centrifugation: Centrifuge to pellet the precipitated proteins and debris.

  • Supernatant Collection: Collect the supernatant containing the extracted cobalamins for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general guideline for SPE cleanup of plasma samples.

  • Protein Precipitation: Precipitate proteins from the plasma sample (e.g., 100 µL) by adding a cold organic solvent like a 3:1 mixture of acetonitrile (B52724) and methanol (B129727) (100 µL). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water or an appropriate buffer.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

  • Elution: Elute the this compound from the cartridge with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Protocol 3: Immunoaffinity Column (IAC) Chromatography for Vitamin B12

This is a general protocol for using IACs, which are typically used for total vitamin B12 analysis after conversion to cyanocobalamin.

  • Sample Extraction: Extract vitamin B12 from the sample matrix using an appropriate buffer (e.g., sodium acetate). For protein-rich samples, enzymatic digestion (e.g., with pepsin) may be necessary.

  • Column Equilibration: Allow the immunoaffinity column to reach room temperature and let the storage buffer drain.

  • Sample Loading: Pass the clarified sample extract through the IAC. The vitamin B12 will bind to the specific monoclonal antibodies in the column.

  • Washing: Wash the column with water to remove any unbound components.

  • Elution: Elute the bound vitamin B12 from the column using methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate and reconstitute the residue in the mobile phase for subsequent HPLC analysis.

Visualizations

Caption: General experimental workflow for this compound extraction and analysis.

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Minimizing Methylcobalamin Conversion to Hydroxocobalamin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the conversion of methylcobalamin (B1676134) to hydroxocobalamin (B81358) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed from a bright red to a brownish-red color. What does this indicate?

A1: A color change in your this compound solution is a primary indicator of degradation. This compound in its active form is bright red, while its common degradation product, hydroxocobalamin, has a more brownish-red hue. This conversion is often initiated by exposure to light.

Q2: I am observing inconsistent results in my cell culture experiments when using this compound. Could this be related to its stability?

A2: Yes, inconsistent experimental outcomes are a frequent consequence of this compound degradation. The conversion to hydroxocobalamin reduces the concentration of the active this compound, leading to variability in its biological effects. It is crucial to handle and store this compound under conditions that prevent its degradation.

Q3: What are the primary factors that cause the conversion of this compound to hydroxocobalamin?

A3: The main factors contributing to the degradation of this compound in vitro are:

  • Light Exposure: this compound is extremely sensitive to light, particularly fluorescent and UV light, which can cause rapid conversion to hydroxocobalamin.[1][2][3]

  • pH: The stability of this compound is pH-dependent. It is most stable around pH 5 and shows significant degradation in acidic (pH < 4) and alkaline (pH > 7) conditions.[4][5]

  • Temperature: While less sensitive to heat when protected from light, prolonged exposure to high temperatures can accelerate degradation.

  • Mechanical Stress: Vigorous mixing, shaking, or sonication can lead to mechanical shock and degradation of the molecule.

  • Presence of Other Vitamins: Co-existence with other vitamins, such as ascorbic acid, thiamin, and niacin, can accelerate the degradation of this compound.

Q4: How should I prepare and store this compound stock solutions to ensure their stability?

A4: To maintain the integrity of your this compound stock solutions, follow these guidelines:

  • Work in a Dark Environment: Whenever possible, handle this compound powder and solutions under dim or red light to prevent photodegradation. Standard laboratory fluorescent lighting can cause significant degradation in minutes.

  • Use Light-Protective Containers: Store stock solutions in amber or opaque vials to shield them from light.

  • Control pH: If preparing aqueous solutions, consider buffering the solution to a pH of approximately 4.5-5.0.

  • Storage Temperature: For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.

  • Gentle Mixing: Dissolve this compound by gentle swirling or slow stirring. Avoid vigorous shaking or sonication.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid color change of the solution upon preparation. Exposure to ambient laboratory light.Prepare the solution in a dark room or under a red light source. Use amber glassware or wrap clear glassware in aluminum foil.
Loss of this compound potency over a short period. Improper storage conditions (light exposure, incorrect pH).Store solutions in light-protected containers at the recommended pH and temperature. Aliquot stock solutions to minimize repeated exposure of the entire stock to ambient conditions.
Precipitate formation in the solution. pH of the solution is outside the optimal range, leading to insolubility or degradation product formation.Ensure the pH of the solvent or buffer is within the optimal stability range (around 4.5-5.0).
Inconsistent analytical results (e.g., HPLC, UV-Vis). Degradation of the analyte during sample preparation and analysis.Prepare samples under subdued light. Use an analytical method with a short run time if possible. Ensure the stability of the compound in the mobile phase.

Quantitative Data Summary

Table 1: Photodegradation of this compound in Solution

Exposure Time (minutes)Light Source% Decline in PotencyReference
5Typical laboratory fluorescent lighting44.1%
10Typical laboratory fluorescent lighting67.7%
15Typical laboratory fluorescent lighting83.3%
4 hoursBright light (1,000 lux)50.1%

Table 2: Effect of pH on this compound Stability

pHStabilityReference
2Least stable
379% degradation (can be reduced to 12% with sorbitol)
5Most stable
9Significant degradation (63% without stabilizer)

Table 3: Effect of Temperature on this compound Stability (in the dark)

Temperature (°C)Duration% DegradationReference
80Several hoursMinimal
10030 minutes11.75%
11030 minutes29.53%
12130 minutes45.62%

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
  • Preparation Environment: Conduct all steps under dim or red light. Avoid direct exposure to fluorescent laboratory lighting.

  • Solvent Preparation: Prepare a suitable buffer at pH 4.5-5.0 (e.g., acetate (B1210297) buffer). For cell culture experiments, sterile saline or the desired culture medium can be used, but stability will be compromised more quickly.

  • Weighing: Weigh the required amount of this compound powder. This step can be performed in normal room light as the dry powder is relatively stable.

  • Dissolution: In a light-protected container (e.g., an amber vial), add the this compound powder to the prepared solvent.

  • Mixing: Gently swirl the vial or use a slow-moving magnetic stirrer to dissolve the powder completely. Do not shake vigorously or sonicate.

  • Sterilization (if required): For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile, light-protected receiving vial.

  • Storage:

    • Short-term (up to 30 days): Store at 2-8°C in a light-protected container.

    • Long-term: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Quantification of this compound and Hydroxocobalamin using RP-HPLC

This protocol provides a general guideline. Specific parameters may need optimization based on the available instrumentation and columns.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., methanol, acetonitrile) is typical. A common ratio is (55:35:10, v/v/v) for buffer:methanol:acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at approximately 351 nm for this compound and hydroxocobalamin. Other wavelengths such as 220 nm or 264 nm can also be used.

  • Sample Preparation:

    • Dilute the this compound sample to be analyzed with the mobile phase to a concentration within the linear range of the assay.

    • Perform all dilutions under dim or red light.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound and hydroxocobalamin of known concentrations in the mobile phase.

    • Handle standards under dim or red light.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the peaks for this compound and hydroxocobalamin based on their retention times and the calibration curves.

Visualizations

MeCbl This compound (Bright Red) Radical Methyl Radical + Cob(II)alamin MeCbl->Radical Homolytic Cleavage (Light, Heat, pH extremes) HCbl Hydroxocobalamin (Brownish-Red) Radical->HCbl Reaction with H2O/O2

Caption: The conversion pathway of this compound to hydroxocobalamin.

cluster_prep Sample Preparation (Under Red Light) cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: this compound Sample dilute Dilute with Mobile Phase start->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection (e.g., 351 nm) separate->detect quantify Quantify Peaks using Calibration Curve detect->quantify report Report Concentrations of This compound & Hydroxocobalamin quantify->report

Caption: Experimental workflow for HPLC analysis of this compound stability.

References

Technical Support Center: Strategies to Enhance Methylcobalamin Uptake in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with methylcobalamin (B1676134) uptake in resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cells develop resistance to this compound?

A1: Cellular resistance to this compound, a form of vitamin B12, is a multifaceted issue that can arise from several molecular changes within the cell. The primary mechanisms include:

  • Reduced Influx:

    • Downregulation of Transcobalamin II Receptor (CD320): The main route for cellular uptake of this compound is through receptor-mediated endocytosis of the transcobalamin II-methylcobalamin (TCII-B12) complex.[1][2] A decrease in the expression of the TCII receptor, also known as CD320, on the cell surface leads to diminished uptake.[1][3] The expression of CD320 is linked to the cell cycle, with higher expression in rapidly proliferating cells.[1]

    • Impaired Receptor Function: Even with normal expression levels, mutations or post-translational modifications of the CD320 receptor can impair its ability to bind to the TCII-B12 complex, thereby reducing internalization.

  • Increased Efflux:

    • Overexpression of ATP-Binding Cassette (ABC) Transporters: Certain members of the ABC transporter superfamily, such as Multidrug Resistance Protein 1 (MRP1/ABCC1), have been identified as efflux pumps for free cobalamin. Overexpression of these transporters can actively pump this compound out of the cell, lowering its intracellular concentration.

  • Altered Intracellular Metabolism:

    • Defects in Cobalamin Processing: Once inside the cell, cobalamin undergoes a series of enzymatic conversions to its active forms, this compound and adenosylcobalamin. Mutations or deficiencies in the enzymes involved in this metabolic pathway can prevent the effective utilization of internalized this compound.

Q2: How can I determine if my resistant cell line has reduced this compound uptake?

A2: To confirm reduced this compound uptake in your resistant cell line compared to its parental, sensitive counterpart, a quantitative uptake assay is recommended. The most common method involves using radiolabeled cobalamin, such as [57Co]-cobalamin. By incubating both cell lines with a known concentration of radiolabeled cobalamin for a specific time, you can measure the intracellular radioactivity and compare the uptake levels. A significantly lower count in the resistant cell line would indicate impaired uptake.

Q3: What are the key strategies to enhance this compound uptake in resistant cell lines?

A3: Several strategies can be employed to overcome resistance and enhance this compound uptake:

  • Modulating Receptor Expression:

    • Upregulating CD320 Expression: Investigating agents or culture conditions that can increase the expression of the CD320 receptor on the cell surface could enhance uptake. Since CD320 expression is cell-cycle dependent, synchronizing cells in a phase with high receptor expression might be a temporary strategy.

    • Alternative Receptors: Some studies suggest the existence of other receptors that can mediate cobalamin uptake, such as LRP2, which could be explored as alternative pathways.

  • Inhibiting Efflux Pumps:

    • Using ABC Transporter Inhibitors: Co-administration of this compound with known inhibitors of MRP1 or other relevant ABC transporters can block the efflux mechanism, leading to increased intracellular accumulation.

  • Bypassing Standard Uptake Pathways:

    • Lipophilic Cobalamin Analogs: Developing and using more lipophilic derivatives of this compound could facilitate their diffusion across the cell membrane, bypassing the need for receptor-mediated endocytosis.

    • Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can offer an alternative entry route into the cells, potentially overcoming both reduced influx and increased efflux issues.

Troubleshooting Guides

Problem 1: Low or inconsistent this compound uptake in both parental and resistant cell lines.
Possible Cause Troubleshooting Step
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the uptake assay. Stressed or confluent cells may exhibit altered uptake kinetics.
Incorrect Assay Conditions Optimize incubation time, temperature (typically 37°C for uptake), and concentration of this compound.
Degradation of this compound Protect this compound solutions from light to prevent degradation. Prepare fresh solutions for each experiment.
Issues with Radiolabeled Cobalamin Verify the specific activity and purity of the radiolabeled cobalamin. Ensure proper handling and storage conditions.
Low Transcobalamin II (TCII) Levels The uptake of this compound is dependent on its binding to TCII. Ensure the cell culture medium is supplemented with a sufficient concentration of TCII, typically from fetal bovine serum (FBS).
Problem 2: No significant difference in this compound uptake between parental and resistant cell lines, despite observed resistance.
Possible Cause Troubleshooting Step
Resistance Mechanism is Not Uptake-Related The resistance mechanism may be downstream of uptake, such as altered intracellular metabolism or target modification. Investigate the expression and activity of enzymes involved in cobalamin metabolism.
Efflux is the Dominant Resistance Mechanism The rate of efflux may be equal to or greater than the rate of influx, resulting in no net accumulation. Perform uptake assays in the presence and absence of an MRP1 inhibitor to assess the contribution of efflux.
Assay Not Sensitive Enough Increase the specific activity of the radiolabeled this compound or prolong the incubation time to amplify the signal. Ensure that the washing steps are sufficient to remove extracellularly bound this compound without causing cell lysis.

Quantitative Data Summary

The following tables provide a representative summary of quantitative data that might be observed in experiments investigating this compound uptake in sensitive and resistant cell lines.

Table 1: Comparison of this compound Uptake in Sensitive vs. Resistant Cell Lines

Cell LineIC50 (µM)This compound Uptake (pmol/mg protein/hr)
Parental (Sensitive)1015.2 ± 1.8
Resistant854.5 ± 0.9

Table 2: Effect of MRP1 Inhibitor on this compound Accumulation

Cell LineTreatmentThis compound Accumulation (pmol/mg protein)
Parental (Sensitive)Vehicle12.8 ± 1.5
Parental (Sensitive)MRP1 Inhibitor14.1 ± 1.7
ResistantVehicle3.9 ± 0.7
ResistantMRP1 Inhibitor10.5 ± 1.2

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line by continuous exposure to escalating concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Cell counting apparatus

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and their growth rate stabilizes, passage them into a fresh flask with the same concentration of this compound.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Stabilize at Each Concentration: Allow the cells to adapt and resume a stable growth rate at each new concentration before proceeding to the next dose escalation. This may take several passages.

  • Cryopreservation: At each stable concentration, cryopreserve a batch of cells as a backup.

  • Final Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Verification of Resistance: Once the resistant line is established, perform a new dose-response assay to determine its IC50 and compare it to the parental cell line to calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

Protocol 2: Radiolabeled this compound Uptake Assay

This protocol details the measurement of this compound uptake using [57Co]-cobalamin.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • [57Co]-cobalamin

  • Transcobalamin II (TCII)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter and vials

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed an equal number of parental and resistant cells into multi-well plates and allow them to adhere and grow to 70-80% confluency.

  • Preparation of Radiolabeled Medium: Prepare the uptake medium by adding a known concentration of [57Co]-cobalamin and TCII to the serum-free medium.

  • Uptake Initiation: Wash the cells once with warm PBS. Remove the PBS and add the pre-warmed radiolabeled medium to each well.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1, 2, or 4 hours).

  • Uptake Termination: To stop the uptake, place the plates on ice and aspirate the radiolabeled medium.

  • Washing: Wash the cells three times with ice-cold PBS to remove any extracellularly bound radioactivity.

  • Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.

  • Quantification of Radioactivity: Transfer the cell lysates to scintillation vials and measure the radioactivity using a gamma counter.

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each sample. Express the uptake as CPM per milligram of protein. Compare the normalized uptake between the parental and resistant cell lines.

Visualizations

Methylcobalamin_Uptake_and_Resistance This compound Uptake and Resistance Mechanisms cluster_resistance Resistance Mechanisms TCII_B12 TCII-Methylcobalamin Complex CD320 CD320 Receptor TCII_B12->CD320 Binding Endocytosis Receptor-Mediated Endocytosis CD320->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Free_B12 Free this compound Lysosome->Free_B12 Release Cytosol Cytosolic Utilization (e.g., Methionine Synthase) Free_B12->Cytosol MRP1 MRP1 Efflux Pump Free_B12->MRP1 Reduced_CD320 Reduced CD320 Expression/Function Reduced_CD320->CD320 Efflux This compound Efflux MRP1->Efflux Active Transport Extracellular Extracellular Space Efflux->Extracellular Intracellular Intracellular Space

Caption: this compound uptake pathway and mechanisms of resistance.

Experimental_Workflow Workflow for Investigating this compound Resistance Start Start with Parental (Sensitive) Cell Line Generate_Resistant Generate Resistant Cell Line (Dose Escalation) Start->Generate_Resistant Verify_Resistance Verify Resistance (IC50 Assay) Generate_Resistant->Verify_Resistance Uptake_Assay [57Co]-Cobalamin Uptake Assay Verify_Resistance->Uptake_Assay Compare_Uptake Compare Uptake: Parental vs. Resistant Uptake_Assay->Compare_Uptake Low_Uptake Resistant Cells Show Low Uptake Compare_Uptake->Low_Uptake Yes No_Difference No Difference in Uptake Compare_Uptake->No_Difference No Investigate_Influx Investigate Influx: CD320 Expression (qPCR/WB) Low_Uptake->Investigate_Influx Investigate_Efflux Investigate Efflux: MRP1 Expression & Activity Low_Uptake->Investigate_Efflux No_Difference->Investigate_Efflux Investigate_Metabolism Investigate Intracellular Metabolism No_Difference->Investigate_Metabolism

Caption: Experimental workflow for characterizing this compound resistance.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Uptake action action Start Low this compound Uptake Observed Check_Parental Is uptake also low in parental cells? Start->Check_Parental Check_Health Are cells healthy and in log phase? Check_Parental->Check_Health Yes Investigate_Resistance Uptake is specifically low in resistant cells. Check_Parental->Investigate_Resistance No Optimize_Assay Have assay conditions been optimized? Check_Health->Optimize_Assay Yes Fix_Assay Action: Optimize cell culture and assay parameters. Check_Health->Fix_Assay No Check_Reagents Are reagents (MeCbl, TCII) stable? Optimize_Assay->Check_Reagents Yes Optimize_Assay->Fix_Assay No Check_Reagents->Fix_Assay No Check_CD320 Is CD320 expression downregulated? Investigate_Resistance->Check_CD320 Check_MRP1 Is MRP1 expression upregulated? Investigate_Resistance->Check_MRP1 Enhance_CD320 Action: Modulate CD320 expression. Check_CD320->Enhance_CD320 Yes Inhibit_MRP1 Action: Use MRP1 inhibitors. Check_MRP1->Inhibit_MRP1 Yes

Caption: Troubleshooting decision tree for low this compound uptake.

References

Technical Support Center: Refining Methylcobalamin Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methylcobalamin (B1676134) dosage for preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How do I determine the optimal starting dose for my preclinical model?

Determining the optimal starting dose of this compound depends on the animal model, the indication being studied, and the route of administration. A common approach is to start with a dose that has been shown to be effective in previous, similar studies and then perform a dose-response study to identify the most effective dose for your specific experimental conditions.

For example, in rat models of peripheral neuropathy, doses have ranged from 50 µg/kg to 500 µg/kg administered intraperitoneally.[1] For neuroprotective effects in mouse models of amyotrophic lateral sclerosis (ALS), much higher doses, such as 3 mg/kg and 30 mg/kg, have been explored.[2]

Troubleshooting Tip: If you are not observing the desired effect, consider that your initial dose may be too low. It is advisable to conduct a pilot study with a wide range of doses to establish a dose-response relationship.

2. What is the most effective route of administration for this compound in preclinical studies?

The choice of administration route significantly impacts the bioavailability and pharmacokinetics of this compound.

  • Intramuscular (IM) and Subcutaneous (SC) injections: These routes generally offer high bioavailability (around 100% in rats) and are often preferred for ensuring consistent plasma concentrations.[3]

  • Intraperitoneal (IP) injection: This is a common route in rodent studies and has been used effectively in several preclinical models.[1][2]

  • Oral/Sublingual administration: While oral administration is less invasive, the bioavailability can be lower and more variable compared to parenteral routes. However, high-dose oral supplementation has been shown to be effective. Sublingual administration may offer improved absorption over the oral route by avoiding first-pass metabolism.

Troubleshooting Tip: If you are using oral administration and observing inconsistent results, consider switching to a parenteral route like IM, SC, or IP injection to ensure more reliable drug delivery.

3. I'm observing high variability in my results. What could be the cause?

High variability in preclinical studies with this compound can stem from several factors:

  • Instability of the compound: this compound is light-sensitive. Exposure to light during preparation or administration can lead to degradation and reduced efficacy.

  • Inconsistent administration: Inaccurate dosing or improper administration technique can lead to variability in the amount of drug delivered.

  • Animal-to-animal variation: Biological differences between animals can contribute to varied responses.

Troubleshooting Tips:

  • Always prepare this compound solutions under minimal light conditions and store them in light-protected containers (e.g., amber vials).

  • Ensure all personnel involved in the study are properly trained in the chosen administration technique to ensure consistency.

  • Increase the number of animals per group to account for biological variability and improve statistical power.

4. Are there any known toxicity concerns with high doses of this compound in preclinical models?

Specific toxicological studies on this compound are limited. However, vitamin B12, in general, has a long history of safe use, even at high dosages. Studies in animal models have used high doses without reporting significant adverse effects. There is no indication of toxicity associated with different forms of vitamin B12, including this compound.

Troubleshooting Tip: While overt toxicity is not a primary concern, it is always good practice to monitor animals for any signs of adverse reactions, especially when using ultra-high doses for the first time.

Data Summary Tables

Table 1: this compound Dosage in Rat Preclinical Studies

IndicationAnimal ModelDosageAdministration RouteKey FindingsReference
Peripheral NeuropathyAcrylamide-induced neuropathy in rats50 µg/kg (low dose), 500 µg/kg (ultra-high dose)Intraperitoneal (IP)Ultra-high dose showed significantly faster recovery of compound muscle action potentials (CMAPs).
PharmacokineticsSprague-Dawley rats5-20 mg/kgIntramuscular (IM), Subcutaneous (SC)High bioavailability (approx. 100%) for both IM and SC routes.
Nerve RegenerationSciatic nerve injury in rats1 mg/kg/daySystemic administrationImproved nerve regeneration and functional recovery.
Neuropathic PainSprague Dawley mice50µg, 100µg, 150µg (twice a week for 14 weeks)Not specifiedDecreased sprouting, indicating nerve cell regeneration.

Table 2: this compound Dosage in Mouse Preclinical Studies

IndicationAnimal ModelDosageAdministration RouteKey FindingsReference
Amyotrophic Lateral Sclerosis (ALS)Wobbler mouse model3 mg/kg, 30 mg/kg (daily for 4 weeks)Intraperitoneal (IP)30 mg/kg dose significantly inhibited muscle weakness and contracture.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Injection (based on common practices in cited literature)

  • Preparation of Stock Solution:

    • Under minimal light exposure (<5 lx), weigh the desired amount of this compound powder.

    • Dissolve the powder in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).

    • Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Solutions can be stable for at least 181 days at room temperature when protected from light.

  • Administration:

    • Intramuscular (IM): Inject into a large muscle mass, such as the quadriceps or gluteal muscles.

    • Subcutaneous (SC): Inject into the loose skin over the back or abdomen.

    • Intraperitoneal (IP): Inject into the peritoneal cavity, being careful to avoid puncturing any organs.

Protocol 2: Pharmacokinetic Study of this compound in Rats (adapted from)

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound via intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes at doses ranging from 5-20 mg/kg.

  • Blood Sampling: Collect small volumes of blood (e.g., 0.01 mL) from the tail vein at predetermined time points post-administration.

  • Sample Processing:

    • Under minimal light exposure, precipitate plasma proteins using methanol.

    • Centrifuge the samples and collect the supernatant.

  • Analysis:

    • Quantify this compound concentrations in the plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation weigh Weigh this compound (minimal light) dissolve Dissolve in Vehicle (e.g., Saline) weigh->dissolve store Store in Light-Protected Container dissolve->store choose_route Select Route (IM, SC, IP, Oral) store->choose_route administer Administer Dose choose_route->administer observe Behavioral/Functional Assessment administer->observe collect Sample Collection (Blood, Tissue) administer->collect analyze Biochemical/Histological Analysis observe->analyze collect->analyze

Caption: Experimental workflow for a typical preclinical study involving this compound.

troubleshooting_dosage start Start: Define Preclinical Model and Indication lit_review Conduct Literature Review for Existing Dosages start->lit_review dose_range Select Initial Dose Range (Low, Medium, High) lit_review->dose_range pilot Conduct Pilot Study dose_range->pilot effect Desired Effect Observed? pilot->effect high_variability High Variability pilot->high_variability no_effect No/Low Effect effect->no_effect No yes_effect Yes effect->yes_effect Yes increase_dose Increase Dose no_effect->increase_dose check_stability Check Compound Stability (Light Protection) high_variability->check_stability optimize Proceed with Optimized Dose for Full Study yes_effect->optimize increase_dose->pilot check_route Consider Alternative Administration Route check_stability->check_route check_route->pilot

Caption: Troubleshooting guide for refining this compound dosage in preclinical research.

signaling_pathway This compound This compound methionine_synthase Methionine Synthase This compound->methionine_synthase Coenzyme for methionine Methionine methionine_synthase->methionine homocysteine Homocysteine homocysteine->methionine_synthase sam S-adenosylmethionine (SAMe) methionine->sam methylation DNA & Protein Methylation sam->methylation nerve_function Myelin Integrity & Neuronal Function methylation->nerve_function gene_transcription Up-regulation of Gene Transcription methylation->gene_transcription

Caption: Simplified signaling pathway involving this compound and the methylation cycle.

References

Validation & Comparative

A Comparative Analysis of Methylcobalamin and Cyanocobalamin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two common forms of vitamin B12, methylcobalamin (B1676134) and cyanocobalamin (B1173554). The information presented is based on a comprehensive review of available scientific literature, with a focus on quantitative data and experimental methodologies to support researchers, scientists, and professionals in the field of drug development.

Introduction to Vitamin B12 Forms

Vitamin B12, an essential nutrient vital for neurological health, red blood cell formation, and DNA synthesis, exists in several chemical forms known as cobalamins. In dietary supplements and for food fortification, the two most predominantly utilized forms are this compound and cyanocobalamin. This compound is a naturally occurring, active coenzyme form of vitamin B12.[1] In contrast, cyanocobalamin is a synthetic and more stable form of the vitamin that the body must convert into the active forms, this compound and adenosylcobalamin.[2][3][4][5] The structural difference and the metabolic steps required for activation have led to ongoing scientific discussion regarding their comparative bioavailability.

Comparative Bioavailability: Absorption and Retention

The bioavailability of a nutrient refers to the proportion that is absorbed and utilized by the body. Studies comparing this compound and cyanocobalamin have reported mixed findings regarding their absorption and retention rates.

Some research suggests that cyanocobalamin may have a slightly higher absorption rate. One study noted that the human body absorbed approximately 49% of a 1-mcg dose of cyanocobalamin, in contrast to 44% of the same dose of this compound. However, other studies indicate that this compound may be retained better within the body. For instance, one comparative study reported that urinary excretion of cyanocobalamin was about three times higher than that of this compound, suggesting a lower retention rate for the synthetic form.

It is also important to note that for the majority of the population, the differences in bioavailability between the two forms may be insignificant. Factors such as age, genetic variations, and the presence of gastrointestinal conditions can influence the absorption and metabolism of both forms.

Data Summary

The following table summarizes the key quantitative findings from studies comparing the bioavailability of this compound and cyanocobalamin.

ParameterThis compoundCyanocobalaminKey Findings and Citations
Form Naturally occurring, active coenzyme formSynthetic, stable form
Absorption Rate ~44% of a 1-mcg dose~49% of a 1-mcg dose
Retention Higher retention suggestedLower retention, with ~3x more excreted in urine compared to this compound in one study.
Metabolic Conversion Not required; it is a bioactive form.Must be converted to active forms (this compound and adenosylcobalamin) by removing a cyanide molecule.

Metabolic Pathways

The metabolic pathways of this compound and cyanocobalamin differ significantly upon entering the body. Cyanocobalamin undergoes a multi-step conversion process to become metabolically active, whereas this compound can be directly utilized in certain biochemical reactions.

cluster_Cyanocobalamin Cyanocobalamin Metabolism CNCbl Cyanocobalamin (CNCbl) Cobalamin_CN Cobalamin CNCbl->Cobalamin_CN Removal of cyanide group CN_ion Cyanide (CN-) Cobalamin_CN->CN_ion Cobalamin_core Cobalamin Core Cobalamin_CN->Cobalamin_core Detox Detoxification CN_ion->Detox Excretion Excretion Detox->Excretion MeCbl This compound (MeCbl) Direct_Utilization Direct Utilization MeCbl->Direct_Utilization MeCbl->Cobalamin_core Removal of methyl group MeCbl_active This compound (Active) Cobalamin_core->MeCbl_active Methylation AdCbl_active Adenosylcobalamin (Active) Cobalamin_core->AdCbl_active Adenosylation

Metabolic pathways of Cyanocobalamin and this compound.

Experimental Protocols

While specific protocols vary between studies, a typical experimental design for a comparative bioavailability study of this compound and cyanocobalamin in humans involves a randomized, crossover design.

1. Subject Recruitment:

  • Healthy adult volunteers are recruited.

  • Exclusion criteria often include gastrointestinal diseases, kidney or liver disease, and use of medications or supplements that could interfere with vitamin B12 absorption.

2. Study Design:

  • A randomized, two-period, two-sequence crossover design is commonly employed.

  • Participants are randomly assigned to receive either a single oral dose of this compound or cyanocobalamin in the first period.

  • A washout period of sufficient duration (e.g., 2-4 weeks) separates the two periods to ensure complete elimination of the initial dose.

  • In the second period, participants receive the alternate form of vitamin B12.

3. Dosing and Administration:

  • Standardized oral doses of this compound and cyanocobalamin are administered to fasting subjects.

4. Sample Collection:

  • Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Urine samples may also be collected over a specified period (e.g., 24 hours) to assess excretion.

5. Bioanalytical Method:

  • Plasma or serum concentrations of cobalamins are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated for both forms of vitamin B12.

7. Statistical Analysis:

  • Statistical methods are used to compare the pharmacokinetic parameters between the two forms to determine if there are any significant differences in their bioavailability.

cluster_group1 Group 1 cluster_group2 Group 2 start Start: Subject Screening & Recruitment randomization Randomization start->randomization g1p1 Period 1: Administer this compound randomization->g1p1 g2p1 Period 1: Administer Cyanocobalamin randomization->g2p1 washout1 Washout Period g1p1->washout1 sampling Blood/Urine Sampling at Timed Intervals g1p1->sampling g1p2 Period 2: Administer Cyanocobalamin washout1->g1p2 g1p2->sampling washout2 Washout Period g2p1->washout2 g2p1->sampling g2p2 Period 2: Administer this compound washout2->g2p2 g2p2->sampling analysis LC-MS/MS Analysis of Samples sampling->analysis pk_analysis Pharmacokinetic & Statistical Analysis analysis->pk_analysis end_node End: Comparative Bioavailability Determined pk_analysis->end_node

Typical workflow for a comparative bioavailability study.

Conclusion

The choice between this compound and cyanocobalamin for supplementation or fortification may depend on the target population and therapeutic goals. While cyanocobalamin is a stable and cost-effective option, its conversion to active forms may be less efficient in certain individuals. This compound, being a bioactive form, offers the advantage of direct utilization, which may be particularly beneficial for individuals with compromised metabolic pathways or for targeted neurological support.

Current research indicates that while there may be subtle differences in their absorption and retention, for the general healthy population, both forms can effectively increase vitamin B12 levels. However, the existing body of evidence is not definitive, and more direct, large-scale comparative studies in diverse populations are needed to fully elucidate the nuances of their respective bioavailability. Researchers and drug development professionals should consider the specific metabolic needs and potential genetic factors of their target population when selecting a form of vitamin B12.

References

The Neuroprotective Efficacy of Methylcobalamin: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of methylcobalamin (B1676134) with other therapeutic alternatives, supported by experimental data from in vivo studies.

This compound, the active form of vitamin B12, has garnered significant interest for its neuroprotective and neuroregenerative properties. This guide delves into the in vivo evidence validating these effects, presenting a comparative analysis against established and alternative therapies in preclinical models of neurodegenerative diseases and ischemic injury.

Comparative Efficacy of this compound in Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. Riluzole (B1680632) is an approved therapy known to modestly slow disease progression. Recent clinical data suggests that high-dose this compound may offer an additional therapeutic benefit when used in conjunction with riluzole.

Quantitative Data Summary: this compound and Riluzole in ALS
ParameterAnimal ModelThis compound TreatmentRiluzole Treatment (for comparison)This compound + RiluzoleKey Findings
Motor Function Wobbler Mouse (ALS Model)[1]Significantly inhibited muscle weakness and contracture in the forelimb.Not directly compared in the same study.In vitro data shows enhanced motor neuron survival with co-treatment.[2]This compound monotherapy shows significant improvement in motor symptoms in an ALS mouse model. Clinical data suggests a synergistic effect with riluzole.[3][4]
Muscle Weight Wobbler Mouse (ALS Model)[1]Increased weight of the bicep (B1204527) muscles.Not reported.Not reported in vivo.Indicates a potential to attenuate muscle atrophy.
Nerve Fiber Integrity Wobbler Mouse (ALS Model)Increased number of musculocutaneous nerves.Not reported.Not reported in vivo.Suggests a role in promoting nerve regeneration or preventing degeneration.
Functional Rating Human Clinical Trial (ALS)Slowed decline in ALSFRS-R score by 43% compared to placebo.Standard of care.A 45% slower decline in ALSFRS-R scores was observed in patients taking both this compound and riluzole.The combination of this compound and riluzole appears to have a greater therapeutic effect than riluzole alone.

This compound in Ischemic Stroke: A Potential Neuroprotectant

Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to neuronal cell death and neurological deficits. This compound has been investigated for its potential to mitigate this damage.

Quantitative Data Summary: this compound in a Rat Model of Ischemic Stroke
ParameterAnimal ModelThis compound TreatmentKey Findings
Infarct Volume Rat (MCAO Model)Significantly reduced cerebral infarction volume.This compound demonstrates a clear neuroprotective effect by reducing the area of brain damage.
Neurological Deficits Rat (MCAO Model)Significantly improved neurological scores (mNSS, Longa score).Treatment with this compound leads to better functional recovery after stroke.
Motor Coordination Rat (MCAO Model)Improved performance in Rotarod and foot-fault tests.Indicates enhanced motor recovery.
Cellular Viability In vitro (OGD/R model)Significantly increased cell viability and decreased LDH release.Protects neurons from ischemic injury at a cellular level.
Inflammation In vitro (OGD/R model)Attenuated the expression of inflammatory cytokines.Suggests an anti-inflammatory mechanism of action.
Apoptosis In vitro (OGD/R model)Reduced the proportion of apoptotic cells.Inhibits programmed cell death triggered by ischemia.

While direct in vivo comparative studies are limited, the neuroprotective effects of this compound in stroke models are promising. For context, other agents like Citicoline have been shown to reduce infarct volume by approximately 27.8% in a meta-analysis of animal stroke models.

Experimental Protocols

Wobbler Mouse Model of ALS
  • Animal Model: Wobbler mice, which exhibit a progressive motor neuron disease with similarities to ALS, are used.

  • Treatment: After the initial diagnosis of the disease at 3-4 weeks of age, mice receive daily intraperitoneal injections of this compound (e.g., 30 mg/kg) or a vehicle control for a period of 4 weeks.

  • Behavioral Assessment: Motor function is assessed by observing forelimb grip strength and the degree of muscle contracture.

  • Histopathological Analysis: At the end of the treatment period, the bicep muscles and musculocutaneous nerves are dissected, weighed, and processed for histological examination to determine muscle fiber size and nerve fiber count.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Anesthesia is induced, and a filament is inserted through the external carotid artery to occlude the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a specific duration (e.g., 2 hours).

  • Treatment: this compound is administered, often intravenously, at the time of reperfusion.

  • Neurological Assessment: Neurological deficits are evaluated at various time points post-MCAO using scoring systems like the modified Neurological Severity Score (mNSS) and the Longa score. Motor coordination and balance are assessed using tests such as the Rotarod test and the foot-fault test.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Signaling Pathways and Experimental Workflows

This compound's Neuroprotective Signaling Pathway in Cerebral Ischemia

G This compound This compound ERK1_2 ERK1/2 Activation This compound->ERK1_2 Bcl2_Beclin1 Bcl-2 & Beclin1 Upregulation ERK1_2->Bcl2_Beclin1 Bax_Caspase3 Bax & Cleaved Caspase-3 Downregulation ERK1_2->Bax_Caspase3 Autophagy Enhanced Autophagy Bcl2_Beclin1->Autophagy Apoptosis Reduced Apoptosis Bax_Caspase3->Apoptosis Neuroprotection Neuroprotection Autophagy->Neuroprotection Apoptosis->Neuroprotection

Caption: ERK1/2 signaling pathway activated by this compound.

Experimental Workflow for In Vivo Neuroprotection Studies

G Animal_Model Animal Model of Neurodegeneration/Injury Treatment_Groups Treatment Groups: - this compound - Alternative/Placebo Animal_Model->Treatment_Groups Behavioral_Testing Behavioral and Functional Assessment Treatment_Groups->Behavioral_Testing Tissue_Analysis Histological and Biochemical Analysis Behavioral_Testing->Tissue_Analysis Data_Analysis Data Analysis and Comparison Tissue_Analysis->Data_Analysis

References

A Head-to-Head Comparison of Methylcobalamin and Adenosylcobalamin in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, or cobalamin, is a crucial micronutrient essential for numerous physiological processes. In human metabolism, it functions as a cofactor for key enzymes in two biologically active forms: methylcobalamin (B1676134) and adenosylcobalamin. While both are vital, they operate in distinct cellular compartments and metabolic pathways. This compound is predominantly active in the cytoplasm, where it plays a critical role in the remethylation of homocysteine to methionine, a fundamental step in the one-carbon metabolism essential for DNA synthesis and neurotransmitter production.[1] In contrast, adenosylcobalamin is the mitochondrial form of vitamin B12, indispensable for the conversion of methylmalonyl-CoA to succinyl-CoA, a key reaction in the catabolism of certain amino acids and odd-chain fatty acids for energy production.[1]

This guide provides a head-to-head comparison of this compound and adenosylcobalamin, focusing on their specific roles in metabolic pathways and their effects on key biomarkers: plasma homocysteine and methylmalonic acid (MMA). It is important to note that while the distinct functions of these two active forms of vitamin B12 are well-established, direct head-to-head clinical trials with quantitative data comparing their effects on these biomarkers are scarce in the published literature.[2] This guide, therefore, synthesizes the available evidence on their individual metabolic impacts to offer a comprehensive overview for the scientific community.

Distinct Metabolic Pathways

This compound and adenosylcobalamin are not interchangeable in their metabolic functions. The following diagram illustrates their separate but equally important roles within the cell.

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MTR Methionine Synthase (MTR) MET Methionine MTR->MET converts to HCY Homocysteine HCY->MTR receives methyl group MeCbl This compound MeCbl->MTR cofactor MCM Methylmalonyl-CoA Mutase (MCM) SuccinylCoA Succinyl-CoA MCM->SuccinylCoA converts to MMCoA Methylmalonyl-CoA MMCoA->MCM substrate TCA TCA Cycle SuccinylCoA->TCA enters AdoCbl Adenosylcobalamin AdoCbl->MCM cofactor

Distinct metabolic pathways of this compound and Adenosylcobalamin.

Comparative Efficacy on Metabolic Markers

While direct comparative trials are lacking, individual studies on this compound and the known function of adenosylcobalamin allow for an indirect comparison of their expected effects on key metabolic markers.

VitamerPrimary Metabolic PathwayKey EnzymeCellular CompartmentPrimary Biomarker AffectedExpected Effect of Supplementation
This compound Homocysteine Metabolism (One-Carbon Metabolism)Methionine Synthase (MTR)CytoplasmPlasma HomocysteineDecrease
Adenosylcobalamin Fatty Acid and Amino Acid CatabolismMethylmalonyl-CoA Mutase (MUT)MitochondriaMethylmalonic Acid (MMA)Decrease

Experimental Data on Metabolic Marker Reduction

The following table summarizes findings from studies investigating the effects of this compound on plasma homocysteine. Data from a direct comparative study with adenosylcobalamin is not available in the current literature.

Table 1: Effect of this compound Supplementation on Plasma Homocysteine Levels in Vitamin B12 Deficient Vegetarians

StudyParticipant GroupInterventionDurationBaseline Homocysteine (µmol/L)Post-treatment Homocysteine (µmol/L)Percentage Reduction
Kibirige et al. (2015)Vitamin B12 deficient vegetarians500 µ g/day this compound lozenge12 weeks15.58.445.8%

Note: This study did not include an adenosylcobalamin arm for direct comparison.

Experimental Protocols

Study on this compound for Normalizing Elevated Homocysteine
  • Study Design: A double-blind, placebo-controlled crossover trial.

  • Participants: Vitamin B12 deficient vegetarians with elevated plasma total homocysteine (tHcy).

  • Intervention: Participants received either 500 µ g/day of this compound as a lozenge or a placebo for 12 weeks. This was followed by a 10-week washout period before crossing over to the other treatment arm.

  • Biomarker Analysis: Plasma tHcy levels were measured at baseline and after the 12-week intervention period.

  • Method of Analysis: The specific analytical method for homocysteine measurement was not detailed in the provided summary but generally involves immunoassays or chromatographic methods.

General Protocol for Measurement of Methylmalonic Acid and Homocysteine

The following outlines a typical workflow for the analysis of MMA and homocysteine in a clinical or research setting.

cluster_workflow Analytical Workflow for MMA and Homocysteine start Blood Sample Collection (Serum or Plasma) centrifugation Centrifugation to separate serum/plasma start->centrifugation protein_precipitation Protein Precipitation (e.g., with methanol) centrifugation->protein_precipitation derivatization Derivatization (for some methods) protein_precipitation->derivatization optional analysis LC-MS/MS Analysis protein_precipitation->analysis derivatization->analysis data Data Acquisition and Quantification analysis->data

General analytical workflow for MMA and homocysteine measurement.

Detailed Methodologies for Biomarker Analysis:

  • Homocysteine: Plasma total homocysteine is typically measured using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection, or more commonly in clinical laboratories, by immunoassays on automated platforms.

  • Methylmalonic Acid (MMA): Serum or plasma MMA levels are considered a more specific functional marker for vitamin B12 deficiency. The gold standard for MMA quantification is gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity. Sample preparation for these methods often involves protein precipitation, followed by derivatization to enhance the volatility and chromatographic properties of MMA.

Conclusion

This compound and adenosylcobalamin are two essential, non-interchangeable coenzymes of vitamin B12 with distinct roles in human metabolism. This compound is crucial for cytoplasmic one-carbon metabolism, and its deficiency leads to elevated homocysteine levels. Adenosylcobalamin is vital for mitochondrial energy production, and its deficiency results in the accumulation of methylmalonic acid.

While the theoretical framework for their separate functions is well-supported, there is a notable gap in the scientific literature regarding direct, head-to-head clinical trials comparing their efficacy in modulating their respective biomarkers. The available evidence for this compound demonstrates its effectiveness in reducing elevated plasma homocysteine. It is biologically plausible that adenosylcobalamin would be more effective at reducing elevated MMA.

For researchers and drug development professionals, this highlights the need for well-designed comparative studies to elucidate the relative potency and potential synergistic effects of these two vital forms of vitamin B12. Such studies would be invaluable in optimizing therapeutic strategies for vitamin B12 deficiency and related metabolic disorders. Future research should focus on randomized controlled trials directly comparing this compound and adenosylcobalamin supplementation, with concomitant measurement of plasma homocysteine, MMA, and clinical outcomes.

References

A Comparative Analysis of Methylcobalamin and Hydroxocobalamin for Bypassing Metabolic Defects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent forms of vitamin B12, methylcobalamin (B1676134) (MeCbl) and hydroxocobalamin (B81358) (OHCbl), in the context of bypassing inborn errors of metabolism. The comparison is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in research and development.

Introduction to Cobalamin Metabolism

Vitamin B12, or cobalamin (Cbl), is an essential nutrient that functions as a cofactor for two critical enzymatic reactions in human metabolism. After cellular uptake, various forms of cobalamin are converted into two active coenzymes: this compound (MeCbl) and adenosylcobalamin (AdoCbl).[1][2] MeCbl is required in the cytoplasm by methionine synthase for the remethylation of homocysteine to methionine, a process vital for DNA synthesis and methylation.[1][3] AdoCbl is required in the mitochondria by methylmalonyl-CoA mutase for the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of certain amino acids and fatty acids.[1]

Inborn errors of cobalamin metabolism, such as cobalamin C (cblC) deficiency, impair the conversion of dietary B12 into its active forms, leading to the accumulation of toxic metabolites like methylmalonic acid (MMA) and homocysteine (Hcy). Therapeutic interventions aim to bypass these metabolic blocks by providing forms of cobalamin that can be more effectively utilized by the cells. This guide focuses on the comparative efficacy of hydroxocobalamin, a precursor form, and this compound, an active coenzyme form.

Mechanism of Action and Intracellular Processing

Hydroxocobalamin is a form of vitamin B12 that can be converted within the cell into both active coenzymes, MeCbl and AdoCbl. This makes it a comprehensive treatment for deficiencies affecting both the methylation and isomerization pathways. This compound is one of the two bioactive forms of B12. While it can directly participate in the methionine synthase reaction, it is understood that all supplemental B12 forms are typically reduced to a core cobalamin molecule within the cell, which is then converted to MeCbl in the cytosol and AdoCbl in the mitochondria. Therefore, administering MeCbl does not entirely bypass intracellular processing but provides a direct substrate for the methylation pathway.

A key advantage of hydroxocobalamin is its superior retention in the body. It binds more tightly to plasma proteins, leading to a longer circulatory half-life and sustained availability to cells compared to other forms.

Intracellular Cobalamin Metabolic Pathway cluster_blood Bloodstream cluster_cell Cellular Environment cluster_cytosol Cytosol cluster_mito Mitochondrion OHCbl_blood Hydroxocobalamin (OHCbl) bound to Transcobalamin II Cbl_III Cob(III)alamin OHCbl_blood->Cbl_III Uptake MeCbl_blood This compound (MeCbl) bound to Transcobalamin II MeCbl_blood->Cbl_III Uptake & Ligand Removal Cbl_II Cob(II)alamin Cbl_III->Cbl_II Reduction Cbl_I Cob(I)alamin Cbl_II->Cbl_I Reduction AdoCbl_mito Adenosylcobalamin (AdoCbl) Cbl_II->AdoCbl_mito Adenosylation MeCbl_cyto This compound (MeCbl) Cbl_I->MeCbl_cyto Methylation MS Methionine Synthase MeCbl_cyto->MS Hcy Homocysteine MS->Hcy Cofactor for Met Methionine Hcy->Met MCM Methylmalonyl-CoA Mutase AdoCbl_mito->MCM MMACoA Methylmalonyl-CoA MCM->MMACoA Cofactor for SucCoA Succinyl-CoA MMACoA->SucCoA

Fig 1. Intracellular Cobalamin Metabolic Pathway

Comparative Efficacy: Experimental Data

The choice between this compound and hydroxocobalamin often depends on the specific metabolic defect and therapeutic goals. While MeCbl may offer rapid support for neurological functions, OHCbl is broadly recommended for treating inborn metabolic disorders due to its ability to correct deficiencies in both enzymatic pathways.

Cellular Uptake and Processing

Studies comparing the cellular kinetics of different cobalamin forms have revealed significant differences. While direct comparative uptake data between MeCbl and OHCbl is limited, studies on OHCbl versus cyanocobalamin (B1173554) (CNCbl) provide valuable insights.

ParameterHydroxocobalamin (OHCbl)This compound (MeCbl)Cyanocobalamin (CNCbl)Data Source
Cellular Accumulation Two-fold faster accumulation vs. CNCbl.Generally considered to have high bioavailability.Slower accumulation.
Intracellular Processing Six-fold faster "activating" processing vs. CNCbl.Bioactive form, but ligand is removed intracellularly.Slower processing.
Plasma Protein Binding Binds tightly to transport proteins, leading to longer retention.Binds to transport proteins.Lower retention compared to OHCbl.
Conversion to Coenzymes Efficiently converted to both MeCbl and AdoCbl.Can supply the cobalamin core for conversion to both forms.Must be converted.
Table 1. Comparison of Pharmacokinetic and Cellular Processing Parameters.
Efficacy in Cobalamin C (cblC) Metabolic Defect

The cblC defect is the most common inborn error of intracellular cobalamin metabolism, impairing the synthesis of both MeCbl and AdoCbl. Clinical studies in cblC patients provide the most direct evidence for the efficacy of different cobalamin forms.

TreatmentPatient GroupKey Biomarker ChangesClinical OutcomeData Source
Hydroxocobalamin 2 cblC patients (switched from CNCbl)Urine MMA decreased to undetectable levels; Plasma Hcy normalized (<5 nmol/ml).Growth parameters normalized after switching to OHCbl.
High-Dose Hydroxocobalamin (0.55 mg/kg/day) 5 early-onset cblC patientsSignificantly better reduction in Hcy and MMA compared to low-dose groups.Improved neurodevelopmental outcomes.
High-Dose Hydroxocobalamin (25 mg/day) Adult late-onset cblC patientRapid and satisfactory biochemical control compared to 1 mg/day.Improvement of neuropsychiatric deficits.
MeCbl / OHCbl Combination cblC mouse modelsSuperior performance compared to traditional OHCbl-only treatment.Preclinical evidence suggests enhanced efficacy.
Table 2. Summary of Efficacy Data in Cobalamin C (cblC) Metabolic Defect.

The data strongly indicate that hydroxocobalamin is highly effective in correcting the biochemical abnormalities in cblC patients, with higher doses leading to improved metabolic control and clinical outcomes. Treating with MeCbl alone is considered problematic as it fails to address the AdoCbl-dependent pathway, potentially leaving neurological symptoms unresolved. Emerging preclinical data suggest a combination of MeCbl and OHCbl could be a superior strategy, though this requires further clinical validation.

Key Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the efficacy of cobalamin analogues. Below are summaries of key experimental protocols cited in the literature.

Cellular Cobalamin Uptake and Conversion Assay

This protocol is adapted from studies investigating the kinetics of radiolabeled cobalamin in cell culture.

  • Cell Culture: HeLa cells (or other relevant cell lines) are cultured to confluence in standard medium (e.g., DMEM with fetal bovine serum).

  • Radiolabeling: The culture medium is replaced with a medium containing a known concentration of radiolabeled cobalamin (e.g., 57Co-OHCbl or 57Co-MeCbl).

  • Time-Course Incubation: Cells are incubated for various time points (e.g., 4, 8, 24, 48 hours) to monitor accumulation.

  • Cell Lysis and Extraction: At each time point, cells are harvested, washed to remove external radioactivity, and lysed. Cellular cobalamins are extracted using an ethanol (B145695) precipitation method under dim light to prevent degradation of photosensitive forms.

  • Quantification of Uptake: Total cellular uptake is quantified by measuring the radioactivity of the cell lysate using a gamma counter.

  • Analysis of Cbl Forms: The different intracellular cobalamin forms (OHCbl, MeCbl, AdoCbl) in the extract are separated using High-Performance Liquid Chromatography (HPLC) and identified by comparing their retention times to known standards.

Workflow: Cellular Cobalamin Uptake Assay cluster_analysis Data Analysis start Start culture 1. Culture HeLa cells to confluence start->culture radiolabel 2. Incubate with [57Co]-Cobalamin culture->radiolabel timepoints 3. Harvest cells at multiple time points radiolabel->timepoints wash 4. Wash cells to remove external radioactivity timepoints->wash lyse 5. Lyse cells and extract cobalamins wash->lyse gamma 6a. Quantify total uptake (Gamma Counter) lyse->gamma hplc 6b. Separate Cbl forms (HPLC) lyse->hplc end End gamma->end hplc->end

Fig 2. Experimental Workflow for Cellular Uptake Assay
Measurement of Transcobalamin II-Bound Cobalamin

Measuring the fraction of cobalamin bound to its transport protein, transcobalamin II (TCII), is crucial as this represents the biologically active portion available for cellular uptake.

  • Sample Collection: Collect plasma samples from subjects.

  • Separation of TCII: Use affinity chromatography to separate TCII-bound cobalamin from cobalamin bound to other proteins (like haptocorrin). Methods include:

    • Heparin-Sepharose (HS) Chromatography: TCII binds to heparin-sepharose, allowing for its separation.

    • Microfine Precipitated Silica (QUSO): This method precipitates non-TCII bound cobalamin, leaving TCII-bound cobalamin in the supernatant.

  • Measurement: The concentration of cobalamin in the separated fraction is then measured using a radioisotope dilution assay or other sensitive quantification methods.

Comparative Rationale for Therapeutic Use

The selection of a cobalamin form for treating metabolic defects is based on a clear therapeutic rationale. Hydroxocobalamin's ability to act as a universal precursor for both active cofactors makes it the standard of care for disorders like cblC. This compound's role is more specialized, targeting the methylation pathway directly.

Logical Comparison of Therapeutic Strategies start Metabolic Defect Identified (e.g., cblC) q1 Is cofactor deficiency affecting both MeCbl and AdoCbl pathways? start->q1 ohcbl_therapy Administer Hydroxocobalamin (OHCbl) q1->ohcbl_therapy  Yes (Typical for cblC) mecbl_therapy Administer this compound (MeCbl) q1->mecbl_therapy  No (Defect is specific to methylation only) ohcbl_rationale Rationale: - Precursor to BOTH MeCbl and AdoCbl - Corrects both metabolic pathways - Longer retention in the body - Established clinical efficacy ohcbl_therapy->ohcbl_rationale combo_therapy Consider Combination Therapy (OHCbl + MeCbl) ohcbl_therapy->combo_therapy Emerging Strategy mecbl_rationale Rationale: - Directly supports methylation pathway - May provide rapid neurological support - Insufficient as monotherapy for dual defects mecbl_therapy->mecbl_rationale combo_rationale Rationale: - Preclinical data suggests superior efficacy - Provides precursor + direct-acting form - Further clinical trials needed combo_therapy->combo_rationale

Fig 3. Logical Comparison of Therapeutic Strategies

Conclusion

For bypassing inborn metabolic defects that impair the synthesis of both active B12 coenzymes, such as cobalamin C deficiency, hydroxocobalamin is demonstrably the superior therapeutic agent compared to this compound monotherapy. Its advantages are rooted in its longer retention in the body and its role as a precursor to both this compound and adenosylcobalamin, allowing it to correct imbalances in both the methylation and mitochondrial isomerization pathways. Clinical data consistently show that OHCbl, particularly at higher doses, leads to significant improvements in biochemical markers and neurodevelopmental outcomes in affected patients.

While this compound is a bioactive form that can directly support the methionine synthase pathway and may be beneficial for specific neurological conditions, its use as a standalone treatment for complex metabolic disorders is insufficient. Future research, potentially focusing on combination therapies of hydroxocobalamin and this compound as suggested by preclinical models, may pave the way for even more effective treatment protocols. For drug development professionals, focusing on optimizing the delivery and dosage of hydroxocobalamin and exploring novel combination formulations represents a promising path forward.

References

Methylcobalamin: A Comparative Analysis of Its Therapeutic Efficacy Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of methylcobalamin's performance in preclinical and clinical studies, supported by experimental data and pathway analysis.

This compound (B1676134), an active coenzyme form of vitamin B12, has garnered significant attention for its therapeutic potential in a variety of neurological and other disorders.[1][2][3] Its neuroprotective and analgesic properties have been investigated in numerous disease models, ranging from peripheral neuropathies to neurodegenerative conditions.[1][2] This guide provides a comparative analysis of this compound's therapeutic efficacy across different disease models, presenting key experimental data, detailed methodologies, and a visualization of the underlying signaling pathways.

Therapeutic Efficacy in Peripheral Neuropathy

Peripheral neuropathy, characterized by damage to the peripheral nerves, is a primary target for this compound therapy. Studies have explored its efficacy in various models of peripheral nerve injury and neuropathy.

A key mechanism of action is its ability to promote the regeneration of injured nerves. This compound has been shown to enhance nerve conduction velocity and support the synthesis and regeneration of the myelin sheath.

Key Experimental Data:

Disease ModelSpeciesDosageDurationKey FindingsReference
Sciatic Nerve Crush InjuryRat500 µg/kg/day (i.p.)14 daysAlleviated thermal hyperalgesia.
Acrylamide-Induced NeuropathyRatHigh-doseLong-termPromoted the synthesis and regeneration of myelin; increased the number of regenerated motor fibers.
Brachial Plexus InjuryRatHigh-dose (0.5 mg/kg)Not specifiedImproved nerve regeneration and functional recovery.
Chronic Compression of Dorsal Root Ganglion (CCD)RatNot specifiedChronicMarkedly alleviated tactile allodynia.
Immune-Mediated or Hereditary NeuropathyHuman25 mg/day (i.v.) for 10 days, then monthly for 5 months1 yearImproved MRC sum score in 7 out of 12 patients.

Experimental Protocol: Sciatic Nerve Crush Injury Model in Rats

A common preclinical model to assess nerve regeneration involves the surgical crushing of the sciatic nerve in rodents.

  • Animal Model: Wistar rats are typically used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed using fine forceps for a standardized duration (e.g., 30 seconds).

  • Treatment: this compound is administered intraperitoneally at a specified dose (e.g., 500 µg/kg/day). A control group receives a saline injection.

  • Efficacy Assessment: Functional recovery is measured using tests like the sciatic functional index (SFI), thermal hyperalgesia (hot plate test), and nerve conduction velocity (NCV) studies. Histological analysis of the regenerated nerve fibers is also performed.

Efficacy in Diabetic Neuropathy

Diabetic neuropathy is a common complication of diabetes, and this compound has been extensively studied for its potential to alleviate its symptoms. Clinical studies have shown that this compound can improve symptoms such as paresthesia, burning pains, and spontaneous pain.

Key Experimental Data:

Study TypePopulationDosageDurationKey FindingsReference
Clinical TrialPatients with diabetic neuropathyHigh-dosesNot specifiedImproved nerve conduction.
Experimental StudyStreptozotocin-diabetic ratsNot specifiedNot specifiedImproved nerve conduction.
Randomized, double-blind, placebo-controlled trialPatients with painful diabetic neuropathyNot specifiedNot specifiedSignificantly and safely relieved painful diabetic neuropathy with a relatively rapid onset.
Open-label studyAdult diabetic subjects with polyneuropathy1500 µ g/day (oral)24 weeksSignificant decline in the Toronto CSS score, indicating symptom improvement.
Experimental StudyStreptozotocin-diabetic rats500 µg/kg (i.m. daily)16 weeksAmeliorated peripheral nerve lesions; reduced paranodal demyelination and protected against reduction in myelinated nerve fiber density.

Experimental Protocol: Streptozotocin-Induced Diabetic Neuropathy in Rats

This is a widely used animal model to mimic type 1 diabetes and its complications.

  • Induction of Diabetes: Rats are injected with streptozotocin (B1681764) (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels.

  • Treatment: this compound is administered at a specific dose and route (e.g., 500 µg/kg, intramuscularly).

  • Efficacy Assessment: Nerve conduction velocity (NCV) is a primary endpoint. Morphological and histological analysis of the peripheral nerves (e.g., sural nerve) is conducted to assess nerve fiber integrity and myelination. Behavioral tests for neuropathic pain (e.g., von Frey filaments for mechanical allodynia) are also employed.

Role in Neurodegenerative Diseases

This compound's neuroprotective properties extend to its potential application in neurodegenerative diseases like Alzheimer's disease. It is suggested that a combination of L-methylfolate, this compound, and N-acetylcysteine can improve memory, emotional functions, and communication in Alzheimer's patients.

Analgesic Effects in Neuropathic Pain

This compound has demonstrated potential analgesic effects in various neuropathic pain models and clinical conditions. It has been shown to alleviate pain behaviors in diabetic neuropathy, low back pain, and neuralgia. The proposed mechanisms for its analgesic action include improving nerve conduction, promoting the regeneration of injured nerves, and inhibiting ectopic spontaneous discharges from injured primary sensory neurons.

Key Experimental Data:

Pain Model/ConditionSpecies/PopulationDosage & CombinationKey FindingsReference
Diabetic NeuropathyRatsCo-application with pioglitazoneDramatically decreased allodynia and hyperalgesia.
Sciatic Nerve Crush InjuryRatsCombined with vitamin EAlleviated thermal hyperalgesia.
Neck PainHumansOral administrationImproved spontaneous pain, allodynia, and paresthesia.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through various cellular and molecular pathways. It plays a crucial role in the methionine synthase pathway, which is essential for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous methylation reactions critical for nervous system function.

Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for evaluating this compound's efficacy.

Methylcobalamin_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Outcomes Homocysteine Homocysteine Methionine_Synthase Methionine Synthase Homocysteine->Methionine_Synthase Methionine Methionine SAMe S-adenosylmethionine (SAMe) Methionine->SAMe This compound This compound (MeCbl) This compound->Methionine_Synthase Methionine_Synthase->Methionine Myelin_Proteins Myelin Proteins SAMe->Myelin_Proteins Methylation Neurotransmitters Neurotransmitters SAMe->Neurotransmitters Methylation Myelination Myelination Myelin_Proteins->Myelination Neuroprotection Neuroprotection Neurotransmitters->Neuroprotection Nerve_Regeneration Nerve Regeneration Analgesia Analgesia Nerve_Regeneration->Analgesia Myelination->Nerve_Regeneration

Caption: this compound's role in the methionine cycle and its downstream therapeutic effects.

Experimental_Workflow cluster_workflow Experimental Workflow for Preclinical Efficacy Testing cluster_assessment Assessment Methods Animal_Model 1. Disease Model Induction (e.g., Sciatic Nerve Crush) Grouping 2. Randomization into Groups (Control vs. MeCbl) Animal_Model->Grouping Treatment 3. Daily Administration (e.g., i.p. injection) Grouping->Treatment Assessment 4. Efficacy Assessment Treatment->Assessment Data_Analysis 5. Data Analysis and Histopathology Assessment->Data_Analysis Behavioral Behavioral Tests (e.g., Hot Plate) Assessment->Behavioral Electrophysiology Electrophysiology (e.g., NCV) Assessment->Electrophysiology Histology Histological Analysis Assessment->Histology

Caption: A generalized experimental workflow for evaluating this compound's efficacy in animal models.

References

A Researcher's Guide to Validating the Specificity of Inhibitors for Methylcobalamin-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of inhibitors targeting human methylcobalamin-dependent enzymes. A thorough understanding of inhibitor specificity is paramount for the development of targeted therapeutics and to minimize off-target effects. In humans, there are two such enzymes: Methionine Synthase (MS) and Methylmalonyl-CoA Mutase (MCM).[1][2] This document outlines key experimental protocols and presents a comparative analysis of known inhibitors.

Introduction to Human this compound-Dependent Enzymes

Humans possess two vital enzymes that rely on This compound (B1676134) (a form of vitamin B12) as a cofactor:

  • Methionine Synthase (MS): Located in the cytoplasm, MS (EC 2.1.1.13) is crucial for the regeneration of methionine from homocysteine, a key step in the one-carbon metabolism that is essential for DNA synthesis and methylation reactions.[1][3]

  • Methylmalonyl-CoA Mutase (MCM): Found in the mitochondria, MCM (EC 5.4.99.2) catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, an important step in the catabolism of branched-chain amino acids and odd-chain fatty acids.[1]

Given their critical and distinct metabolic roles, the specific inhibition of one enzyme without affecting the other is a key objective in drug discovery, for example, in the context of cancer or metabolic disorders.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the known inhibitory activities of various compounds against MS and MCM. It is important to note that comprehensive, direct comparative studies for all inhibitors are limited. The data presented here is compiled from various sources, and a lack of data is indicated as "Not Available."

InhibitorPrimary TargetInhibition TypeIC50 / Ki (MS)IC50 / Ki (MCM)Citation(s)
Nitric Oxide (NO) MS & MCMReversibleNot AvailableNot Available
Nitrous Oxide (N₂O) MSIrreversible InactivationNot AvailableIndirectly affected
Itaconyl-CoA MCMSuicide InactivationNot AvailableStoichiometric
Malyl-CoA MCMReversibleNot AvailableMore potent than Itaconyl-CoA
Benzimidazoles MSCompetitiveIC50 ≈ 80 µMNot Available
Substrate Analogs (e.g., Ethylmalonyl-CoA) MCMMixedNot AvailableKi1 ≈ 0.26 mM

Experimental Validation of Inhibitor Specificity: A Proposed Workflow

A systematic approach is required to validate the specificity of a potential inhibitor. The following workflow outlines the key experimental stages.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Specificity Confirmation A Initial Screen: Primary Target Activity Assay B Counter Screen: Off-Target Activity Assay (MS vs. MCM) A->B Hit Compound C Determine IC50/Ki values for both enzymes B->C D Cellular Thermal Shift Assay (CETSA) to confirm target engagement C->D Selective Inhibitor E Metabolomic Analysis to assess pathway-specific effects D->E F High Specificity Confirmed E->F

Figure 1. A logical workflow for validating the specificity of this compound-dependent enzyme inhibitors.

Key Experimental Protocols

Below are detailed methodologies for essential experiments in validating inhibitor specificity.

In Vitro Enzyme Activity Assays

a) Methionine Synthase (MS) Activity Assay (Non-Radioactive)

This spectrophotometric assay is based on the conversion of the product, tetrahydrofolate, to methenyltetrahydrofolate, which can be quantified.

  • Principle: The MS-catalyzed reaction produces tetrahydrofolate. Under acidic conditions with formic acid, tetrahydrofolate is converted to methenyltetrahydrofolate, which has a distinct absorbance at 350 nm.

  • Reagents:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

    • S-adenosyl-L-methionine (AdoMet)

    • Dithiothreitol (DTT)

    • L-homocysteine

    • This compound

    • (6R,S)-5-Methyltetrahydrofolate

    • Purified human MS enzyme

    • Test inhibitor at various concentrations

    • Quenching solution: 1 N HCl containing 12% formic acid

  • Procedure:

    • Prepare a reaction mixture containing buffer, AdoMet, DTT, homocysteine, and this compound.

    • Add the test inhibitor at the desired concentrations to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 5-methyltetrahydrofolate and the MS enzyme.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding the quenching solution.

    • Heat the samples at 100°C for 10 minutes to complete the conversion to methenyltetrahydrofolate.

    • Centrifuge to pellet precipitated protein.

    • Measure the absorbance of the supernatant at 350 nm.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

b) Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)

This assay quantifies the formation of succinyl-CoA from methylmalonyl-CoA.

  • Principle: The MCM enzyme converts methylmalonyl-CoA to succinyl-CoA. The product is separated from the substrate by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV detection.

  • Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • Adenosylcobalamin (AdoCbl)

    • Methylmalonyl-CoA

    • Purified human MCM enzyme

    • Test inhibitor at various concentrations

    • Quenching solution: Perchloric acid

  • Procedure:

    • Prepare a reaction mixture containing buffer and AdoCbl.

    • Add the test inhibitor at the desired concentrations.

    • Add the MCM enzyme and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding methylmalonyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding the quenching solution.

    • Centrifuge to remove precipitated protein.

    • Filter the supernatant and inject it onto a C18 reverse-phase HPLC column.

    • Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in potassium phosphate buffer).

    • Monitor the absorbance at 254 nm to detect and quantify the succinyl-CoA peak.

    • Calculate the percent inhibition and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates at various temperatures, the amount of soluble, non-denatured target protein can be quantified, and a shift in the melting curve in the presence of a ligand indicates target engagement.

  • Materials:

    • Cultured human cells (e.g., HEK293T or a relevant cancer cell line)

    • Test inhibitor

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Instrumentation for heating (e.g., PCR thermocycler)

    • Instrumentation for protein quantification (e.g., Western blot apparatus, ELISA reader)

  • Procedure:

    • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction for the amount of the target protein (MS or MCM) using Western blotting or ELISA.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.

Signaling Pathway Context: Methionine Cycle

Understanding the broader metabolic context is crucial. The following diagram illustrates the central role of Methionine Synthase in the methionine cycle.

G Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP SAH S-Adenosylhomocysteine (SAH) SAM->SAH Acceptor -> Methyl-Acceptor Methyltransferases Methyltransferases SAM->Methyltransferases Homocysteine Homocysteine SAH->Homocysteine H2O SAHH SAH Hydrolase SAH->SAHH Homocysteine->Methionine This compound MS Methionine Synthase (MS) Homocysteine->MS THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF MTHF->MS MS->Methionine MS->THF Methyltransferases->SAH SAHH->Homocysteine

Figure 2. The role of Methionine Synthase in the Methionine Cycle.

Conclusion

The validation of inhibitor specificity for this compound-dependent enzymes requires a multi-faceted approach, combining robust in vitro enzyme kinetics with cell-based target engagement assays. The protocols and comparative data provided in this guide offer a foundational resource for researchers in this field. As new inhibitors are developed, a systematic evaluation of their effects on both MS and MCM will be critical for advancing selective therapies.

References

A Comparative Guide to Methylcobalamin Delivery: Unveiling the Impact of Administration Route on Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of different delivery routes on the tissue distribution and pharmacokinetics of methylcobalamin (B1676134), the active form of vitamin B12. By presenting supporting experimental data from human and animal studies, this document aims to inform research and development in the targeted delivery of this essential nutrient. While direct comparative studies on tissue distribution across multiple routes are limited, this guide synthesizes available pharmacokinetic data and baseline tissue concentration studies to provide a comprehensive overview.

Systemic Bioavailability: A Head-to-Head Comparison of Delivery Routes

The systemic exposure to this compound is significantly influenced by the route of administration. Pharmacokinetic studies in healthy human adults have demonstrated key differences in absorption speed and peak plasma concentrations between subcutaneous (SC), intramuscular (IM), and intranasal delivery routes.

A randomized, parallel, comparative bioavailability study in 24 healthy adults compared a single 1500 mcg dose of this compound administered via SC and IM injections. The results indicated that SC administration led to a faster and higher peak plasma concentration compared to the IM route.[1][2]

In another randomized, crossover study involving 18 healthy volunteers, a 500 mcg intranasal dose of this compound was compared to a 100 mcg IM injection. The intranasal spray resulted in a significantly faster absorption and a much higher peak plasma concentration, although the total exposure, when normalized for dose, was lower than the IM injection.[3][4]

Below is a summary of the key pharmacokinetic parameters from these studies.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Human Plasma

Delivery RouteDoseCmax (Maximum Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Study Population
Subcutaneous (SC) [1]1500 mcg57.01 ng/mL1.38 hoursRatio to IM (AUC0-72): 103.62%24 healthy adults
Intramuscular (IM) 1500 mcg45.82 ng/mL1.49 hours-24 healthy adults
Intranasal 500 mcg19,383 pg/mL (without dose normalization)0.2 hoursRatio to IM (AUC0-t): 104.77% (without dose normalization)18 healthy volunteers
Intramuscular (IM) 100 mcg-1.15 hours-18 healthy volunteers

Tissue Distribution: Insights from Preclinical Models

While human studies provide valuable data on systemic bioavailability, animal models offer insights into the distribution of this compound into specific tissues. A study in male F344 rats provides baseline concentrations of this compound in various organs, highlighting the kidney as a primary site of accumulation.

Table 2: Baseline this compound Concentrations in Rat Tissues

TissueThis compound Concentration (picograms/milligram tissue ± SEM)
Kidneys 107.6 ± 22.2
Adrenals 26.9 ± 5.3
Liver 1.6 ± 0.5
Spleen 0.3 ± 0.1

Data from a study on male F344 rats on a complete, amino acid-defined diet.

It is important to note that these are baseline levels and do not reflect the distribution following administration by different routes. However, they suggest a differential uptake and retention of this compound across various tissues.

Experimental Protocols

Human Pharmacokinetic Studies

1. Comparison of Subcutaneous (SC) vs. Intramuscular (IM) Injection

  • Study Design: A randomized, two-treatment, parallel, comparative bioavailability study.

  • Subjects: 24 healthy adult human subjects.

  • Drug Administration:

    • Test Product (SC): A single 1500 mcg (1.0 mL) subcutaneous injection of this compound administered into the abdominal region.

    • Reference Product (IM): A single 1500 mcg (1.0 mL) intramuscular injection of this compound administered into the gluteal muscle.

    • Subjects fasted for at least 10 hours prior to administration.

  • Blood Sampling: Venous blood samples were collected at predefined time points before and after the injection to measure plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), though the specific method is not detailed in the provided search results.

2. Comparison of Intranasal Spray vs. Intramuscular (IM) Injection

  • Study Design: A randomized, single-dose, open-label, two-way crossover comparative bioavailability study.

  • Subjects: 18 healthy volunteers.

  • Drug Administration:

    • Test Product (Intranasal): A single 500 mcg dose of this compound administered as a nasal spray (250 mcg/0.05 ml per nostril).

    • Reference Product (IM): A single 100 mcg/0.2 ml intramuscular injection of this compound.

  • Blood Sampling: Serial blood samples were collected at various time points following drug administration to measure plasma vitamin B12 concentrations.

  • Analytical Method: Plasma B12 concentrations were measured. The pharmacokinetic parameters were calculated with and without baseline correction.

Animal Tissue Distribution Study
  • Animal Model: Male F344 rats.

  • Diet: Rats were fed a complete, amino acid-defined diet.

  • Tissue Collection: At the end of the study period, animals were sacrificed, and liver, kidneys, spleen, and adrenal glands were collected.

  • Analytical Method: Total cobalamin and this compound levels in the tissues were determined.

Plasma this compound Analysis

A sensitive and validated bioanalytical assay using liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a standard method for the quantification of this compound in human plasma.

  • Sample Preparation: this compound and a stable isotope-labeled internal standard are extracted from a small volume of plasma (e.g., 0.1 mL) via protein precipitation with a solvent like methanol.

  • Chromatography: The extracted sample is injected into a liquid chromatography system, typically with a C18 column, to separate this compound from other plasma components.

  • Detection: A tandem mass spectrometer is used for detection and quantification, providing high sensitivity and specificity.

  • Special Handling: Due to the light-labile nature of this compound, all procedures must be performed under red light or in light-protected tubes to prevent degradation.

Visualizing the Experimental Workflow

experimental_workflow cluster_screening Subject Screening & Randomization cluster_treatment Treatment Administration cluster_sampling Data Collection cluster_analysis Analysis Scree Healthy Volunteers Rand Randomization Scree->Rand IM Intramuscular Injection Rand->IM SC Subcutaneous Injection Rand->SC IN Intranasal Spray Rand->IN Blood Serial Blood Sampling IM->Blood SC->Blood IN->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Caption: Workflow for human pharmacokinetic comparison studies.

Signaling Pathways and Cellular Uptake

The cellular uptake and intracellular conversion of this compound are complex processes involving specific transport proteins and enzymatic reactions. Understanding these pathways is crucial for optimizing drug delivery and targeting specific tissues.

signaling_pathway MeCbl_ext This compound (Extracellular) Complex MeCbl-TCII Complex MeCbl_ext->Complex Binds to TCII Transcobalamin II (TCII) TCII->Complex Receptor TCII Receptor (CD320) Complex->Receptor Binds to Endocytosis Receptor-mediated Endocytosis Receptor->Endocytosis Initiates Lysosome Lysosome Endocytosis->Lysosome Internalization MeCbl_int This compound (Intracellular) Lysosome->MeCbl_int Release of MeCbl Methionine_Synthase Methionine Synthase MeCbl_int->Methionine_Synthase Co-factor for Methionine Methionine Methionine_Synthase->Methionine Converts to Homocysteine Homocysteine Homocysteine->Methionine_Synthase

Caption: Cellular uptake and action of this compound.

References

assessing the long-term safety and efficacy of high-dose methylcobalamin supplementation

Author: BenchChem Technical Support Team. Date: December 2025

High-Dose Methylcobalamin (B1676134): A Comparative Analysis of Long-Term Safety and Efficacy

An in-depth guide for researchers and drug development professionals on the long-term therapeutic potential of high-dose this compound, benchmarked against alternative treatments for neurological conditions.

High-dose this compound, the active form of vitamin B12, has garnered significant interest for its potential neuroprotective and regenerative properties. This guide provides a comprehensive comparison of its long-term safety and efficacy, supported by experimental data, in contrast to other therapeutic options for conditions such as Amyotrophic Lateral Sclerosis (ALS) and diabetic peripheral neuropathy.

Efficacy in Amyotrophic Lateral Sclerosis (ALS)

Clinical trials have investigated the efficacy of ultra-high-dose this compound in slowing the progression of ALS. A long-term Phase II/III randomized controlled study provided crucial insights, particularly for patients in the early stages of the disease.[1][2][3][4] While the overall cohort did not show a statistically significant slowing of disease progression, a post-hoc analysis revealed that patients who began treatment within 12 months of symptom onset experienced a significant delay in disease advancement and a longer time to primary events like death or the need for full ventilation support.[1]

A subsequent Phase 3 trial (JETALS) further supported these findings, demonstrating that high-dose this compound (50 mg) administered intramuscularly twice weekly for 16 weeks resulted in a 43% slower decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to placebo in patients with early-stage ALS.

Table 1: Comparison of High-Dose this compound Efficacy in Early-Stage ALS

Treatment GroupChange in ALSFRS-R Score (16 weeks)Difference vs. Placebop-value
This compound (50 mg)-2.661.970.01
Placebo-4.63--

Source: JAMA Neurology, 2022

Alternative Treatments for ALS:

Standard treatments for ALS primarily focus on managing symptoms and slowing disease progression.

  • Riluzole (Rilutek): This glutamate (B1630785) pathway antagonist has been shown to extend life expectancy in ALS patients by approximately 2-3 months.

  • Edaravone (B1671096) (Radicava): An antioxidant, edaravone may reduce the decline in daily functioning.

  • Supportive Care: Noninvasive ventilation has been demonstrated to improve quality of life and extend survival. Nutritional support is also a critical component of ALS management.

Efficacy in Diabetic Peripheral Neuropathy

High-dose this compound has also been evaluated for its role in managing diabetic peripheral neuropathy, a common complication of diabetes characterized by pain, numbness, and tingling. Studies suggest that this compound can improve nerve conduction velocity and alleviate neuropathic pain symptoms. A systematic review and meta-analysis indicated that this compound, particularly in combination with other treatments, may be effective in improving clinical outcomes for patients with peripheral neuropathy. One study showed that daily oral administration of 1000 μg of this compound for a year improved neurophysiological parameters and pain scores in patients with diabetic neuropathy.

Table 2: Efficacy of this compound in Diabetic Neuropathy

Outcome MeasureThis compound GroupControl Groupp-value
Pain Score (NPRS) Reduction4.19 ± 1.542.1 ± 0.83< 0.001
Improvement in Nerve Conduction VelocitySignificant ImprovementDeterioration< 0.05

Source: Ro J Neurol, 2021; Vitamin B12 Supplementation in Diabetic Neuropathy, 2020

Alternative Treatments for Diabetic Peripheral Neuropathy:

The management of painful diabetic neuropathy involves a range of pharmacological and non-pharmacological approaches.

  • First-line medications: Pregabalin, gabapentin, duloxetine, and amitriptyline (B1667244) are commonly prescribed to manage neuropathic pain.

  • Other pharmacological options: Serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and topical agents like capsaicin (B1668287) are also used.

  • Non-pharmacological treatments: Lifestyle modifications, including regular physical activity and a balanced diet, can help manage symptoms. Alternative therapies such as acupuncture and transcutaneous electrical nerve stimulation (TENS) may also provide relief for some patients.

Long-Term Safety Profile

Across multiple long-term studies, high-dose this compound has demonstrated a favorable safety profile. In the ALS clinical trials, the incidence of treatment-related adverse events was similar between the this compound and placebo groups, and no major side effects were reported. Similarly, studies in diabetic neuropathy have found this compound to be well-tolerated with a low incidence of adverse effects. The most commonly reported adverse events are generally mild and include nasopharyngitis, contusion, constipation, and back pain.

Table 3: Safety Profile of High-Dose this compound in ALS Trials

Adverse Event CategoryThis compound (25 mg)This compound (50 mg)Placebo
Any Adverse Event>97%>97%>97%
Treatment-Related Adverse Events7.3%5.7%4.1%
Serious Adverse Events62.1%65.0%64.2%

Source: J Neurol Neurosurg Psychiatry, 2019

Experimental Protocols and Methodologies

High-Dose this compound for ALS (JETALS Trial)
  • Objective: To evaluate the efficacy and safety of ultra-high-dose this compound in early-stage ALS.

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 130 ambulatory patients diagnosed with ALS within one year of symptom onset, with a forced vital capacity (FVC) >60% and a decline of 1 or 2 points on the ALSFRS-R during a 12-week observation period.

  • Intervention: Intramuscular injection of this compound (50 mg) or placebo twice weekly for 16 weeks.

  • Primary Outcome: Change in the total score of the ALSFRS-R from baseline to 16 weeks.

  • Key Findings: The this compound group showed a significantly smaller decline in the ALSFRS-R score compared to the placebo group.

Experimental_Workflow_ALS cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment 16-Week Treatment Period cluster_outcome Outcome Assessment s1 Patient Screening (ALS diagnosis ≤1 year, FVC >60%) s2 12-Week Observation (1-2 point decline in ALSFRS-R) s1->s2 rand Randomization (n=130) s2->rand t1 This compound (50 mg) (Intramuscular, 2x/week) rand->t1 t2 Placebo (Intramuscular, 2x/week) rand->t2 o1 Primary Outcome: Change in ALSFRS-R score t1->o1 o2 Safety Assessment t1->o2 t2->o1 t2->o2

Experimental workflow for the JETALS trial.

Signaling Pathways and Mechanism of Action

This compound is believed to exert its neuroprotective effects through several mechanisms. It plays a crucial role in the methionine synthase pathway, which is essential for the synthesis of S-adenosylmethionine (SAMe). SAMe is a universal methyl donor involved in numerous metabolic pathways, including the methylation of myelin basic protein, which is critical for the maintenance of the myelin sheath surrounding nerve axons.

Furthermore, this compound has been shown to have anti-inflammatory properties by modulating the production of inflammatory cytokines. It may also protect neurons from glutamate-induced excitotoxicity and reduce oxidative stress.

Methylcobalamin_Pathway cluster_metabolism Cellular Metabolism cluster_effects Neuroprotective Effects M This compound MS Methionine Synthase M->MS Cofactor Cyt Modulation of Inflammatory Cytokines M->Cyt Glu Protection from Glutamate Excitotoxicity M->Glu OS Reduction of Oxidative Stress M->OS H Homocysteine Met Methionine H->Met Methylation SAM S-adenosylmethionine (SAMe) Met->SAM MBP Myelin Basic Protein Methylation SAM->MBP

References

quantitative comparison of methylcobalamin and cyanocobalamin on gene expression profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Methylcobalamin (B1676134) and Cyanocobalamin (B1173554) on Gene Expression Profiles

An Objective Guide for Researchers and Drug Development Professionals

Introduction: Vitamin B12, an essential micronutrient, exists in several forms, with this compound and cyanocobalamin being two of the most common in supplementation and clinical use. While both serve to correct vitamin B12 deficiency, their distinct chemical structures and metabolic pathways suggest the potential for differential effects on cellular processes, including gene expression. This guide provides a quantitative comparison where data is available, details their metabolic fates, and outlines the necessary experimental frameworks to elucidate their distinct impacts on the transcriptome.

It is crucial to note that direct, quantitative comparative studies on the global gene expression profiles of this compound versus cyanocobalamin are currently limited in publicly available scientific literature. This guide, therefore, synthesizes existing knowledge on their metabolism and physiological roles to infer potential differential effects on gene expression and highlights the significant research gap in this area.

Key Differences Between this compound and Cyanocobalamin

The primary distinctions between this compound and cyanocobalamin lie in their origin, structure, and how they are processed by the body.

FeatureThis compoundCyanocobalamin
Source Naturally occurring, bioactive form found in foods and used in supplements.Synthetic form, not found in nature; widely used in supplements and for food fortification due to its stability and lower cost.
Chemical Structure Contains a methyl group attached to the cobalt ion.Contains a cyanide group attached to the cobalt ion.[1]
Absorption & Bioavailability Readily absorbed and retained in the body for longer periods.[2]May be slightly better absorbed, but is more readily excreted in urine, leading to lower retention.[2]
Metabolic Conversion It is a bioactive coenzyme that can be directly utilized by the body.Must be converted in the body to its active forms, this compound and adenosylcobalamin, a process that involves the removal of the cyanide molecule.
Primary Metabolic Roles Acts as a cofactor for methionine synthase in the cytoplasm, crucial for the methylation cycle, which is essential for DNA synthesis and regulating gene expression.A precursor that, once converted, contributes to the same pathways as this compound and adenosylcobalamin.
Genetic Considerations May be more beneficial for individuals with MTHFR gene mutations that can impair methylation processes.The conversion process may be less efficient in individuals with certain genetic variations, such as MTHFR mutations.

Metabolic Pathways and Their Implications for Gene Expression

The metabolic journey of cyanocobalamin is more complex than that of this compound, which could have downstream effects on gene expression.

cluster_ingestion Oral Ingestion cluster_circulation Bloodstream cluster_cell Cellular Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria CNCbl_ingested Cyanocobalamin (CNCbl) CNCbl_circ CNCbl-Transcobalamin II CNCbl_ingested->CNCbl_circ MeCbl_ingested This compound (MeCbl) MeCbl_circ MeCbl-Transcobalamin II MeCbl_ingested->MeCbl_circ CNCbl_cell CNCbl CNCbl_circ->CNCbl_cell MeCbl_cell MeCbl MeCbl_circ->MeCbl_cell Cobalamin Cob(II)alamin CNCbl_cell->Cobalamin Removal of Cyanide MeCbl_cell->Cobalamin Removal of Methyl Group Adenosylcobalamin Adenosylcobalamin Cobalamin->Adenosylcobalamin Methylcobalamin_active This compound Cobalamin->Methylcobalamin_active MM_CoA_Mutase Methylmalonyl-CoA Mutase Adenosylcobalamin->MM_CoA_Mutase Methionine_Synthase Methionine Synthase Methylcobalamin_active->Methionine_Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM DNA_Methylation DNA Methylation & Gene Expression SAM->DNA_Methylation Methylmalonyl_CoA Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MM-CoA Mutase TCA_Cycle TCA Cycle & Energy Metabolism Succinyl_CoA->TCA_Cycle cluster_treatment Treatment Groups cluster_analysis Bioinformatic Analysis start Human Cell Line Culture (e.g., Neuronal Cells) control Control (Vehicle) start->control mecbl This compound start->mecbl cncbl Cyanocobalamin start->cncbl timepoints Time Course Sampling (24h, 48h, 72h) control->timepoints mecbl->timepoints cncbl->timepoints rna_extraction RNA Extraction timepoints->rna_extraction rna_seq RNA-Sequencing rna_extraction->rna_seq dge Differential Gene Expression Analysis rna_seq->dge pathway Pathway Analysis dge->pathway comparison Comparative Analysis (MeCbl vs. CNCbl) dge->comparison end Identification of Differential Gene Expression Profiles pathway->end comparison->end

References

Safety Operating Guide

Proper Disposal of Methylcobalamin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methylcobalamin (B1676134), aligning with standard laboratory safety practices and regulatory considerations.

Risk Assessment and Handling

According to multiple safety data sheets, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] It exhibits low acute toxicity and is not considered a skin or eye irritant.[1][4] However, it is prudent to handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses. One safety data sheet classifies this compound as slightly hazardous for water, indicating that it should not be released into waterways.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for disposing of non-hazardous solid and liquid forms of this compound typically used in a laboratory setting.

  • Initial Assessment:

    • Confirm that the waste is solely this compound and not mixed with other hazardous chemicals. If it is part of a mixture, the disposal procedure for the most hazardous component should be followed.

    • Determine the physical state of the this compound waste (solid or liquid).

  • For Solid this compound Waste:

    • Small Quantities: For smaller amounts, disposal with regular laboratory solid waste may be permissible, subject to institutional and local regulations. It is recommended to place the material in a sealed container to prevent dust formation.

    • Large Quantities: For larger quantities, the recommended method is to arrange for disposal through a licensed chemical waste contractor. The preferred methods of destruction are incineration or disposal in a permitted solid waste landfill.

  • For Liquid this compound Solutions:

    • Aqueous Solutions: Do not discharge aqueous solutions of this compound into the sewer system. While not classified as hazardous, this precaution prevents the unnecessary introduction of chemicals into the environment.

    • Solvent-Based Solutions: If this compound is dissolved in a hazardous solvent, it must be disposed of as hazardous waste according to the regulations governing that solvent.

    • Collection: Collect liquid waste in a clearly labeled, sealed, and appropriate waste container.

  • Decontamination of Empty Containers:

    • Triple rinse empty containers that held this compound with a suitable solvent (e.g., water for aqueous solutions).

    • The rinsate should be collected and disposed of as liquid chemical waste.

    • After thorough cleaning, the container can be recycled or disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional policies.

  • Disposal of Sharps:

    • If this compound was used in an injectable form, any used needles or syringes are considered sharps and must be disposed of in a designated sharps container immediately after use.

    • Follow your institution's and local community's guidelines for the proper disposal of sharps containers.

Regulatory Framework

The disposal of pharmaceutical and chemical waste is governed by multiple agencies, including the Environmental Protection Agency (EPA) and state authorities. The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. Although this compound is not typically classified as RCRA hazardous waste, it is best practice to adhere to a conservative disposal strategy to ensure compliance and environmental protection.

Summary of this compound Hazard Data

For easy reference, the following table summarizes the key safety and hazard information for this compound as reported in various Safety Data Sheets (SDS).

Hazard ClassificationFindingCitations
GHS/OSHA Classification Not classified as hazardous
Acute Toxicity Low; LD50 >5 g/kg (oral, rat)
Skin Irritation No irritant effect
Eye Irritation No irritating effect
Aquatic Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: This compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed dispose_hazardous Dispose as hazardous waste following the protocol for the most hazardous component. is_mixed->dispose_hazardous Yes physical_state Determine the physical state. is_mixed->physical_state No solid Solid physical_state->solid Solid liquid Liquid (Aqueous) physical_state->liquid Liquid sharps Sharps (Needles/Syringes) physical_state->sharps Sharps dispose_solid For small quantities, dispose with solid lab waste (per local rules). For large quantities, use a licensed waste contractor for incineration or landfill. solid->dispose_solid dispose_liquid Collect in a labeled, sealed container. Do NOT pour down the drain. Dispose via licensed waste contractor. liquid->dispose_liquid dispose_sharps Place in a designated sharps container. Follow institutional and local guidelines for sharps disposal. sharps->dispose_sharps

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methylcobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural precision is paramount. This guide provides essential, immediate safety and logistical information for handling Methylcobalamin, a vital analogue of vitamin B12. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a dark red crystalline powder.[1] While health injuries are not expected under normal use, it is crucial to handle it with care to minimize any potential risks.[1] The primary routes of exposure are ingestion and inhalation.[1]

Engineering Controls: To minimize exposure, ensure adequate ventilation in the work area. Process enclosures or local exhaust ventilation should be used, especially when handling the powder form, to keep airborne levels below recommended exposure limits.[1][2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile rubber gloves.Prevents skin contact with the chemical.
Body Protection Long-sleeved clothing or a laboratory coat.Minimizes skin exposure.
Respiratory Protection An effective dust mask or a NIOSH-approved respirator.Required when there is a risk of inhaling dust particles, especially in poorly ventilated areas.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area. It should be kept refrigerated at a temperature between 2-8°C.

  • Light Protection: this compound is highly sensitive to light. Always store it in light-resistant containers.

Handling and Preparation of Solutions

Crucial Note on Light Sensitivity: this compound in solution is extremely sensitive to light and can degrade rapidly. All procedures involving solutions should be carried out in a darkened room or under red light. Use amber-colored glassware or wrap glassware in aluminum foil to protect the solution from light.

  • Work Area Preparation: Designate a clean and well-ventilated area for handling. A chemical fume hood is recommended, especially when working with the powder.

  • Donning PPE: Before handling, put on all required PPE as listed in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid dust inhalation.

  • Dissolving: To prepare a solution, add the weighed this compound to the desired solvent (e.g., water, DMSO) in a light-resistant container. Gently swirl to dissolve. Avoid vigorous shaking or stirring.

Spill Management

In case of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep up the powder, avoiding dust generation, and place it in a labeled container for disposal. For liquid spills, absorb with an inert material and place in a suitable container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste must be disposed of in accordance with federal, state, and local regulations.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder, and any materials used to clean up spills (e.g., absorbent pads, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Experimental Workflow: Handling and Disposal

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal cluster_spill Spill Response prep_start Start: Receive & Inspect store Store in Cool, Dark, & Refrigerated Conditions prep_start->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Light-Resistant Container weigh->dissolve experiment Conduct Experiment in Low-Light dissolve->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid segregate_liquid Segregate Liquid Waste experiment->segregate_liquid segregate_labware Segregate Contaminated Labware experiment->segregate_labware label_waste Label all Waste Containers segregate_solid->label_waste segregate_liquid->label_waste segregate_labware->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Arrange for Professional Disposal store_waste->dispose spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain decontaminate Decontaminate Area contain->decontaminate spill_dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->spill_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。